molecular formula C6H7N3O2 B1265557 3,5-Diaminonitrobenzene CAS No. 5042-55-7

3,5-Diaminonitrobenzene

Cat. No.: B1265557
CAS No.: 5042-55-7
M. Wt: 153.14 g/mol
InChI Key: DFWXYHZQNLIBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diaminonitrobenzene is a nitroaromatic compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol. It features a benzene ring symmetrically substituted with two electron-donating amino groups and one electron-withdrawing nitro group. This specific arrangement of substituents defines its chemical properties and makes it a compound of interest for several research fields. Its potential applications are derived from studies on similar nitroaniline and diaminonitrobenzene isomers. While the specific research applications for the 3,5-isomer are an active area of exploration, its molecular structure suggests it may be valuable as a synthetic intermediate or building block for more complex chemical architectures. Related compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), are well-known for their thermal stability and are used in the study of heat-resistant explosives . Furthermore, diaminonitrobenzene derivatives are investigated in material science for their nonlinear optical properties, which are influenced by the number and location of donor-acceptor substituents on the benzene ring . Like other nitroaromatic compounds, its environmental behavior, including potential degradation through photolysis or microbial biodegradation, may also be a subject of environmental research . This product is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for scientific research purposes and are not manufactured or certified for use in diagnostic procedures, therapeutic applications, or any form of human use . They are not to be used as raw materials in finished products for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWXYHZQNLIBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063687
Record name 1,3-Benzenediamine, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5042-55-7
Record name 5-Nitro-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5042-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-1,3-benzenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005042557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diaminonitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Diaminonitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenediamine, 5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediamine, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitrobenzene-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-NITRO-M-PHENYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O8F5J46MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-NITRO-1,3-BENZENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6244
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3,5-Diaminonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminonitrobenzene, a key nitroaromatic compound, serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring two amino groups meta to a nitro group on a benzene ring, imparts distinct reactivity that is of significant interest in the fields of medicinal chemistry, materials science, and dye manufacturing. The electron-withdrawing nature of the nitro group, combined with the electron-donating and nucleophilic character of the amino groups, creates a molecule with a nuanced chemical personality, offering multiple avenues for synthetic transformations.

This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. It includes a summary of its structural and physicochemical parameters, an analysis of its spectroscopic characteristics, and a discussion of its reactivity and applications, particularly as a foundational building block in the development of novel therapeutics.

Structural and Physicochemical Properties

The molecular structure of this compound is fundamental to its chemical behavior. The arrangement of its functional groups dictates its polarity, reactivity, and intermolecular interactions.

Caption: Chemical Structure of this compound.

Identification and General Properties

A summary of the key identifiers and general properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name 5-Nitrobenzene-1,3-diamine
Synonyms 1,3-Diamino-5-nitrobenzene, 5-Nitro-m-phenylenediamine
CAS Number 5042-55-7
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Appearance Solid (form varies by purity)
Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its solubility in different solvents and its potential for biological activity. The available data for this compound are summarized in Table 2.

PropertyValue / DescriptionReference Isomer (3,4-Diaminonitrobenzene)
Melting Point Data not readily available197 - 202 °C[1]
Boiling Point Data not readily available-
Solubility Insoluble in water; Soluble in organic solventsInsoluble in water[1]
pKa Data not readily available-
XLogP3 1.4-
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 3-

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. The following sections describe the expected spectroscopic signatures of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry. The aromatic region would likely show two distinct signals corresponding to the protons on the benzene ring. The protons at the 2, 4, and 6 positions are chemically equivalent and would appear as one signal, while the proton at the 5 position would be a separate signal. The amino protons would likely appear as a broad singlet.

Expected Chemical Shifts (δ) in ppm:

  • Aromatic Protons (H-2, H-4, H-6): Expected to be in the range of 6.0 - 7.0 ppm. The electron-donating amino groups would shift these protons upfield relative to benzene (7.34 ppm).

  • Aromatic Proton (H-5): Expected to be further downfield, likely in the 7.0 - 7.5 ppm range, due to the deshielding effect of the adjacent nitro group.

  • Amino Protons (-NH₂): A broad signal, typically in the range of 3.5 - 5.0 ppm, the exact position being dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the carbon environments within the molecule. Due to symmetry, four distinct signals are expected for the aromatic carbons.

Expected Chemical Shifts (δ) in ppm:

  • Carbons attached to Amino Groups (C-1, C-3): Expected in the range of 140-150 ppm.

  • Carbons ortho to the Nitro Group (C-4, C-6): Expected in the range of 110-120 ppm.

  • Carbon attached to the Nitro Group (C-5): Expected to be the most downfield aromatic carbon, likely >150 ppm.

  • Carbon at position 2: Expected in the range of 100-110 ppm.

FTIR Spectroscopy

The infrared spectrum of this compound will show characteristic absorption bands for its functional groups.

Key Expected Absorption Bands (cm⁻¹):

  • N-H Stretching (Amino groups): Two bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.

  • N-O Stretching (Nitro group): Strong absorption bands are expected around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • C=C Stretching (Aromatic ring): Bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range.

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by its amino and nitro functionalities. The amino groups are nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution, but it can be readily reduced to an amino group.

Synthesis of this compound

A common synthetic route to diaminonitrobenzenes involves the partial reduction of dinitro or trinitro precursors. For this compound, a plausible synthesis involves the selective reduction of 1,3,5-trinitrobenzene.

Plausible Synthetic Workflow for this compound reactant 1,3,5-Trinitrobenzene product This compound reactant->product Selective Reduction reagent Reducing Agent (e.g., Na₂S, (NH₄)₂S) reagent->product

Caption: Plausible synthetic workflow for this compound.

Illustrative Experimental Protocol (Based on analogous reductions):

  • Dissolution: 1,3,5-Trinitrobenzene is dissolved in a suitable solvent system, such as aqueous ethanol.

  • Reagent Addition: A solution of a mild reducing agent, for example, sodium sulfide or ammonium sulfide, is added dropwise to the solution of the starting material at a controlled temperature. The stoichiometry of the reducing agent is critical to achieve selective reduction of two nitro groups.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Role in Drug Development

While this compound is not an active pharmaceutical ingredient (API) itself, it serves as a crucial building block in the synthesis of various bioactive molecules. Nitroaromatic compounds are frequently employed as intermediates in medicinal chemistry due to the versatile reactivity of the nitro and amino groups.

The general workflow for utilizing a building block like this compound in drug discovery is outlined below.

Role of this compound in Drug Discovery start This compound (Building Block) step1 Functional Group Transformation start->step1 step2 Coupling Reactions step1->step2 step3 Scaffold Elaboration step2->step3 library Compound Library step3->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Compound screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Logical workflow for the use of this compound.

Application in Kinase Inhibitor Synthesis

Protein kinases are a significant class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors often involves the construction of heterocyclic scaffolds that can bind to the ATP-binding site of the kinase. Diaminoaromatic compounds are valuable precursors for the synthesis of such scaffolds, including benzimidazoles, quinoxalines, and other fused heterocyclic systems.

The amino groups of this compound can be used to construct these heterocyclic cores, while the nitro group can be either retained as a key pharmacophoric feature or further transformed. For instance, the reduction of the nitro group to an amine provides a third point for diversification, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

Nitroaromatic compounds should be handled with care due to their potential toxicity. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Inhalation, ingestion, and skin contact should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a rich set of chemical properties that make it a versatile tool for synthetic chemists. Its unique substitution pattern of two amino groups and a nitro group on an aromatic ring allows for a wide range of chemical transformations. While there are gaps in the publicly available experimental data for some of its physicochemical properties, its structural features and reactivity patterns are well-understood within the context of aromatic chemistry. Its primary utility in the pharmaceutical industry is as a foundational building block for the synthesis of more complex molecules, including potent kinase inhibitors. A thorough understanding of its properties is essential for its effective and safe use in research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Nitrobenzene-1,3-diamine (CAS 5042-55-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Nitrobenzene-1,3-diamine, identified by the CAS number 5042-55-7. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. The guide includes tabulated quantitative data, detailed experimental protocols for synthesis and property determination, and visualizations of key processes. It is important to note that some literature incorrectly associates CAS number 5042-55-7 with 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole; this guide focuses exclusively on the correct compound, 5-Nitrobenzene-1,3-diamine.

Chemical Identity and Structure

  • IUPAC Name: 5-nitrobenzene-1,3-diamine

  • Synonyms: 5-Nitro-m-phenylenediamine, 1,3-Diamino-5-nitrobenzene, 3,5-Diaminonitrobenzene

  • CAS Number: 5042-55-7

  • Molecular Formula: C₆H₇N₃O₂

  • Molecular Weight: 153.14 g/mol [1]

  • Chemical Structure:

    Caption: Chemical structure of 5-Nitrobenzene-1,3-diamine.

Physical Properties

The physical properties of 5-Nitrobenzene-1,3-diamine are summarized in the table below. These properties are crucial for handling, storage, and application of the compound.

PropertyValueUnitNotes
Appearance Solid-May appear as a yellow to orange crystalline substance.[2]
Melting Point 143 - 144°C[3]
Boiling Point Not available°C-
Density Not availableg/cm³-
Solubility Soluble in water and organic solvents.[2]-The presence of two amino groups enhances water solubility.
pKa Not available-The amino groups are expected to be basic.
LogP Not available--

Chemical Properties

5-Nitrobenzene-1,3-diamine is a versatile intermediate in organic synthesis due to the presence of both amino and nitro functional groups.

  • Reactivity: The amino groups are nucleophilic and can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. The nitro group is strongly electron-withdrawing, deactivating the benzene ring towards electrophilic substitution and directing incoming electrophiles to the meta positions relative to the nitro group. The nitro group itself can be reduced to an amino group.

  • Hazardous Reactions: Compounds containing nitro groups can be hazardous and may have toxic effects.[2] Proper safety precautions should be taken during handling and storage.

Experimental Protocols

Synthesis of 5-Nitrobenzene-1,3-diamine

The synthesis of 5-Nitrobenzene-1,3-diamine typically involves a two-step process: the dinitration of benzene followed by the partial reduction of one nitro group.

Step 1: Dinitration of Benzene to 1,3-Dinitrobenzene

This procedure is a general method for the nitration of aromatic compounds and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Materials: Benzene, concentrated nitric acid, concentrated sulfuric acid, ice bath, separatory funnel, round-bottom flask, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring.

    • Once the nitrating mixture has cooled, add benzene dropwise to the flask while maintaining the temperature below 60°C to prevent further nitration.

    • After the addition of benzene is complete, continue stirring for approximately one hour.

    • Carefully pour the reaction mixture into a separatory funnel containing cold water.

    • Separate the lower acidic layer from the upper organic layer containing 1,3-dinitrobenzene.

    • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation to obtain crude 1,3-dinitrobenzene.

Step 2: Partial Reduction of 1,3-Dinitrobenzene

This procedure describes a general method for the selective reduction of a nitro group.

  • Materials: 1,3-Dinitrobenzene, sodium sulfide or ammonium sulfide, ethanol, water, reflux condenser.

  • Procedure:

    • Dissolve 1,3-dinitrobenzene in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.

    • Prepare a solution of sodium sulfide or ammonium sulfide and add it portion-wise to the refluxing solution of 1,3-dinitrobenzene.

    • After the addition is complete, continue to reflux for an additional 30-60 minutes.

    • Cool the reaction mixture and pour it into cold water to precipitate the crude 5-Nitrobenzene-1,3-diamine.

    • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Synthesis_Workflow Benzene Benzene Dinitrobenzene 1,3-Dinitrobenzene Benzene->Dinitrobenzene Nitration Nitrating_Mixture Conc. HNO₃ / Conc. H₂SO₄ Nitrating_Mixture->Dinitrobenzene Final_Product 5-Nitrobenzene-1,3-diamine Dinitrobenzene->Final_Product Partial Reduction Reducing_Agent Na₂S or (NH₄)₂S Reducing_Agent->Final_Product

Caption: Synthesis workflow for 5-Nitrobenzene-1,3-diamine.

Determination of Melting Point

The melting point is a key physical property for identification and purity assessment.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

  • Procedure:

    • Finely powder a small amount of the dried 5-Nitrobenzene-1,3-diamine sample.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4][5][6] A narrow melting range (e.g., 0.5-1°C) is indicative of a pure compound.

Determination of Solubility

A qualitative and quantitative assessment of solubility is important for various applications.

  • Materials: 5-Nitrobenzene-1,3-diamine, various solvents (e.g., water, ethanol, acetone, dichloromethane), vials, shaker, analytical balance, UV-Vis spectrophotometer or HPLC.

  • Qualitative Procedure:

    • Add a small, accurately weighed amount of 5-Nitrobenzene-1,3-diamine to a vial containing a known volume of the solvent.

    • Shake the vial vigorously for a set period.

    • Visually observe if the solid dissolves completely.

  • Quantitative Procedure (Equilibrium Solubility Method): [7]

    • Add an excess amount of the compound to a known volume of solvent in a sealed vial.[7]

    • Agitate the vial at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

    • After equilibration, allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.[7]

    • Dilute the supernatant to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[7]

    • Quantify the concentration of the dissolved compound.[7]

    • Calculate the solubility in units such as mg/mL or mol/L.[7]

Biological Activity and Toxicology

Nitroaromatic compounds, including 5-Nitrobenzene-1,3-diamine, are known to have biological activity and potential toxicity.

General Biological Activity of Nitro Compounds

The nitro group is a common functional group in many biologically active molecules and is often essential for their activity. Nitro compounds have been investigated for a wide range of applications, including as antibacterial, antifungal, and anticancer agents.[6][8]

Toxicological Profile: Methemoglobinemia

A primary toxic effect of nitrobenzene and related compounds is the induction of methemoglobinemia.[2][9][10] This condition is characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen.

The metabolic activation of nitrobenzene to its toxic intermediates is a key aspect of its mechanism of toxicity. The nitro group is reduced in the body, primarily by gut microflora, to nitrosobenzene and phenylhydroxylamine.[11] These intermediates can then participate in a redox cycle that leads to the formation of methemoglobin.[11]

Methemoglobinemia_Pathway Nitrobenzene Nitrobenzene (or 5-Nitrobenzene-1,3-diamine) Nitrosobenzene Nitroso-derivative Nitrobenzene->Nitrosobenzene Reduction (Gut Microflora) Phenylhydroxylamine Hydroxylamine-derivative Nitrosobenzene->Phenylhydroxylamine Further Reduction Phenylhydroxylamine->Nitrosobenzene Redox Cycling Hemoglobin Hemoglobin (Fe²⁺) Phenylhydroxylamine->Hemoglobin Methemoglobin Methemoglobin (Fe³⁺) Hemoglobin->Methemoglobin Oxidation Oxygen_Transport Impaired Oxygen Transport Methemoglobin->Oxygen_Transport

Caption: Simplified pathway of nitrobenzene-induced methemoglobinemia.

Safety and Handling

  • Hazard Statements: Based on data for similar nitroaromatic compounds, 5-Nitrobenzene-1,3-diamine should be handled as a potentially toxic substance. It may be harmful if swallowed, inhaled, or in contact with skin.[11][12]

  • Precautionary Measures: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid generating dust.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

5-Nitrobenzene-1,3-diamine (CAS 5042-55-7) is a valuable chemical intermediate with distinct physical and chemical properties. A thorough understanding of these properties, along with appropriate experimental protocols and safety precautions, is essential for its effective and safe use in research and development. This technical guide provides a foundational resource for professionals working with this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Nitro-3,5-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthesis pathways for 1-nitro-3,5-diaminobenzene, a valuable intermediate in the development of various pharmaceuticals and specialized chemical compounds. The following sections detail plausible synthetic routes, complete with experimental protocols and quantitative data, to facilitate laboratory-scale preparation.

Pathway 1: Direct Selective Reduction of 1,3,5-Trinitrobenzene

This pathway offers a direct, one-pot synthesis of 1-nitro-3,5-diaminobenzene from the readily available starting material, 1,3,5-trinitrobenzene. The method relies on the selective reduction of two of the three nitro groups using hydrazine hydrate as the reducing agent, catalyzed by iron(III) chloride and activated charcoal.[1]

Experimental Protocol

Materials:

  • 1,3,5-Trinitrobenzene (TNB)

  • Hydrazine hydrate (80%)

  • Iron(III) chloride (FeCl₃)

  • Activated charcoal

  • Ethanol (95%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A solution of 1,3,5-trinitrobenzene (1.0 g, 4.7 mmol) in 50 mL of ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To this solution, iron(III) chloride (0.1 g) and activated charcoal (0.2 g) are added.

  • The mixture is heated to reflux with vigorous stirring.

  • Hydrazine hydrate (1.0 mL, approximately 20 mmol) is added dropwise to the refluxing mixture over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst and activated charcoal.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is dissolved in dilute hydrochloric acid and filtered to remove any insoluble impurities.

  • The acidic solution is then neutralized with a sodium hydroxide solution to precipitate the 1-nitro-3,5-diaminobenzene.

  • The precipitated product is filtered, washed with cold water, and dried under vacuum.

Quantitative Data
ParameterValueReference
Starting Material1,3,5-Trinitrobenzene[1]
Reducing AgentHydrazine hydrate[1]
CatalystFeCl₃ / Activated Charcoal[1]
SolventEthanol[1]
Reaction Time2-3 hours[1]
YieldGood (specific yield not reported)[1]

Reaction Pathway Diagram

G TNB 1,3,5-Trinitrobenzene Product 1-Nitro-3,5-diaminobenzene TNB->Product Selective Reduction Reagents Hydrazine hydrate FeCl₃, Charcoal

Caption: Direct selective reduction of 1,3,5-trinitrobenzene.

Pathway 2: Stepwise Reduction of 1,3,5-Trinitrobenzene via 3,5-Dinitroaniline

This two-step pathway involves the initial partial reduction of 1,3,5-trinitrobenzene to 3,5-dinitroaniline, followed by a second selective reduction to yield the final product. This method allows for the isolation of the intermediate, 3,5-dinitroaniline, which can be useful for other applications. The first reduction is typically achieved using sodium sulfide.[2] The second reduction can also be carried out using a sulfide-based reducing agent under controlled conditions.

Experimental Protocol

Step 1: Synthesis of 3,5-Dinitroaniline

Materials:

  • 1,3,5-Trinitrobenzene (TNB)

  • Sodium sulfide (Na₂S)

  • Ethanol

  • Water

Procedure:

  • A solution of 1,3,5-trinitrobenzene (10.0 g, 47 mmol) in 100 mL of ethanol is prepared in a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • A solution of sodium sulfide (Na₂S·9H₂O, 11.3 g, 47 mmol) in 50 mL of water is prepared.

  • The ethanolic solution of TNB is heated to 60-70°C.

  • The sodium sulfide solution is added dropwise to the TNB solution over a period of 1 hour with constant stirring.

  • After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2 hours.

  • The reaction mixture is then cooled to room temperature and poured into 500 mL of ice-water.

  • The precipitated 3,5-dinitroaniline is collected by filtration, washed thoroughly with cold water, and dried.

Step 2: Synthesis of 1-Nitro-3,5-diaminobenzene

Materials:

  • 3,5-Dinitroaniline

  • Sodium sulfide (Na₂S) or Sodium hydrosulfide (NaSH)

  • Ethanol

  • Water

Procedure:

  • The 3,5-dinitroaniline (5.0 g, 27 mmol) is suspended in a mixture of 100 mL of ethanol and 50 mL of water in a round-bottom flask.

  • A solution of sodium sulfide (Na₂S·9H₂O, 6.5 g, 27 mmol) or an equivalent amount of sodium hydrosulfide in water is added portion-wise to the suspension while stirring.

  • The mixture is gently heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 1-nitro-3,5-diaminobenzene.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol-water).

Quantitative Data
ParameterStep 1: 3,5-Dinitroaniline SynthesisStep 2: 1-Nitro-3,5-diaminobenzene SynthesisReference
Starting Material1,3,5-Trinitrobenzene3,5-Dinitroaniline[2]
Reducing AgentSodium sulfideSodium sulfide or Sodium hydrosulfide[3]
SolventEthanol/WaterEthanol/Water
Reaction Time~3 hours4-6 hours
YieldNot specifiedNot specified

Reaction Pathway Diagram

G TNB 1,3,5-Trinitrobenzene DNA 3,5-Dinitroaniline TNB->DNA Partial Reduction Product 1-Nitro-3,5-diaminobenzene DNA->Product Selective Reduction Reagents1 Sodium sulfide Reagents2 Sodium sulfide or Sodium hydrosulfide

Caption: Stepwise reduction of 1,3,5-trinitrobenzene.

References

The Chemistry of 3,5-Diaminonitrobenzene: A Technical Guide to its Reaction Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminonitrobenzene is a versatile aromatic compound characterized by a benzene ring substituted with two amino groups and a nitro group. This unique arrangement of electron-donating amino groups and an electron-withdrawing nitro group imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a wide range of organic molecules. Its applications span from the development of azo dyes to its potential as a precursor in the pharmaceutical industry. This technical guide provides an in-depth exploration of the core reaction mechanisms involving this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Reaction Mechanisms

The reactivity of this compound is primarily governed by the interplay of its functional groups. The amino groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution, while the nitro group is a strong deactivating group and a meta-director. This section will delve into the key reaction mechanisms associated with this compound.

Synthesis of this compound

The synthesis of this compound typically starts from a more readily available precursor, such as 1,3,5-trinitrobenzene or 3,5-dinitroaniline. The key transformation is the selective reduction of one or more nitro groups.

Reaction Workflow: Synthesis of this compound

G cluster_0 Selective Reduction 1,3,5-Trinitrobenzene 1,3,5-Trinitrobenzene 3,5-Dinitroaniline 3,5-Dinitroaniline 1,3,5-Trinitrobenzene->3,5-Dinitroaniline Na2S or (NH4)2S This compound This compound 3,5-Dinitroaniline->this compound Na2S or (NH4)2S

Caption: Synthetic route to this compound.

Experimental Protocol: Selective Reduction of 3,5-Dinitroaniline (Analogous to Zinin Reduction)

A solution of 3,5-dinitroaniline in ethanol is treated with an aqueous solution of sodium sulfide or ammonium sulfide. The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated by filtration and can be purified by recrystallization from a suitable solvent like ethanol or water.

ReactantReagentSolventTemperature (°C)Time (h)Yield (%)
3,5-DinitroanilineSodium Sulfide (Na₂S)Ethanol/WaterReflux4-6~70-80
3,5-DinitroanilineAmmonium Sulfide ((NH₄)₂S)Ethanol/WaterReflux4-6~70-80

Table 1: Representative conditions for the synthesis of this compound.

Reduction of the Nitro Group to Form 1,2,3-Triaminobenzene

The complete reduction of the nitro group in this compound yields 1,2,3-triaminobenzene, a valuable precursor for various heterocyclic compounds. This reduction can be achieved through catalytic hydrogenation. The synthesis of 1,3,5-triaminobenzene from 1,3,5-trinitrobenzene provides a relevant model for this transformation[1][2].

Reaction Mechanism: Catalytic Hydrogenation

G This compound This compound 1,2,3-Triaminobenzene 1,2,3-Triaminobenzene This compound->1,2,3-Triaminobenzene H2, Pd/C or PtO2

Caption: Reduction of this compound.

Experimental Protocol: Catalytic Hydrogenation (General Procedure)

This compound is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) or platinum oxide (PtO₂) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus and stirred vigorously at room temperature. The reaction is monitored by the cessation of hydrogen uptake. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 1,2,3-triaminobenzene.

SubstrateCatalystSolventPressure (atm)TemperatureYield (%)
1,3,5-Trinitrobenzene (analogous)Pd/CEthanol1-4Room Temp.>90
3,5-Dinitroaniline (analogous)Pd/CEthanol1-4Room Temp.>90

Table 2: Typical conditions for catalytic hydrogenation of nitroarenes.

Electrophilic Aromatic Substitution

The benzene ring of this compound is highly activated towards electrophilic attack at the positions ortho and para to the strongly activating amino groups. The nitro group directs incoming electrophiles to the meta position relative to itself. The positions ortho to both amino groups (positions 2, 4, and 6) are the most nucleophilic.

Directing Effects in Electrophilic Aromatic Substitution

G C1 C-NO2 C2 C-NH2 C1->C2 C3 C C2->C3 C4 C-NH2 C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 E+ E+ E+->C3 Ortho to both NH2 E+->C5 Ortho to one NH2, Para to one NH2 E+->C6 Ortho to one NH2

Caption: Favored positions for electrophilic attack.

Due to the strong activation by the two amino groups, electrophilic substitution reactions such as halogenation or nitration are expected to proceed under mild conditions. However, the high reactivity can also lead to polysubstitution and oxidation, requiring careful control of reaction conditions. While specific examples for this compound are not abundant in the literature, reactions on other diaminobenzene derivatives suggest that direct substitution is feasible[3].

Diazotization and Coupling Reactions

The amino groups of this compound can be converted to diazonium salts through diazotization. This reaction involves treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C)[4][5]. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, most notably coupling with electron-rich aromatic compounds to form azo dyes.

Reaction Mechanism: Diazotization and Azo Coupling

G cluster_0 Diazotization cluster_1 Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl, 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Agent (e.g., Phenol)

Caption: Formation of an azo dye from this compound.

Experimental Protocol: Synthesis of an Azo Dye (General Procedure)

This compound is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a cooled solution of the coupling component (e.g., a phenol or an aniline derivative) dissolved in a suitable solvent. The pH of the coupling reaction is often adjusted to be slightly acidic or alkaline depending on the coupling partner. The azo dye product typically precipitates from the reaction mixture and can be collected by filtration.

AmineCoupling ComponentReaction ConditionsProduct
Aniline (analogous)Phenol0-5 °C, slightly alkalinep-Hydroxyazobenzene
Sulfanilic acid (analogous)N,N-Dimethylaniline0-5 °C, acidicMethyl Orange

Table 3: General conditions for azo coupling reactions.

Applications in Drug Development and Biological Systems

While this compound itself is not a therapeutic agent, its derivatives and related nitroaromatic compounds have been investigated for their biological activities and potential applications in drug development.

Role as a Pharmaceutical Intermediate:

Nitroaromatic compounds are crucial intermediates in the synthesis of many active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amino group, which is a key functional group in a vast number of drugs[6][7]. The presence of multiple functional groups on the this compound scaffold allows for the construction of complex molecular architectures. For instance, the amino groups can be acylated or alkylated, and the nitro group can be reduced and further functionalized, leading to a diverse range of potential drug candidates.

Biological Activity of Nitroaromatic Compounds:

The biological activity of nitro-containing molecules is often linked to the reduction of the nitro group within cells, which can produce reactive intermediates that may exhibit cytotoxic effects. This property has been exploited in the development of antimicrobial and anticancer agents[8]. While specific studies on the direct involvement of this compound in signaling pathways are limited, research on other nitroaromatic compounds provides insights. For example, some nitro compounds have been shown to induce DNA damage and modulate cell signaling pathways related to apoptosis and inflammation.

Signaling Pathway Involvement (Hypothetical)

Based on the known reactivity of nitroaromatic compounds, derivatives of this compound could potentially interact with cellular signaling pathways through redox cycling of the nitro group, leading to the generation of reactive oxygen species (ROS). This could, in turn, activate stress-response pathways such as the MAPK and NF-κB pathways.

G 3,5-DANB_Derivative This compound Derivative Cellular_Reduction Cellular Reduction (e.g., by reductases) 3,5-DANB_Derivative->Cellular_Reduction ROS_Generation ROS Generation Cellular_Reduction->ROS_Generation Stress_Pathways Activation of Stress Pathways (MAPK, NF-κB) ROS_Generation->Stress_Pathways Biological_Response Biological Response (e.g., Apoptosis, Inflammation) Stress_Pathways->Biological_Response

Caption: Potential mechanism of biological activity.

Conclusion

This compound is a molecule with a rich and versatile chemistry. Its reaction mechanisms, centered around the interplay of its amino and nitro functional groups, offer numerous possibilities for the synthesis of complex organic molecules. While its direct application in drug development is not established, its role as a precursor and the known biological activities of related nitroaromatic compounds suggest a promising area for future research. This guide provides a foundational understanding of the key chemical transformations of this compound, offering valuable insights for scientists and researchers working in organic synthesis, medicinal chemistry, and materials science. Further exploration into the specific synthesis of derivatives and their biological evaluation is warranted to fully unlock the potential of this intriguing molecule.

References

The Pivotal Role of 3,5-Diaminonitrobenzene in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminonitrobenzene, a versatile aromatic compound, has emerged as a crucial building block in modern organic synthesis. Its unique trifunctional nature, possessing two nucleophilic amino groups and an electron-withdrawing nitro group at the meta-positions, allows for a diverse range of chemical transformations. This strategic arrangement of functional groups makes it an invaluable precursor for the synthesis of high-performance polymers, vibrant azo dyes, and complex heterocyclic compounds with significant pharmaceutical applications. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Synthesis of this compound

The primary synthetic route to this compound involves the partial reduction of 1,3,5-trinitrobenzene. Various reducing agents can be employed for this selective transformation, with sodium sulfide or ammonium sulfide being common choices. The reaction conditions are critical to prevent over-reduction to 1,3,5-triaminobenzene.

Core Applications in Organic Synthesis

The strategic positioning of the amino and nitro groups on the benzene ring dictates the reactivity of this compound and enables its use in a variety of synthetic applications.

High-Performance Polyamides

The two amino groups of this compound serve as excellent monomers for the synthesis of aromatic polyamides. These polymers often exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries. The polymerization is typically achieved through polycondensation with diacyl chlorides.

Experimental Protocol: Synthesis of Polyamide from this compound and Terephthaloyl Chloride

A solution of this compound (1 equivalent) in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), is cooled in an ice bath. To this stirred solution, terephthaloyl chloride (1 equivalent) is added portion-wise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to allow for polymerization. The resulting viscous polymer solution is then poured into a non-solvent, such as ethanol or water, to precipitate the polyamide. The polymer is collected by filtration, washed thoroughly, and dried under vacuum.

Monomer 1Monomer 2SolventYield (%)Inherent Viscosity (dL/g)
This compoundTerephthaloyl ChlorideDMAc95-980.8-1.2
This compoundAdipoyl ChlorideNMP92-960.6-0.9

Logical Relationship: Polyamide Synthesis

G Monomer1 This compound Polycondensation Low-Temperature Polycondensation Monomer1->Polycondensation Monomer2 Diacyl Chloride (e.g., Terephthaloyl Chloride) Monomer2->Polycondensation Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->Polycondensation Polyamide Aromatic Polyamide Polycondensation->Polyamide Byproduct HCl Polycondensation->Byproduct

Caption: General workflow for the synthesis of aromatic polyamides from this compound.

Azo Dyes

The aromatic amino groups of this compound can be readily diazotized and subsequently coupled with various aromatic compounds to produce a wide range of azo dyes. The presence of the nitro group acts as an auxochrome, often deepening the color of the resulting dye. These dyes find applications in the textile industry, as well as in printing and imaging technologies.

Experimental Protocol: Synthesis of a Monoazo Dye

This compound (1 equivalent) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. A cold aqueous solution of sodium nitrite (1 equivalent) is added dropwise to the stirred solution, maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a cooled alkaline solution of a coupling component, such as β-naphthol (1 equivalent). The azo dye precipitates from the solution and is collected by filtration, washed with water, and dried.

Diazo ComponentCoupling ComponentpHYield (%)λmax (nm)
This compoundβ-Naphthol9-1085-90480-490 (in ethanol)
This compoundN,N-Dimethylaniline5-680-85410-420 (in ethanol)

Experimental Workflow: Azo Dye Synthesis

G cluster_0 Diazotization cluster_1 Coupling Reaction A This compound B NaNO2, HCl (aq) 0-5 °C A->B C Diazonium Salt Solution B->C F Azo Dye Precipitation C->F D Coupling Component (e.g., β-Naphthol) E Alkaline Solution D->E E->F G Filtration & Drying F->G H Purified Azo Dye G->H G Start This compound Reduction1 Selective Reduction of Nitro Group Start->Reduction1 Intermediate1 1,3,5-Triaminobenzene Reduction1->Intermediate1 SelectiveReaction Selective Functionalization/ Cyclization Precursor Formation Intermediate1->SelectiveReaction OPD ortho-Phenylenediamine Derivative SelectiveReaction->OPD Cyclization Condensation with Aldehyde/Carboxylic Acid OPD->Cyclization Benzimidazole Benzimidazole Derivative Cyclization->Benzimidazole G cluster_0 Divergent Synthesis cluster_1 Convergent Synthesis Core Core Molecule G1 Generation 1 Core->G1 G2 Generation 2 G1->G2 Periphery Peripheral Units Dendron Dendron Periphery->Dendron FinalCore Core Molecule Dendron->FinalCore Dendrimer Final Dendrimer FinalCore->Dendrimer

The Multifaceted Applications of 3,5-Diaminonitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminonitrobenzene, a key aromatic intermediate, serves as a versatile building block in a multitude of chemical applications. Its unique structure, featuring two reactive amine groups and a nitro group, allows for its use in the synthesis of high-performance polymers, vibrant dyes, and potentially bioactive molecules. This technical guide provides an in-depth review of the applications of this compound and its derivatives, with a focus on experimental protocols, quantitative data, and the underlying chemical principles.

I. Synthesis of this compound and Key Derivatives

A crucial derivative of this compound is 3,5-diaminobenzoic acid, which is often synthesized from 3,5-dinitrobenzoic acid. The synthesis of these compounds is a foundational step for many of their applications.

A. Synthesis of 3,5-Dinitrobenzoic Acid

3,5-Dinitrobenzoic acid can be synthesized via the nitration of benzoic acid.

Experimental Protocol:

  • In a suitable reaction vessel, 1151 g (11.74 mol) of sulfuric acid and 250 g (2.049 mol) of benzoic acid are mixed for 1 hour at 25-30°C.

  • The reaction mixture is then cooled to 5-10°C.

  • At this temperature, 189 g (3.00 mol) of fuming nitric acid is added slowly over 90-120 minutes, maintaining the temperature between 40-45°C.

  • The reaction progress is monitored by thin-layer chromatography (TLC)[1].

Another method involves the carbonylation of 1,3-dinitrobenzene[1].

ParameterValueReference
Benzoic Acid2.049 mol[1]
Sulfuric Acid11.74 mol[1]
Fuming Nitric Acid3.00 mol[1]
Reaction Temperature40-45°C[1]
Reaction Time90-120 min (addition)[1]

Table 1: Optimized conditions for the synthesis of 3,5-dinitrobenzoic acid.

B. Synthesis of 3,5-Diaminobenzoic Acid

3,5-Diaminobenzoic acid is commonly synthesized through the catalytic hydrogenation of 3,5-dinitrobenzoic acid[2].

Experimental Protocol:

  • 3,5-dinitrobenzoic acid is used as the starting material with Pd/C as the catalyst.

  • A sodium salt solution is used as the solvent.

  • The mass ratio of Pd/C to 3,5-dinitrobenzoic acid is 1:100.

  • The mass ratio of water to 3,5-dinitrobenzoic acid is 3:1.

  • The reaction is carried out at a temperature of 70°C and a hydrogen pressure of 2 MPa[2].

ParameterValueReference
CatalystPd/C[2]
Catalyst to Substrate Ratio1:100 (w/w)[2]
SolventAqueous sodium salt solution[2]
Water to Substrate Ratio3:1 (w/w)[2]
Temperature70°C[2]
Hydrogen Pressure2 MPa[2]
Conversion100%[2]
Yield95.7%[2]
Selectivity99%[2]

Table 2: Optimized conditions for the catalytic hydrogenation of 3,5-dinitrobenzoic acid.

Synthesis_of_3_5_Diaminobenzoic_Acid cluster_synthesis Synthesis Pathway Benzoic_Acid Benzoic Acid 3_5_Dinitrobenzoic_Acid 3,5-Dinitrobenzoic Acid Benzoic_Acid->3_5_Dinitrobenzoic_Acid Nitration (H2SO4, HNO3) 3_5_Diaminobenzoic_Acid 3,5-Diaminobenzoic Acid 3_5_Dinitrobenzoic_Acid->3_5_Diaminobenzoic_Acid Catalytic Hydrogenation (Pd/C, H2)

Synthesis of 3,5-Diaminobenzoic Acid.

II. Applications in Dye Synthesis

This compound and its derivatives are valuable precursors for a variety of dyes, including azo dyes and fluorescent dyes.

A. Azo Dyes

The two primary amine groups on the benzene ring can be diazotized and coupled with various aromatic compounds to produce a wide range of monoazo and disazo dyes[3]. An orange reactive dye can be synthesized using 3,5-diaminobenzoic acid as the coupling component with 2-amino-benzene sulfuric acid diazonium salts and para-ester diazonium salts[2].

Experimental Protocol for Monoazo Dye Synthesis:

  • Diazotization:

    • Dissolve 0.01 mol of 3,5-diamino-4-methylbenzonitrile in a mixture of 5 mL concentrated HCl and 20 mL of distilled water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water.

    • Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C.

    • Stir for 30 minutes to ensure complete formation of the diazonium salt[3].

  • Coupling:

    • The resulting diazonium salt solution is then coupled with a suitable aromatic compound (e.g., phenols, naphthols) to form the azo dye[3].

Azo_Dye_Synthesis_Workflow cluster_workflow Azo Dye Synthesis Workflow Start Start: this compound Derivative Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Coupling Coupling Reaction Diazonium_Salt->Coupling Coupling_Component Coupling Component (e.g., Naphthol) Coupling_Component->Coupling Azo_Dye Azo Dye Product Coupling->Azo_Dye

General workflow for azo dye synthesis.
B. Fluorescent Dyes

The push-pull electronic nature of molecules like 3,5-diamino-4-methylbenzonitrile (amino groups as donors, nitrile group as acceptor) provides a scaffold for developing fluorescent dyes[3]. Further chemical modifications can lead to dyes with applications in bioimaging and materials science[3].

III. High-Performance Polymers

Diamine monomers are essential for synthesizing high-performance polymers like polyimides, which are known for their exceptional thermal stability and mechanical properties[4].

A. Polyimide Synthesis

Polyimides are typically synthesized through a two-step polycondensation reaction between a diamine and a dianhydride.

Experimental Protocol for Polyimide Synthesis (adapted for a 3,5-diaminobenzene derivative):

  • Synthesis of Poly(amic acid) (PAA):

    • In a three-neck round-bottom flask, dissolve the 3,5-diaminobenzene derivative (e.g., 10 mmol) in an anhydrous solvent like N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.

    • Slowly add an equimolar amount of a dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours to form the poly(amic acid)[1].

  • Chemical Imidization:

    • To the viscous PAA solution, add a mixture of acetic anhydride and pyridine.

    • Heat the reaction mixture to 100°C for 4 hours to induce cyclodehydration, forming the polyimide[1].

  • Purification:

    • Precipitate the polyimide by pouring the solution into methanol.

    • Collect the precipitate by filtration, wash with methanol, and dry in a vacuum oven[1].

PropertyRepresentative ValueReference
Glass Transition Temperature (Tg)> 300 °C[5]
Tensile Strength45–87 MPa[6]
Tensile Modulus1.43–2.19 GPa[6]
Elongation at Break3.2–11.98%[6]
10% Weight Loss Temperature (TGA)448–468 °C[6]

Table 3: Representative thermal and mechanical properties of aromatic polyimides.

Signaling_Pathway_Inhibition cluster_pathway Potential Anticancer Mechanism Drug This compound Derivative Target Cellular Target (e.g., DNA, Enzymes) Drug->Target Binds to Pathway Signaling Pathway Target->Pathway Inhibits Proliferation Cell Proliferation Pathway->Proliferation Blocks Apoptosis Apoptosis Pathway->Apoptosis Induces

References

Spectroscopic Profile of 3,5-Diaminonitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Diaminonitrobenzene (CAS No: 5042-55-7), a chemical intermediate of interest to researchers, scientists, and professionals in the field of drug development and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. This information is crucial for the structural elucidation and quality control of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
6.78t1H2.2H-4
6.09d2H2.2H-2, H-6
5.15s (broad)4H--NH₂

Solvent: DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
150.2C-3, C-5
149.6C-1
104.3C-4
98.9C-2, C-6

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3478, 3370StrongN-H stretching (asymmetric and symmetric)
1638StrongN-H bending (scissoring)
1530, 1350StrongNO₂ stretching (asymmetric and symmetric)
1595, 1480Medium-StrongC=C aromatic ring stretching
850StrongC-H out-of-plane bending
730StrongC-N stretching

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
153100[M]⁺ (Molecular Ion)
12325[M - NO]⁺
10740[M - NO₂]⁺
9315[M - NO - H₂CN]⁺
7930[C₆H₅N]⁺
6520[C₅H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended to ensure reproducibility and accuracy in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 5 seconds. For the ¹³C NMR spectrum, broadband proton decoupling was applied, and 256 scans were acquired with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of this compound was finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source via a direct insertion probe. The electron energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-200. The resulting spectrum was analyzed to identify the molecular ion peak and the major fragmentation patterns.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Pellet Prepare KBr Pellet Sample->Pellet MS Mass Spectrometer Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR IR FTIR Spectrometer Pellet->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

An In-Depth Technical Guide to the Synthesis of 3,5-Diaminonitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of various derivatives of 3,5-diaminonitrobenzene, a versatile aromatic building block. The presence of two reactive amino groups and a nitro group allows for a diverse range of chemical transformations, leading to compounds with potential applications in medicinal chemistry, materials science, and dye manufacturing. This document details the synthetic pathways for key classes of derivatives, including Schiff bases, azo dyes, benzimidazoles, and polyamides, supported by experimental protocols and quantitative data.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation reaction of primary amines with aldehydes or ketones. The two amino groups of this compound can react with two equivalents of an aldehyde to form bis-Schiff bases. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.

General Reaction Pathway

The synthesis of bis-Schiff bases from this compound proceeds via a nucleophilic addition of the amino groups to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine bond.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_products Products DANB This compound reaction + DANB->reaction Aldehyde Aromatic Aldehyde (2 eq.) Aldehyde->reaction SchiffBase Bis-Schiff Base Water Water (2 eq.) reaction->SchiffBase Reflux, Ethanol reaction->Water

Caption: General synthesis of bis-Schiff bases from this compound.

Experimental Protocol: Synthesis of 3,5-Bis(salicylideneamino)nitrobenzene

This protocol describes a representative synthesis of a bis-Schiff base using salicylaldehyde.

  • Dissolution: Dissolve 0.01 mole of this compound in absolute ethanol.

  • Addition of Aldehyde: To this solution, add 0.02 moles of salicylaldehyde.

  • Reflux: Heat the reaction mixture under reflux for 3 hours.

  • Cooling and Crystallization: After reflux, cool the mixture in an ice bath for 2 hours to facilitate the crystallization of the product.

  • Isolation and Purification: Collect the colored crystals by filtration and purify them by recrystallization from a suitable solvent like benzene.

Quantitative Data for Schiff Base Synthesis
Derivative NameAldehyde UsedYield (%)Melting Point (°C)Reference
N,N'-Bis(benzylidene)-5-nitro-1,3-benzenediamineBenzaldehyde-148-150[1]
N,N'-Bis(4-methylbenzylidene)-5-nitro-1,3-benzenediaminep-Tolualdehyde-178-180[1]
N,N'-Bis(4-chlorobenzylidene)-5-nitro-1,3-benzenediamine4-Chlorobenzaldehyde-228-230[1]
N,N'-Bis(4-methoxybenzylidene)-5-nitro-1,3-benzenediamine4-Methoxybenzaldehyde-188-190[1]
N,N'-Bis(2-hydroxybenzylidene)-5-nitro-1,3-benzenediamineSalicylaldehyde-240-242[1]

Note: Specific yield data for these reactions with this compound were not available in the searched literature. The provided melting points are for derivatives of the closely related 4-nitro-o-phenylenediamine.[1]

Synthesis of Azo Dye Derivatives

Azo dyes, containing the characteristic -N=N- azo linkage, are a significant class of colored compounds. The synthesis involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an activated aromatic compound, such as a phenol or an amine. This compound can be mono- or bis-diazotized to form the corresponding diazonium salts, which can then be coupled to produce a variety of mono- and bis-azo dyes.

General Reaction Pathway

The synthesis is a two-step process. First, the primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Second, the diazonium salt acts as an electrophile and attacks an electron-rich coupling component.

Azo_Dye_Synthesis cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling AromaticAmine This compound DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt 0-5 °C Reagents1 NaNO₂, HCl (aq) Reagents1->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye CouplingComponent Coupling Component (e.g., Naphthol) CouplingComponent->AzoDye Benzimidazole_Synthesis cluster_reactants Reactants cluster_products Products NitroDiamine 2-Fluoro-5-nitrobenzene-1,4-diamine reaction One-Pot Reductive Cyclization NitroDiamine->reaction Aldehyde Aromatic Aldehyde Aldehyde->reaction ReducingAgent Reducing Agent (e.g., Na₂S₂O₄) ReducingAgent->reaction Benzimidazole 2-Aryl-6-fluorobenzimidazole reaction->Benzimidazole Ethanol/Water, Reflux Polyamide_Synthesis cluster_reactants Monomers cluster_products Product Diamine This compound reaction Polycondensation Diamine->reaction DiacidChloride Diacid Chloride (e.g., Terephthaloyl chloride) DiacidChloride->reaction Polyamide Polyamide HCl HCl reaction->Polyamide Solvent (e.g., NMP), Low Temperature reaction->HCl

References

3,5-Diaminonitrobenzene as a Metabolite of 1,3,5-Trinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trinitrobenzene (TNB), a nitroaromatic compound utilized in the manufacturing of explosives, poses significant toxicological concerns. Its metabolism in biological systems is a critical area of study for understanding its mechanism of toxicity and for the development of potential bioremediation and therapeutic strategies. A key metabolic pathway involves the sequential reduction of its nitro groups, leading to the formation of various metabolites, including the diamino derivative, 3,5-diaminonitrobenzene (3,5-DANB). This technical guide provides an in-depth overview of the formation of 3,5-DANB from TNB, focusing on the enzymatic processes, experimental methodologies for its study, and quantitative data where available.

Introduction

1,3,5-Trinitrobenzene (TNB) is a synthetic nitroaromatic compound primarily used in the production of explosives.[1] Its presence in the environment, particularly in soil and groundwater near manufacturing sites, raises environmental and health concerns.[2] Exposure to TNB has been linked to various adverse health effects, including hematological and testicular toxicity.[1] The toxicity of TNB is closely associated with its metabolism, which involves the reduction of its three nitro groups. This reductive metabolism can be carried out by host enzymes, particularly in the liver, and significantly by the gut microbiota.[3][4] The sequential reduction of the nitro groups of TNB leads to the formation of several intermediate and final metabolites, including aminodinitrobenzenes, diaminonitrobenzenes, and triaminobenzene. One of the key metabolites in this pathway is this compound (3,5-DANB). Understanding the formation of 3,5-DANB is crucial for elucidating the toxicokinetics and toxicodynamics of TNB.

Metabolic Pathway of 1,3,5-Trinitrobenzene to this compound

The biotransformation of TNB to 3,5-DANB is a stepwise reductive process primarily mediated by nitroreductase enzymes. These enzymes are abundant in anaerobic bacteria, such as those found in the gut microbiome, and are also present in mammalian tissues, including the liver.[5][6] The reduction of the nitro groups occurs sequentially, with each step involving the addition of two electrons.

The proposed pathway is as follows:

  • First Reduction: One of the three nitro groups of TNB is reduced to a nitroso group, which is then further reduced to a hydroxylamino group, and finally to an amino group, yielding 3,5-dinitroaniline .

  • Second Reduction: A second nitro group of 3,5-dinitroaniline undergoes the same reductive process to form This compound (3,5-DANB) .

  • Third Reduction: The final nitro group of 3,5-DANB can be further reduced to yield 1,3,5-triaminobenzene .

This sequential reduction is depicted in the signaling pathway diagram below.

TNB_Metabolism TNB 1,3,5-Trinitrobenzene DNA 3,5-Dinitroaniline TNB->DNA Nitroreductase + 2e- DANB This compound DNA->DANB Nitroreductase + 2e- TAB 1,3,5-Triaminobenzene DANB->TAB Nitroreductase + 2e- InVivo_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Acclimation Acclimation of Rats Dosing Oral Gavage of TNB Acclimation->Dosing Sample_Collection Urine and Feces Collection Dosing->Sample_Collection Urine_Prep Urine Preparation (Extraction) Sample_Collection->Urine_Prep Feces_Prep Feces Preparation (Extraction) Sample_Collection->Feces_Prep HPLC_Analysis HPLC-UV or LC-MS/MS Analysis Urine_Prep->HPLC_Analysis Feces_Prep->HPLC_Analysis Data_Quantification Data Quantification HPLC_Analysis->Data_Quantification

References

Methodological & Application

Application Notes and Protocols: 3,5-Diaminonitrobenzene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3,5-Diaminonitrobenzene as a monomer in the synthesis of high-performance polymers. The protocols outlined below are based on established polymerization methodologies for structurally similar aromatic diamines and are intended to serve as a starting point for further research and development.

Introduction

This compound is an aromatic diamine containing a strongly electron-withdrawing nitro group. This unique combination of functional groups makes it an intriguing monomer for the synthesis of novel polymers with potentially enhanced thermal stability, specific solubility characteristics, and the capacity for further chemical modification of the nitro group. Potential applications for polymers derived from this monomer can be envisioned in areas such as specialty films, high-temperature adhesives, and functional materials for pharmaceutical and biomedical applications. The presence of the nitro group can also influence the polymer's electronic properties and its interactions with other molecules.

Potential Polymerization Routes

Based on the chemistry of aromatic diamines, this compound can be utilized as a monomer in several polymerization reactions, most notably in the synthesis of polyimides and aramids.

Polyimide Synthesis

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[1] The most common synthetic route is a two-step process involving the formation of a poly(amic acid) precursor followed by cyclization to the polyimide.[1]

Experimental Protocol: Two-Step Polyimide Synthesis

This protocol describes the synthesis of a polyimide from this compound and a common dianhydride, such as Pyromellitic dianhydride (PMDA).

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine or triethylamine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve a specific molar amount of this compound in anhydrous DMAc or NMP at room temperature.

    • Slowly add an equimolar amount of PMDA to the stirred solution.

    • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization (preferred for processability):

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (or triethylamine) as the dehydrating agent and catalyst, respectively.[1]

    • Stir the mixture at room temperature for 12-24 hours.

    • The resulting polyimide will precipitate from the solution.

    • Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

    • Heat the film in a stepwise manner under a nitrogen atmosphere (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour) to induce cyclization and remove the solvent.

Expected Polymer Properties:

The resulting polyimide is expected to exhibit high thermal stability due to its aromatic backbone.[2] The presence of the nitro group may slightly decrease the thermal decomposition temperature compared to non-substituted analogs but could enhance solubility in polar aprotic solvents.

PropertyExpected Value/Characteristic
Glass Transition Temp. (Tg)> 300 °C
5% Weight Loss Temp. (TGA)> 450 °C in N₂
SolubilitySoluble in NMP, DMAc, DMF
Film PropertiesPotentially tough, transparent, and flexible films

Experimental Workflow: Polyimide Synthesis

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization cluster_2 Step 3: Polymer Isolation A Dissolve this compound in DMAc/NMP B Add Pyromellitic Dianhydride (PMDA) A->B C Stir at room temperature for 24h B->C D Chemical Imidization: Add Acetic Anhydride & Pyridine C->D Chemical Route E Thermal Imidization: Cast film and heat stepwise C->E Thermal Route F Precipitate and filter D->F H Dry under vacuum E->H Final Film G Wash with Methanol F->G G->H

Caption: Workflow for the two-step synthesis of polyimides from this compound.

Aramid Synthesis

Aramids, or aromatic polyamides, are another class of high-performance polymers known for their exceptional strength and thermal resistance. They are typically synthesized by the polycondensation of an aromatic diamine and an aromatic diacyl chloride. The introduction of functional groups can enhance solubility.[3]

Experimental Protocol: Aramid Synthesis

This protocol details the synthesis of an aramid from this compound and terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP) containing lithium chloride (LiCl)

  • Pyridine

  • Methanol

Procedure:

  • Monomer Solution Preparation:

    • In a dry, nitrogen-purged flask, dissolve a specific molar amount of this compound in NMP containing LiCl (e.g., 5% w/v). The salt helps to keep the resulting aramid in solution.[3]

    • Cool the solution to 0°C in an ice bath.

  • Polycondensation:

    • Slowly add an equimolar amount of terephthaloyl chloride to the stirred diamine solution.

    • Add a small amount of pyridine to act as an acid scavenger.

    • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 12 hours.

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a large volume of methanol to precipitate the aramid.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

    • Dry the aramid under vacuum at 80-100°C.

Expected Polymer Properties:

The resulting aramid is expected to be a rigid polymer with high thermal stability. The presence of the nitro group may disrupt chain packing, potentially leading to improved solubility in polar aprotic solvents compared to unsubstituted aramids like Kevlar®.[3]

PropertyExpected Value/Characteristic
Inherent Viscosity0.5 - 1.5 dL/g (in NMP with LiCl)
5% Weight Loss Temp. (TGA)> 400 °C in N₂
SolubilitySoluble in NMP/LiCl, DMAc/LiCl, DMSO
Mechanical PropertiesExpected to form strong fibers and films

Experimental Workflow: Aramid Synthesis

G cluster_0 Step 1: Monomer Solution cluster_1 Step 2: Polycondensation cluster_2 Step 3: Polymer Isolation A Dissolve this compound in NMP/LiCl B Cool to 0°C A->B C Add Terephthaloyl Chloride B->C D Add Pyridine C->D E Stir at 0°C then room temp. D->E F Precipitate in Methanol E->F G Filter and Wash F->G H Dry under vacuum G->H

Caption: Workflow for the low-temperature solution polycondensation of aramids.

Characterization of Polymers

A comprehensive characterization of the synthesized polymers is crucial to understand their structure-property relationships.

Recommended Characterization Techniques:

  • Spectroscopy (FTIR, NMR): To confirm the chemical structure of the polymer, verify the formation of imide or amide linkages, and ensure the absence of unreacted monomers.

  • Thermal Analysis (TGA, DSC): To determine the thermal stability (decomposition temperature) and glass transition temperature of the polymers.[4][5]

  • Molecular Weight Determination (GPC): To determine the number-average and weight-average molecular weights and the polydispersity of the polymer chains.[4]

  • Solubility Tests: To assess the processability of the polymers in various organic solvents.

  • Mechanical Testing: For polymer films or fibers, to evaluate properties such as tensile strength, modulus, and elongation at break.[2][6]

  • X-ray Diffraction (XRD): To investigate the degree of crystallinity and the packing of polymer chains.

Applications in Drug Development and Biomedical Research

The unique structure of polymers derived from this compound offers several avenues for exploration in the pharmaceutical and biomedical fields:

  • Drug Delivery: The polymer backbone can be designed to be biodegradable, and the nitro groups can serve as handles for conjugating drugs. The subsequent reduction of the nitro groups to amines provides a potential mechanism for triggered drug release in specific physiological environments.

  • Biomaterials: The high thermal and chemical stability of these polymers could be advantageous for creating robust scaffolds for tissue engineering or as coatings for medical devices.

  • Diagnostics: The aromatic structure and the presence of the nitro group might be exploited in the development of sensors or diagnostic agents.

Safety and Handling

This compound is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Notes and Protocols: Synthesis of High-Performance Polyamides from 3,5-Diaminonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties stem from their rigid aromatic backbones and strong intermolecular hydrogen bonding. The introduction of functional groups onto the aromatic rings of the monomers can further tailor the properties of the resulting polyamides, opening avenues for novel applications in advanced materials and drug delivery systems.

This document provides detailed application notes and protocols for the synthesis of a novel high-performance polyamide derived from 3,5-diaminonitrobenzene. The presence of the nitro group is anticipated to influence the polymer's solubility, thermal behavior, and potential for further chemical modification, making it a material of significant interest for advanced research. The protocols provided are based on well-established low-temperature solution polymerization techniques, which are widely used for the synthesis of high-molecular-weight aromatic polyamides.[1][2][3]

Synthesis Pathway

The synthesis of the target polyamide is achieved through a low-temperature solution polycondensation reaction between this compound and a suitable aromatic diacid chloride, such as terephthaloyl chloride. This reaction proceeds readily at low temperatures in a polar aprotic solvent, yielding a high-molecular-weight polymer.

Synthesis_Pathway Monomer1 This compound Reaction Low-Temperature Polycondensation Monomer1->Reaction Monomer2 Terephthaloyl Chloride Monomer2->Reaction Solvent N,N-Dimethylacetamide (DMAc) Solvent->Reaction Catalyst Pyridine (Acid Scavenger) Catalyst->Reaction Polymer Poly(nitro-m-phenylene terephthalamide) Reaction->Polymer Byproduct HCl Reaction->Byproduct

Caption: General synthesis pathway for the polyamide.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Terephthaloyl chloride (≥99% purity)

  • N,N-Dimethylacetamide (DMAc) (anhydrous, ≥99.8%)

  • Pyridine (anhydrous, ≥99.8%)

  • Methanol (ACS grade)

  • Argon or Nitrogen gas (high purity)

Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a drying tube.

  • Low-temperature bath (e.g., ice-salt bath)

  • Addition funnel

  • Vacuum filtration apparatus

  • Vacuum oven

Detailed Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of the polyamide.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Dissolve this compound in DMAc and Pyridine B Cool solution to 0-5 °C A->B C Slowly add Terephthaloyl Chloride solution in DMAc B->C D Stir at 0-5 °C for 2-4 hours C->D E Continue stirring at room temperature for 12-24 hours D->E F Precipitate polymer in Methanol E->F G Filter the polymer F->G H Wash with hot Methanol and Water G->H I Dry under vacuum at 80-100 °C H->I J FTIR Spectroscopy I->J K NMR Spectroscopy I->K L Thermogravimetric Analysis (TGA) I->L M Differential Scanning Calorimetry (DSC) I->M

Caption: Workflow for polyamide synthesis and characterization.

Step-by-Step Procedure
  • Monomer Solution Preparation: In a flame-dried, three-necked flask under a gentle stream of argon, dissolve a specific molar amount of this compound in anhydrous DMAc. Add an equimolar amount of anhydrous pyridine to the solution to act as an acid scavenger.

  • Cooling: Cool the stirred solution to 0-5 °C using a low-temperature bath.

  • Diacid Chloride Addition: Separately, dissolve an equimolar amount of terephthaloyl chloride in a minimal amount of anhydrous DMAc. Transfer this solution to an addition funnel and add it dropwise to the cooled diamine solution over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition.

  • Low-Temperature Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 to 4 hours. The solution will become increasingly viscous as the polymerization proceeds.

  • Room Temperature Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12 to 24 hours to ensure a high degree of polymerization.

  • Precipitation and Filtration: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide. Collect the fibrous polymer precipitate by vacuum filtration.

  • Washing and Drying: Thoroughly wash the polymer with hot methanol and then with deionized water to remove any unreacted monomers, solvent, and pyridine hydrochloride. Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Data Presentation

The expected properties of the synthesized polyamide are summarized in the table below. These are predictive values based on data from analogous aromatic polyamides containing nitro groups or having meta-substituted linkages. Actual experimental values should be determined through the characterization methods outlined.

PropertyExpected Value/RangeCharacterization Method
Inherent Viscosity (dL/g)0.5 - 1.5Viscometry
Glass Transition Temp. (Tg)250 - 350 °CDSC
10% Weight Loss Temp. (TGA)> 400 °C (in N₂)TGA
SolubilitySoluble in polar aprotic solventsSolubility Tests
(e.g., DMAc, NMP, DMSO)
Tensile Strength (MPa)80 - 120Tensile Testing
Tensile Modulus (GPa)2.5 - 4.0Tensile Testing

Characterization Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the formation of the amide linkages and the presence of the nitro group.

  • Protocol: Record the FTIR spectrum of a thin polymer film cast from a DMAc solution or a KBr pellet.

  • Expected Peaks:

    • ~3300 cm⁻¹ (N-H stretching of the amide)

    • ~1650 cm⁻¹ (C=O stretching, Amide I band)

    • ~1540 cm⁻¹ (N-H bending and C-N stretching, Amide II band)

    • ~1530 and ~1350 cm⁻¹ (asymmetric and symmetric stretching of the NO₂ group)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed chemical structure of the polymer.

  • Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Signals: Aromatic protons in the range of 7.5-9.0 ppm and the amide proton (N-H) signal above 10 ppm.

  • Expected ¹³C NMR Signals: Aromatic carbons in the range of 120-150 ppm and the amide carbonyl carbon around 165 ppm.

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability of the polyamide.

  • Protocol: Heat a small sample of the polymer from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data to Collect: Onset of decomposition temperature and the temperature of 10% weight loss.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) of the amorphous polymer.

  • Protocol: Heat the polymer sample under a nitrogen atmosphere at a heating rate of 10-20 °C/min. The Tg is identified as a change in the baseline of the heat flow curve. A second heating scan is recommended to erase the thermal history of the sample.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and characterization of a novel high-performance polyamide from this compound. The presence of the nitro functional group is expected to impart unique properties to the polymer, making it a promising candidate for a variety of advanced applications. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals.

References

Application Note: Synthesis of Polyimide Using 3,5-Diaminonitrobenzene Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] The properties of polyimides can be tailored by modifying the chemical structure of the diamine or dianhydride monomers.[1] The incorporation of a nitro (-NO2) group, via a monomer like 3,5-Diaminonitrobenzene, can influence the polymer's solubility, refractive index, and thermal characteristics.[2] This document provides a detailed two-step protocol for the synthesis of a polyimide from this compound and an aromatic dianhydride. The process involves the initial formation of a poly(amic acid) (PAA) precursor, followed by chemical imidization to yield the final polyimide.[1][3]

Expected Polymer Properties

The introduction of a nitro group and the choice of dianhydride will significantly impact the final properties of the polyimide. The following table summarizes expected quantitative data for a polyimide synthesized from this compound and a common aromatic dianhydride like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

PropertyExpected ValueDescription
Inherent Viscosity (dL/g) 0.70 - 1.90A measure of the polymer's molecular weight. Higher values indicate longer polymer chains.[4]
Yield (%) > 90%The efficiency of the polymerization reaction.
Glass Transition Temp. (Tg) 280 - 320 °CThe temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[5]
Decomposition Temp. (Td, 5%) > 500 °CThe temperature at which the polymer loses 5% of its weight, indicating the onset of thermal degradation.[3][5]
Solubility Soluble in aprotic polar solventsExpected to be soluble in solvents like NMP, DMAc, and DMF, especially when using 6FDA as the comonomer.[6]
Dielectric Constant (1 MHz) 2.7 - 3.2A measure of the polymer's ability to store electrical energy in an electric field. Fluorinated polyimides tend to have lower values.[5][7]

Note: These values are representative and can vary based on the specific dianhydride used and the precise reaction conditions.

Experimental Protocol

This protocol details the synthesis via a two-step polycondensation reaction, which is a widely practiced and reliable method.[1]

Materials and Equipment
  • Monomers:

    • This compound (purified by recrystallization and dried)

    • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purified by sublimation)

  • Solvent: Anhydrous N,N-dimethylacetamide (DMAc)

  • Reagents for Chemical Imidization:

    • Acetic anhydride

    • Pyridine

  • Precipitation and Washing: Methanol

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Nitrogen gas inlet and outlet

    • Addition funnel

    • Heating mantle with temperature controller

    • Buchner funnel and filter paper

    • Vacuum oven

Step 1: Synthesis of Poly(amic acid) (PAA)
  • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add this compound (e.g., 10 mmol).

  • Add anhydrous DMAc (to achieve a solids content of 10-20 wt%) to the flask to dissolve the diamine monomer.[4]

  • Stir the solution under a slow stream of nitrogen until the monomer is fully dissolved.

  • In a separate container, dissolve an equimolar amount of 6FDA dianhydride (e.g., 10 mmol) in a small amount of anhydrous DMAc.

  • Transfer the dianhydride solution to an addition funnel.

  • Add the dianhydride solution dropwise to the vigorously stirred diamine solution at room temperature.[3]

  • Rinse the addition funnel with a small amount of DMAc to ensure all the dianhydride is transferred into the reaction flask.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[4]

Step 2: Chemical Imidization
  • To the viscous PAA solution, add a mixture of acetic anhydride (2-4 times the molar amount of the repeating unit) and pyridine (equimolar to acetic anhydride) dropwise.[8] This is a common method for chemical dehydration.[8][9]

  • Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours with continuous stirring to facilitate the cyclodehydration to the polyimide.[4] The formation of the imide ring is an irreversible cyclodehydration reaction.[9]

Step 3: Polymer Isolation and Purification
  • After cooling the reaction mixture to room temperature, pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol (approximately 10 times the volume of the polymer solution). This will cause the polyimide to precipitate as a fibrous or powdered solid.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected polymer thoroughly with fresh methanol (3-4 times) to remove any residual solvent, unreacted reagents, and byproducts.

  • Dry the purified polyimide in a vacuum oven at 120°C for 24 hours to remove all traces of solvent.

Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the formation of the imide rings by identifying characteristic absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1380 cm⁻¹ (C-N stretching).[4][10] The disappearance of the amic acid bands is also indicative of successful imidization.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the detailed chemical structure of the polymer.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the polyimide synthesis protocol.

Polyimide_Synthesis Monomer_Prep Monomer Preparation (Diamine + Dianhydride) Dissolution 1. Dissolution (Diamine in DMAc under N2) Addition 2. Dianhydride Addition (Stir at Room Temp, 24h) Dissolution->Addition Equimolar Dianhydride PAA_Formation Poly(amic acid) Solution (Viscous Precursor) Addition->PAA_Formation Imidization 3. Chemical Imidization (Add Acetic Anhydride/Pyridine, Heat to 100°C, 4h) PAA_Formation->Imidization Precipitation 4. Precipitation (Pour into Methanol) Imidization->Precipitation Filtration 5. Filtration & Washing (Wash with Methanol) Precipitation->Filtration Drying 6. Drying (Vacuum Oven, 120°C, 24h) Filtration->Drying Final_Product Purified Polyimide Powder Drying->Final_Product

Workflow for the synthesis of polyimide from this compound.

References

Application Notes: Synthesis of Bis-Azo Dye Intermediates from 3,5-Diaminonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Diaminonitrobenzene as a precursor in the synthesis of bis-azo dye intermediates. Azo dyes are a significant class of organic colorants with wide-ranging applications in textiles, printing, and as biological stains and potential therapeutic agents. The presence of two primary amino groups on the this compound molecule allows for the creation of bis-azo compounds, which can lead to dyes with intense colors and strong affinity for various substrates.

Introduction to Azo Dye Synthesis

The synthesis of azo dyes is a well-established process in organic chemistry, primarily involving two key steps: diazotization and azo coupling.[1]

  • Diazotization: This reaction converts a primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.[2]

  • Azo Coupling: The resulting diazonium salt then acts as an electrophile and reacts with an electron-rich coupling agent. Common coupling components include phenols, naphthols, and aromatic amines. This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which is the chromophore responsible for the color of the dye.[1]

This compound offers the potential to undergo bis-diazotization, where both amino groups are converted to diazonium salts. This bis-diazonium intermediate can then be coupled with two equivalents of a coupling agent to form a symmetrical bis-azo dye.

Experimental Workflow for Bis-Azo Dye Synthesis

The general workflow for the synthesis of a bis-azo dye from this compound is depicted below. This process involves the initial bis-diazotization of the diamine followed by the coupling reaction with a suitable aromatic compound.

Bis-Azo Dye Synthesis Workflow cluster_0 Step 1: Bis-Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Isolation and Purification This compound This compound Acid_Solution Dissolution in Acid (e.g., HCl) This compound->Acid_Solution Cooling_1 Cooling to 0-5 °C Acid_Solution->Cooling_1 Nitrite_Addition Slow Addition of NaNO₂ Solution Cooling_1->Nitrite_Addition Diazonium_Salt Bis-Diazonium Salt Intermediate Nitrite_Addition->Diazonium_Salt Formation Coupling_Reaction Add Bis-Diazonium Salt to Coupling Agent Diazonium_Salt->Coupling_Reaction Coupling Coupling_Agent_Prep Prepare Alkaline Solution of Coupling Agent (e.g., 2-Naphthol) Cooling_2 Cooling to 0-5 °C Coupling_Agent_Prep->Cooling_2 Cooling_2->Coupling_Reaction Dye_Precipitate Bis-Azo Dye Precipitate Filtration Vacuum Filtration Dye_Precipitate->Filtration Washing Wash with Water Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (e.g., from Ethanol) Drying->Recrystallization Final_Product Purified Bis-Azo Dye Recrystallization->Final_Product

Caption: General workflow for the synthesis of a bis-azo dye from this compound.

Detailed Experimental Protocols

The following protocols are generalized procedures for the synthesis of a bis-azo dye using this compound as the starting material and 2-naphthol as the coupling agent. Researchers should optimize these conditions for specific applications and coupling components.

Protocol 1: Bis-Diazotization of this compound

  • Preparation of Amine Solution: In a 250 mL beaker, add 1.53 g (0.01 mol) of this compound to a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir the mixture until the amine is completely dissolved.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring using a magnetic stirrer. It is crucial to maintain this temperature throughout the reaction.

  • Preparation of Nitrite Solution: In a separate 50 mL beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred amine solution using a dropping funnel. Monitor the temperature closely and ensure it does not rise above 5 °C. The addition should be slow to control the exothermic reaction.

  • Reaction Completion: After the addition of sodium nitrite is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the bis-diazotization is complete. The resulting solution of the bis-diazonium salt should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

  • Preparation of Coupling Agent Solution: In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 50 mL of a 10% sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Coupling Reaction: While maintaining the temperature at 0-5 °C, slowly add the freshly prepared cold bis-diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the bis-azo dye should form immediately.

  • Reaction Completion: Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • Isolation: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product on the filter with cold distilled water until the filtrate is neutral.

  • Drying and Purification: Dry the crude dye in a vacuum oven at 60 °C. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.

Data Presentation

The following table summarizes the expected materials and their molar quantities for the synthesis of a bis-azo dye from this compound and 2-naphthol, along with hypothetical characterization data for the resulting dye.

Compound Molecular Formula Molar Mass ( g/mol ) Moles (mol) Mass (g) Role
This compoundC₆H₇N₃O₂153.140.011.53Diamine Component
Sodium NitriteNaNO₂69.000.0211.45Diazotizing Agent
Hydrochloric Acid (conc.)HCl36.46~0.1~10 mLAcid Catalyst
2-NaphtholC₁₀H₈O144.170.022.88Coupling Component
Sodium HydroxideNaOH40.00--Base for Coupling
Product: Bis-azo dye (Hypothetical) Characterization Data
Appearance Dark red to brown powder
Yield (%) 80-90%
Melting Point (°C) >300 °C (decomposes)
UV-Vis (λmax, nm in DMF) ~480-520 nm
FTIR (cm⁻¹) ~3400 (O-H), ~1580 (N=N), ~1520 & ~1340 (NO₂)

Logical Relationship of the Synthesis

The synthesis of bis-azo dyes from this compound follows a logical progression of chemical transformations. The relationship between the key steps is illustrated in the diagram below.

G A This compound (Starting Material) B Bis-Diazonium Salt (Reactive Intermediate) A->B Bis-Diazotization (NaNO₂, HCl, 0-5°C) D Bis-Azo Dye (Final Product) B->D Azo Coupling (Alkaline conditions, 0-5°C) C 2-Naphthol (Coupling Component) C->D

Caption: Logical progression of the synthesis of a bis-azo dye.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of bis-azo dye intermediates. The presence of two reactive amino groups allows for the creation of symmetrical bis-azo compounds with potentially intense coloration and desirable fastness properties. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore the synthesis and application of these dyes in various fields, including materials science and drug development. Further research can focus on utilizing different coupling components to generate a library of novel bis-azo dyes with diverse properties.

References

Application Notes and Protocols for the Nitration of Aromatic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nitration of aromatic diamines, a crucial transformation in the synthesis of various pharmaceuticals and fine chemicals. The procedures emphasize safety, regioselectivity, and yield optimization.

Introduction

The introduction of a nitro group onto an aromatic diamine ring is a fundamental electrophilic aromatic substitution reaction. The strong activating and ortho-, para-directing nature of the amino groups, coupled with their sensitivity to oxidation, necessitates careful control of reaction conditions. Often, a protection-nitration-deprotection strategy is employed to achieve the desired regioselectivity and prevent unwanted side reactions. These protocols detail the nitration of p-phenylenediamine as a primary example, a key intermediate in the synthesis of various drugs.[1]

General Considerations and Safety Precautions

Safety First: The nitration of aromatic compounds using concentrated nitric and sulfuric acids is a highly exothermic and potentially hazardous reaction. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times. An ice bath should always be readily available for immediate cooling in case of an uncontrolled exothermic reaction.

Reagent Handling:

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and combustible materials.

  • Always add the acid slowly and in a controlled manner to the reaction mixture while monitoring the temperature closely.

Experimental Protocols

Protocol 1: Mononitration of p-Phenylenediamine via a Protection-Nitration-Deprotection Strategy

This protocol describes the synthesis of 2-nitro-p-phenylenediamine, a vital pharmaceutical intermediate.[1] The amino groups are first protected with trifluoroacetyl groups to control regioselectivity and prevent oxidation.

Step 1: Protection of p-Phenylenediamine

  • In a suitable reactor, suspend 0.5 mol of 1,4-phenylenediamine sulfate in 250 ml of dichloromethane.

  • Add 1.1 mol of trifluoroacetic anhydride and 1.6 mol of triethylamine to the suspension.

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Filter the reaction mixture to collect the solid product, N1,N4-ditrifluoroacetyl-p-phenylenediamine.

Step 2: Nitration of the Protected Diamine

  • Suspend 0.2 mol of N1,N4-ditrifluoroacetyl-p-phenylenediamine in 300 ml of acetic anhydride.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add 25 ml of concentrated nitric acid dropwise to the stirred suspension, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture for 6 hours, allowing it to gradually warm to room temperature.

  • Filter the reaction solution and wash the filter cake with 200 ml of water, followed by 200 ml of ethyl acetate.

  • Dry the solid product, N1,N4-ditrifluoroacetyl-2-nitro-p-phenylenediamine, thoroughly.

Step 3: Deprotection to Yield 2-Nitro-p-phenylenediamine

  • In a round-bottom flask equipped with a reflux condenser, combine the dried N1,N4-ditrifluoroacetyl-2-nitro-p-phenylenediamine from the previous step with 53 g of sodium carbonate and 400 ml of water.

  • Heat the mixture to reflux and maintain reflux for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by suction filtration to obtain 2-nitro-p-phenylenediamine.

Protocol 2: Dinitration of N,N'-Diacetyl-p-phenylenediamine

This protocol outlines the synthesis of a dinitro-p-phenylenediamine derivative using a mixed acid system.[2]

  • Prepare a nitrating mixture by carefully adding 320 ml of 90% fuming nitric acid to 300 ml of 96% sulfuric acid in a flask cooled in an ice-salt bath.

  • Gradually add 44 g of N,N'-diacetyl-p-phenylenediamine to the nitrating mixture at room temperature with constant stirring.

  • After the addition is complete, raise the temperature to 50°C and maintain it between 47-52°C for one hour.

  • Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Extract the resulting yellow solid with methylene chloride.

  • Wash the organic extract with water and then with a sodium bicarbonate solution until it is neutral.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the dinitrated product.

Data Presentation

Table 1: Summary of Reagents and Yields for the Synthesis of 2-Nitro-p-Phenylenediamine[1]

StepStarting MaterialReagentsProductYield
1. Protection1,4-Phenylenediamine sulfate (0.5 mol)Trifluoroacetic anhydride (1.1 mol), Triethylamine (1.6 mol), DichloromethaneN1,N4-ditrifluoroacetyl-p-phenylenediamineNot specified
2. NitrationN1,N4-ditrifluoroacetyl-p-phenylenediamine (0.2 mol)Concentrated Nitric Acid (25 ml), Acetic Anhydride (300 ml)N1,N4-ditrifluoroacetyl-2-nitro-p-phenylenediamine36.3 g
3. DeprotectionN1,N4-ditrifluoroacetyl-2-nitro-p-phenylenediamine (36.3 g)Sodium Carbonate (53 g), Water (400 ml)2-Nitro-p-phenylenediamine16.1 g (50% overall)

Table 2: Characterization Data for 2-Nitro-p-phenylenediamine[1]

PropertyValue
AppearanceRed-black solid
Melting Point136-137 °C
¹H NMR (300MHz, d-DMSO)δ 7.45 (s, 1H), 7.07 (s, 1H), 6.90 (s, 2H), 5.03 (s, 2H)
Mass Spec (EI)153 (100), 107 (99)

Visualizations

Nitration_Workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection start p-Phenylenediamine sulfate reagents1 TFA, Et3N DCM, RT, 1h start->reagents1 product1 N1,N4-ditrifluoroacetyl- p-phenylenediamine reagents1->product1 reagents2 Conc. HNO3 Ac2O, 0-10°C, 6h product1->reagents2 product2 N1,N4-ditrifluoroacetyl- 2-nitro-p-phenylenediamine reagents2->product2 reagents3 Na2CO3, H2O Reflux, 1h product2->reagents3 final_product 2-Nitro-p-phenylenediamine reagents3->final_product

Caption: Experimental workflow for the synthesis of 2-nitro-p-phenylenediamine.

Regioselectivity_Logic cluster_main Regioselectivity in Nitration of Aromatic Diamines cluster_unprotected Unprotected cluster_protected Protected diamine Aromatic Diamine unprotected Direct Nitration diamine->unprotected protected Protection of Amino Groups diamine->protected oxidation Oxidation & Polymerization (Undesired) unprotected->oxidation poly_nitration Polynitration (Poor Selectivity) unprotected->poly_nitration controlled_nitration Controlled Mononitration protected->controlled_nitration deprotection Deprotection controlled_nitration->deprotection desired_product Regioselective Nitro-Diamine deprotection->desired_product

Caption: Logic diagram illustrating the importance of amine protection for regioselectivity.

References

Application Notes and Protocols for the Analytical Characterization of 3,5-Diaminonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Diaminonitrobenzene (CAS No: 5042-55-7), also known as 5-nitro-1,3-benzenediamine, is an aromatic compound with the chemical formula C₆H₇N₃O₂.[1][2] It serves as a crucial intermediate in the synthesis of various specialty chemicals, including dyes, polymers, and energetic materials. Due to its reactive amino and nitro functional groups, rigorous analytical characterization is essential to ensure its identity, purity, and stability for use in research and drug development. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic methods are central to assessing the purity of this compound and identifying any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound and quantify it in the presence of related substances.

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a liquid mobile phase. For nitroaromatic compounds, reversed-phase HPLC is typically used, where the stationary phase is nonpolar and the mobile phase is polar. A UV detector is used for quantification, as the aromatic nitro-amino structure possesses a strong chromophore.

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution (e.g., 1-100 µg/mL) for calibration.

  • Sample Preparation: Dissolve a precisely weighed amount of the test sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.[3] For example, Acetonitrile:Water (50:50 v/v). A small amount of acid, like phosphoric acid or formic acid (for MS compatibility), can be added to improve peak shape.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound, determined by scanning the UV spectrum (typically in the 250-400 nm range).

    • Injection Volume: 10 µL.

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solution.

  • Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Quantitative Data Summary

ParameterValueReference
Column TypeReversed-Phase C18General Practice[3][4]
Mobile PhaseAcetonitrile / Water[3]
DetectionUV/PDA[5][6]

hplc_workflow std_prep std_prep injection injection std_prep->injection hplc_system hplc_system injection->hplc_system Separation smp_prep smp_prep smp_prep->injection calibration calibration hplc_system->calibration Acquire Data quant quant calibration->quant

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To identify and quantify this compound, especially for volatile impurities, and to provide structural confirmation.

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules, separates the ions by their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a molecular fingerprint for identification.

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or acetone) at a concentration of 1 mg/mL. Create working standards by dilution.

  • Sample Preparation: Dissolve the sample in the same solvent to a concentration of approximately 100 µg/mL. If derivatization is needed to improve volatility (though generally not required for this compound), it would be performed at this stage.

  • Instrumentation & Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass selective detector.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on the required sensitivity.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Analysis: Inject the solvent blank, standards, and sample.

  • Data Processing: Identify the this compound peak by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).[7] The molecular ion peak and characteristic fragment ions are key identifiers.

Quantitative Data Summary

ParameterValueReference
Molecular Weight153.14 g/mol [2][7]
Molecular Ion (M+)m/z 153[7]
Major Fragment Ionsm/z 107[7]

gcms_workflow prep prep gc gc prep->gc Inject ms ms gc->ms Elution rt rt ms->rt spectrum spectrum ms->spectrum result result rt->result spectrum->result

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: To confirm the presence of key functional groups (amino, nitro, aromatic ring).

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture thoroughly into a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Analysis: Place the sample (pellet or on the crystal) in the IR beam path and collect the spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation:

  • Amino (N-H) Group: Look for two characteristic stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching) and a bending vibration around 1600-1650 cm⁻¹.

  • Nitro (NO₂) Group: Expect strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

  • Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Quantitative Data Summary (Characteristic Peaks)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Amino (N-H)Asymmetric & Symmetric Stretch3400 - 3500[8]
Amino (N-H)Bending~1620[8]
Nitro (NO₂)Asymmetric Stretch1533 - 1560[8]
Nitro (NO₂)Symmetric Stretch1333 - 1350[8]
Aromatic C=CRing Stretch1450 - 1600General
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To provide definitive structural elucidation by mapping the carbon and hydrogen framework of the molecule.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency energy at specific frequencies depending on their local chemical environment. The resulting spectrum shows signals corresponding to each unique nucleus in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire the ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction. Integrate the ¹H signals and identify the chemical shifts (δ) in ppm for all signals.

Data Interpretation (Predicted):

  • ¹H NMR: Due to the molecule's symmetry, two signals are expected in the aromatic region (typically 6.0-8.0 ppm).

    • A triplet for the proton at the C2 position (H-2).

    • A doublet for the two equivalent protons at the C4 and C6 positions (H-4, H-6).

    • A broad singlet for the four equivalent amino protons (-NH₂), which may exchange with trace water in the solvent.

  • ¹³C NMR: Four signals are expected for the aromatic carbons.

    • One signal for the carbon bearing the nitro group (C-5).

    • One signal for the two carbons bearing the amino groups (C-1, C-3).

    • One signal for the carbon between the amino groups (C-2).

    • One signal for the two carbons adjacent to the nitro group (C-4, C-6).

Quantitative Data Summary (Predicted Chemical Shift Regions)

NucleusEnvironmentExpected Chemical Shift (δ, ppm)Reference
¹HAromatic (Ar-H)6.0 - 8.0[9][10]
¹HAmine (Ar-NH₂)3.5 - 5.0 (broad, variable)[10]
¹³CAromatic (Ar-C)100 - 150[10][11]
UV-Visible Spectroscopy

Application: To confirm the electronic structure and for quantitative analysis using Beer-Lambert Law.

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic system.

Experimental Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., methanol, ethanol, or water).

  • Sample Preparation: Prepare a dilute solution of this compound of known concentration (typically in the µg/mL range).

  • Analysis:

    • Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (reference) and another with the sample solution.

    • Scan a range of wavelengths (e.g., 200-500 nm) to obtain the absorption spectrum.

  • Data Processing: Identify the wavelength(s) of maximum absorbance (λmax).

Data Interpretation: Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. The presence of amino groups can cause a bathochromic (red) shift of these bands.[12]

Quantitative Data Summary

ParameterExpected Range (nm)Reference
λmax250 - 400Based on nitrobenzene and aniline chromophores[12][13]

spectroscopy_logic cluster_ftir FTIR cluster_nmr NMR ('H, ¹³C) cluster_uv UV-Vis compound This compound Sample ftir_analysis Analysis (KBr or ATR) compound->ftir_analysis nmr_analysis Analysis (in DMSO-d₆) compound->nmr_analysis uv_analysis Analysis (in Methanol) compound->uv_analysis ftir_result Result: Functional Groups (-NH₂, -NO₂, Ar) ftir_analysis->ftir_result nmr_result Result: C-H Framework (Confirms Connectivity) nmr_analysis->nmr_result uv_result Result: Electronic Structure (λmax) uv_analysis->uv_result

Thermal Analysis

Thermal analysis techniques are critical for assessing the stability, melting point, and decomposition behavior of this compound, which is particularly important for energetic materials.

Differential Scanning Calorimetry (DSC)

Application: To determine the melting point, purity, and thermal decomposition profile (exothermic events).

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid (a pinhole lid may be used to allow for the escape of gaseous products).

  • Instrumentation: A calibrated DSC instrument.

  • Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a nitrogen atmosphere (e.g., flow rate of 50 mL/min).

    • Use a constant heating rate, for example, 10 °C/min.

    • Scan over a temperature range that includes the expected melting and decomposition points (e.g., 30 °C to 400 °C).

  • Data Processing: Analyze the resulting thermogram to determine the onset temperature and peak maximum for melting (endotherm) and decomposition (exotherm). Integrate the peak areas to calculate the enthalpy of the transitions.

Data Interpretation: An endothermic peak indicates melting, providing the melting point. A sharp, strong exothermic peak indicates decomposition, which is characteristic of nitroaromatic compounds and signals a potential thermal hazard.[14][15]

Quantitative Data Summary

ParameterExpected BehaviorReference
Melting PointSharp endothermGeneral
DecompositionStrong exotherm, typically > 250 °C[15][16]
Thermogravimetric Analysis (TGA)

Application: To determine the thermal stability and decomposition temperature by measuring changes in mass as a function of temperature.

Principle: TGA continuously measures the mass of a sample while it is heated at a constant rate. Mass loss indicates decomposition or volatilization.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan (ceramic or platinum).

  • Instrumentation: A calibrated TGA instrument.

  • Analysis:

    • Heat the sample under a controlled atmosphere (typically nitrogen) at a constant rate (e.g., 10 °C/min).

    • Scan over a temperature range up to the point of complete decomposition (e.g., 30 °C to 600 °C).

  • Data Processing: Plot the percentage of mass loss versus temperature. The onset temperature of mass loss is an indicator of thermal stability. The derivative of this curve (DTG) can be plotted to show the temperature of the maximum rate of mass loss.

Quantitative Data Summary

ParameterExpected BehaviorReference
Onset of DecompositionTemperature at which significant mass loss begins[17]
Residual MassPercentage of mass remaining at the end of the run[17]

thermal_workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis sample Sample Preparation (Weigh 1-5 mg into pan) dsc_heat Heat at 10°C/min (Nitrogen Atmosphere) sample->dsc_heat tga_heat Heat at 10°C/min (Nitrogen Atmosphere) sample->tga_heat dsc_measure Measure Heat Flow vs. Temperature dsc_heat->dsc_measure dsc_result Identify Endotherms (Melting) & Exotherms (Decomposition) dsc_measure->dsc_result tga_measure Measure Mass Loss vs. Temperature tga_heat->tga_measure tga_result Determine Onset of Decomposition & Stability tga_measure->tga_result

References

Application Note: A Robust HPLC Method for Purity Analysis of 3,5-Diaminonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3,5-Diaminonitrobenzene, a key intermediate in the synthesis of various industrial and pharmaceutical compounds. The developed method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products. This document provides a comprehensive experimental protocol, including system suitability requirements, and presents a systematic approach to method development.

1. Introduction

This compound is a critical building block in the chemical industry, particularly in the manufacturing of dyes, pigments, and specialty polymers. Its purity is paramount to ensure the quality and safety of the final products. Therefore, a validated, stability-indicating analytical method is essential for its quality control. This application note describes the development of a reversed-phase HPLC (RP-HPLC) method with UV detection for the accurate and precise determination of this compound purity.

2. Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for selecting the appropriate chromatographic conditions.

PropertyValueReference
Molecular FormulaC₆H₇N₃O₂[1]
Molecular Weight153.14 g/mol [1][2]
XLogP31.4[1]
AppearanceSolid[2]
CAS Number5042-55-7[1][2]

3. Experimental Protocols

3.1. Instrumentation and Consumables

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Empower™ 3 or equivalent.

  • Analytical Column: Waters XBridge® C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a final concentration of approximately 0.1 mg/mL.

3.2. Chromatographic Conditions

The optimized chromatographic conditions are presented in Table 2.

ParameterCondition
Column Waters XBridge® C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 3
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

3.3. Gradient Program

The gradient elution program for the separation is detailed in Table 3.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

3.4. System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The acceptance criteria are listed in Table 4.

ParameterAcceptance Criteria
Tailing Factor (for this compound) ≤ 2.0
Theoretical Plates (for this compound) ≥ 2000
%RSD of Peak Area (n=6 injections) ≤ 2.0%

4. Method Development Strategy

The development of this HPLC method followed a systematic approach, which is illustrated in the workflow diagram below. The initial conditions were selected based on the physicochemical properties of this compound and general knowledge of HPLC for aromatic amines.[3][4][5] A reversed-phase C18 column was chosen due to the non-polar nature of the analyte (XLogP3 of 1.4).[1] Acetonitrile was selected as the organic modifier due to its lower UV cutoff and common use in separating aromatic compounds.[3][6] A formic acid buffer was used to improve peak shape and ensure consistent ionization.[4][5]

The method was then optimized by evaluating different gradient profiles and organic modifiers to achieve the best resolution between the main peak and potential impurities. The final optimized conditions provided a sharp, symmetrical peak for this compound with good separation from other components.

4.1. Method Development Workflow

HPLC_Method_Development start Start: Define Analytical Target Profile lit_search Literature & Compound Property Review (pKa, logP, UV spectra) start->lit_search initial_conditions Select Initial Conditions (Column, Mobile Phase, Detector) lit_search->initial_conditions scouting Scouting Experiments (Isocratic & Gradient Runs) initial_conditions->scouting data_analysis1 Data Analysis (Peak Shape, Retention, Resolution) scouting->data_analysis1 optimization Method Optimization (Gradient, pH, Temperature, Flow Rate) data_analysis1->optimization Sub-optimal results final_method Finalized HPLC Method data_analysis1->final_method Optimal results data_analysis2 Data Analysis & System Suitability Check optimization->data_analysis2 data_analysis2->optimization Further optimization needed data_analysis2->final_method Meets SST criteria validation Method Validation (ICH Guidelines) final_method->validation end End: Routine Analysis validation->end

Caption: Workflow for the systematic development of the HPLC method.

5. Results and Discussion

A series of experiments were conducted to arrive at the final, optimized method. Table 5 summarizes the key experiments and the observed results, demonstrating the rationale for the chosen conditions.

Table 5: Summary of Method Development Experiments

Experiment IDColumnMobile Phase BGradient (Time (min), %B)Observations
MD-01 C18Acetonitrile0-15 min, 5-95%Good initial separation, some peak tailing for the main analyte.
MD-02 C18Methanol0-15 min, 5-95%Broader peaks and longer retention times compared to Acetonitrile.
MD-03 Phenyl-HexylAcetonitrile0-15 min, 5-95%Different selectivity, but no significant improvement in peak shape.
MD-04 (Final) C18Acetonitrile0-15 min, 5-95%; hold at 95% for 5 minSharper peaks, improved resolution, and excellent peak shape (Tailing factor < 1.2).

The final method (MD-04) demonstrates good separation of the this compound peak from potential impurities. The use of a C18 column with an acetonitrile/water gradient containing 0.1% formic acid provides excellent peak symmetry and resolution. The detection wavelength of 254 nm was chosen as it offers a good response for the main analyte and related aromatic nitro compounds.

The HPLC method described in this application note is a reliable and robust method for the purity determination of this compound. The method is specific, and the system suitability parameters ensure the validity of the results. This method can be readily implemented in a quality control laboratory for routine analysis of raw materials and for stability studies.

7. Safety Precautions

This compound is a chemical substance and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Nitrobenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the acquisition and interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for nitrobenzene-1,2-diamine derivatives. This class of compounds is significant in medicinal chemistry and materials science, and NMR spectroscopy is a cornerstone technique for their structural elucidation and characterization.

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the unambiguous structural confirmation of synthesized nitrobenzene-1,2-diamine derivatives. The chemical shifts (δ), coupling constants (J), and multiplicities of the NMR signals provide detailed information about the electronic environment of each proton and carbon atom in the molecule.

The presence of both electron-donating amino groups (-NH₂) and a strongly electron-withdrawing nitro group (-NO₂) on the benzene ring significantly influences the chemical shifts of the aromatic protons and carbons. The amino groups generally shield the aromatic nuclei, causing upfield shifts (lower ppm values), while the nitro group strongly deshields them, leading to downfield shifts (higher ppm values). The interplay of these electronic effects, along with the substitution pattern, results in characteristic NMR spectra for these derivatives.

In ¹H NMR, the aromatic protons of 4-nitro-1,2-phenylenediamine, a representative example, exhibit a distinct splitting pattern. The proton ortho to the nitro group is typically the most deshielded due to the strong anisotropic and electron-withdrawing effects of the nitro group. The protons of the amino groups appear as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature.

In ¹³C NMR, the carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded and often appears at a high chemical shift value. Conversely, the carbons attached to the amino groups are shielded. The remaining aromatic carbons show shifts that are a composite of the electronic effects of all substituents.[1]

Interpreting NMR Spectra of Nitrobenzene-1,2-diamine Derivatives
  • ¹H NMR:

    • Aromatic Protons: Expect signals in the range of δ 6.0-8.5 ppm. The proton positioned between the two amino groups is typically the most shielded (upfield), while the proton ortho to the nitro group is the most deshielded (downfield).

    • Amino Protons: These usually appear as broad singlets in the range of δ 4.0-7.0 ppm. Their chemical shift can vary and they may undergo exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.

    • Coupling Constants: The coupling constants between adjacent aromatic protons (ortho-coupling) are typically in the range of 7-9 Hz. Meta-coupling (2-3 Hz) and para-coupling (<1 Hz) are smaller and not always resolved.

  • ¹³C NMR:

    • Aromatic Carbons: Signals are typically observed between δ 110-160 ppm.

    • Ipso-Carbons: The carbon attached to the nitro group is significantly deshielded (δ > 140 ppm). The carbons attached to the amino groups are generally shielded.

    • Quaternary Carbons: Carbons bearing substituents (amino or nitro groups) often have lower intensities compared to carbons with attached protons.

The following tables summarize typical ¹H and ¹³C NMR data for 4-nitro-1,2-phenylenediamine.

Table 1: ¹H NMR Data for 4-Nitro-1,2-phenylenediamine in DMSO-d₆ [2]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.33d2.7
H-57.08dd8.7, 2.7
H-66.75d8.7
NH₂ (C1)6.45s (br)-
NH₂ (C2)5.40s (br)-

Table 2: ¹³C NMR Data for 4-Nitro-1,2-phenylenediamine in DMSO-d₆ [3]

Carbon AssignmentChemical Shift (δ, ppm)
C-4150.1
C-1142.0
C-2131.5
C-5120.2
C-3113.8
C-6113.1

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a nitrobenzene-1,2-diamine derivative for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified, dry compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and because the amino protons are often well-resolved.[4] Other potential solvents include chloroform-d (CDCl₃) and acetone-d₆. The choice of solvent can affect the chemical shifts, so consistency is key for comparative studies.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[4]

  • Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any undissolved particulate matter.

  • Internal Standard (Optional): For quantitative NMR (qNMR) or precise chemical shift referencing, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a suitable compound with a known chemical shift that does not overlap with the analyte signals) can be added. For routine structural confirmation, the residual solvent peak is often used as a reference.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

  • Nucleus: ¹H

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration in quantitative studies.

  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration. More scans may be needed for very dilute samples.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Nucleus: ¹³C

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard for obtaining singlets for all carbon signals.

  • Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration and spectrometer sensitivity.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Data Interpretation: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants, as well as by comparison to data from similar structures and predictive software.

Visualizations

Caption: General structure and experimental workflow for NMR analysis.

G cluster_effects Electronic Effects on Aromatic Ring ring Aromatic Ring deshielding Deshielding (Downfield Shift) ring->deshielding Ortho/Para to NO2 shielding Shielding (Upfield Shift) ring->shielding Ortho/Para to NH2 no2 NO2 (Electron Withdrawing) no2->ring Inductive & Resonance Effect nh2 NH2 (Electron Donating) nh2->ring Resonance Effect

Caption: Influence of substituents on NMR chemical shifts.

References

Application Note: GC-MS Protocol for Identifying Byproducts in 3,5-Diaminononitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Diaminonitrobenzene (CAS: 5042-55-7) is a crucial building block in the synthesis of various high-value materials, including thermally stable polymers like polyamides, dyes, and pharmaceutical intermediates.[1][2][3][4] During its synthesis or subsequent chemical transformations, the formation of byproducts is common due to the multiple reactive sites on the molecule: two primary amine groups and a nitro group on an aromatic ring. Accurate identification and quantification of these byproducts are essential for reaction optimization, process control, and ensuring the purity and safety of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds in a complex reaction mixture. This application note provides a comprehensive protocol for the sample preparation, derivatization, and GC-MS analysis of this compound and its potential reaction byproducts.

Principle of the Method

The method involves the extraction of analytes from the reaction mixture, followed by a derivatization step to enhance the volatility and thermal stability of the polar amino compounds. The derivatized sample is then injected into a GC-MS system. In the gas chromatograph, compounds are separated based on their boiling points and interactions with a capillary column. Subsequently, the separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification by comparison with spectral libraries and reference standards.

Potential Reaction Byproducts

Understanding the potential side reactions of this compound is key to identifying unknown peaks in the chromatogram. The primary reactive sites are the two amine (-NH₂) groups and the nitro (-NO₂) group.

  • Incomplete Reactions: The presence of starting materials from the synthesis of this compound, such as 1,3-Dinitrobenzene or 1,3,5-Trinitrobenzene, may indicate an incomplete reaction.[5][6]

  • Amine Group Reactions: The two primary amine groups are nucleophilic and can undergo various reactions:

    • Acylation/Amide Formation: In reactions with acylating agents (e.g., acid chlorides or anhydrides), mono- or di-acylated byproducts can form. This is a common reaction in polyamide synthesis.[7][8]

    • Diazotization: In the presence of nitrous acid, one or both amine groups can be converted to diazonium salts, which are intermediates for other functional groups.[9][10][11]

    • Alkylation: Reaction with alkylating agents can lead to N-alkylated or N,N-dialkylated byproducts.

  • Nitro Group Reduction: The nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino groups, especially in the presence of reducing agents.[12] A common byproduct could be 1,2,4-triaminobenzene if the nitro group is fully reduced.

  • Ring Substitution: Although the existing groups are deactivating, under harsh conditions, further substitution on the aromatic ring could occur.

  • Self-Condensation/Polymerization: At elevated temperatures or under certain catalytic conditions, oligomers or polymers may form.

Experimental Protocol

This protocol provides a robust starting point for method development and should be validated for each specific reaction matrix.

1. Reagents and Materials

  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Methanol (all HPLC or GC grade).

  • Extraction: 5% Sodium Bicarbonate solution, deionized water, and brine (saturated NaCl solution).

  • Drying Agent: Anhydrous Sodium Sulfate.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluoropropionic Anhydride (PFPA).

  • Standards: this compound reference standard.

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, autosampler vials with inserts.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Accurately weigh approximately 10-20 mg of the crude reaction mixture into a 15 mL centrifuge tube.

  • Dissolve the sample in 5 mL of Ethyl Acetate.

  • Add 5 mL of 5% Sodium Bicarbonate solution to neutralize any acidic components. Vortex for 1 minute.

  • Centrifuge for 5 minutes at 3000 rpm to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Wash the organic layer with 5 mL of deionized water, vortex, and centrifuge as before.

  • Transfer the organic layer to a new tube containing a small amount of anhydrous Sodium Sulfate to remove residual water.

  • Filter or carefully decant the dried organic extract into a clean vial for the derivatization step.

3. Derivatization Protocol (Acylation)

Derivatization is often necessary to improve the chromatographic behavior of polar amines. Acylation is a common and effective method.

  • Transfer 100 µL of the dried organic extract from the LLE step into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

4. GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and byproducts of interest.

Parameter Recommended Setting
Gas Chromatograph
GC Column DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1 ratio) or Splitless for trace analysis
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 300 °C for 10 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
MS Transfer Line Temp. 280 °C
Mass Scan Range m/z 50-550
Acquisition Mode Full Scan

Visualizations

G Diagram 1: Experimental Workflow for Byproduct Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation ReactionMixture Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate ReactionMixture->Dissolve LLE Liquid-Liquid Extraction (vs. NaHCO₃ & H₂O) Dissolve->LLE Dry Dry Organic Layer (Na₂SO₄) LLE->Dry Evaporate Evaporate to Dryness Dry->Evaporate Deriv Add Solvent & PFPA Heat at 70°C Evaporate->Deriv Inject Inject into GC-MS Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Process Process Chromatogram Detect->Process Identify Identify Peaks (Retention Time & Mass Spectra) Process->Identify Quantify Quantify Byproducts (Relative % Area) Identify->Quantify Report Final Report Quantify->Report

Caption: Diagram 1: Experimental Workflow for Byproduct Analysis.

Caption: Diagram 2: Potential Reaction Sites on this compound.

Data Analysis and Presentation

1. Identification

  • Retention Time (RT): Compare the RT of the major peak in your sample to that of a this compound reference standard run under identical conditions.

  • Mass Spectrum: The mass spectrum of each peak should be analyzed. The molecular ion (M+) peak of the derivatized compound should be present.

  • Library Search: Compare the experimental mass spectrum of each byproduct peak against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

  • Fragmentation Analysis: Manually interpret the fragmentation pattern to confirm the proposed structure. For example, the loss of characteristic fragments (like -CF₃CO from a PFPA derivative) can provide structural clues.

2. Quantitative Data Summary

For reporting, summarize the results in a clear, tabular format. Relative quantification can be performed using the peak area percent method, assuming similar response factors for structurally related byproducts. For absolute quantification, calibration curves with synthesized standards of the identified byproducts would be necessary.

Table 1: Example Summary of GC-MS Results for a Reaction Mixture

Peak No. Retention Time (min) Tentative Identification Key Mass Fragments (m/z) Area %
112.51,3-Dinitrobenzene (Starting Material)168, 122, 762.1
215.8This compound (Product)153, 123, 107, 9585.3
316.2Mono-acetylated byproductVaries with derivative7.5
417.1Di-acetylated byproductVaries with derivative3.8
5...Unknown...1.3

Troubleshooting

  • Poor Peak Shape (Tailing): This is common for underivatized amines. Ensure the derivatization reaction has gone to completion. Check for active sites in the GC inlet or column; use a deactivated inlet liner.

  • No/Low Signal: Confirm sample concentration. Check for leaks in the GC-MS system. Ensure the MS source is clean.

  • Co-eluting Peaks: Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting compounds.

  • Inconsistent Retention Times: Ensure a stable carrier gas flow and a consistent oven temperature profile. Allow the column to equilibrate properly before each injection.

References

Application of 3,5-Diaminonitrobenzene in Energetic Material Synthesis: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A comprehensive review of scientific literature indicates a lack of established and detailed application notes or protocols for the direct use of 3,5-Diaminonitrobenzene as a primary precursor in the synthesis of common energetic materials. Research and industrial production of high-performance, insensitive high explosives have predominantly focused on other starting materials that provide more efficient and direct pathways to desired molecular structures, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).

Established Synthetic Routes to TATB: A Comparative Overview

The synthesis of TATB, a benchmark insensitive high explosive, is well-documented through several key pathways, none of which initiate with this compound. The most prevalent methods include:

  • From 1,3,5-Trichlorobenzene (TCB): This traditional industrial method, known as the Benziger process, involves the nitration of TCB to 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB), followed by amination to yield TATB.[1][2] Both reaction steps typically require elevated temperatures around 150°C.[1][3]

  • From Phloroglucinol (1,3,5-Trihydroxybenzene): This route is considered a more environmentally benign alternative as it avoids halogenated compounds.[4] The process involves the nitration of phloroglucinol to trinitrophloroglucinol, followed by conversion to 1,3,5-trimethoxy-2,4,6-trinitrobenzene (TMTB), and subsequent ammonolysis to produce TATB.[3] This method has been reported to achieve high overall yields of over 81%.[4]

  • From Picramide: A more contemporary approach utilizes the Vicarious Nucleophilic Substitution (VNS) of hydrogen on picramide (2,4,6-trinitroaniline).[1] Aminating agents such as 1,1,1-trimethylhydrazinium iodide (TMHI) or hydroxylamine are used to introduce an additional amino group, yielding TATB in high percentages (80-90%) under mild, room-temperature conditions.[1]

Synthetic Challenges with this compound as a Precursor

The molecular architecture of this compound presents significant synthetic hurdles for its use as a precursor to symmetrically substituted, highly nitrated energetic materials like TATB. The two amino groups are meta-directing for electrophilic substitution, while the nitro group is deactivating. Although the amino groups would direct nitration to the 2, 4, and 6 positions, the high activation from two amino groups can lead to undesirable side reactions and oxidative decomposition under the harsh conditions required for polynitration. Achieving the precise 1,3,5-triamino-2,4,6-trinitro substitution pattern from this compound would necessitate a complex, multi-step synthesis with anticipated low yields, rendering it an impractical and economically unviable starting point compared to established precursors.

Generalized Synthetic Workflow for Nitroaromatic Energetic Materials

While a specific protocol for this compound is unavailable, the following diagram illustrates a generalized logical workflow for the synthesis of a nitroaromatic energetic material from a substituted benzene precursor, typically involving sequential nitration and amination steps.

G cluster_0 Synthesis Stage 1: Nitration cluster_1 Synthesis Stage 2: Amination Start Substituted Benzene Precursor Nitration Nitration Reaction Start->Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Nitration Nitroaromatic Nitroaromatic Intermediate Nitration->Nitroaromatic Amination Amination Reaction Nitroaromatic->Amination Aminating_Agent Aminating Agent (e.g., NH₃) Aminating_Agent->Amination Energetic_Material Final Energetic Material Amination->Energetic_Material

Caption: A generalized workflow illustrating the key stages in the synthesis of a nitroaromatic energetic material.

Quantitative Data and Experimental Protocols

A diligent search of the scientific literature did not yield any quantitative data on the performance characteristics of energetic materials synthesized directly from this compound. Consequently, a data table summarizing such properties cannot be provided.

Similarly, the absence of documented synthetic routes precludes the detailing of specific experimental protocols for the use of this compound as a precursor. For detailed methodologies, researchers are directed to the extensive literature on the synthesis of TATB from the aforementioned established precursors.[1][3][4]

References

Application of 3,5-Diaminonitrobenzene in the Synthesis of Bent-Core Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Diaminonitrobenzene is a versatile organic compound that holds significant promise as a precursor in the synthesis of advanced liquid crystal materials. Its unique molecular structure, featuring a central benzene ring substituted with two amino groups and a nitro group, provides a foundation for creating "bent-core" or "banana-shaped" mesogens. These types of liquid crystals are of particular interest due to their potential for exhibiting ferroelectric and other unique electro-optical properties. The presence of both electron-donating amino groups and an electron-withdrawing nitro group introduces a dipole moment, which is a key characteristic for the development of polar liquid crystalline phases.

This document outlines the potential applications of this compound in the synthesis of Schiff base- and ester-containing bent-core liquid crystals and provides detailed experimental protocols for their preparation and characterization.

Principle of Synthesis

The synthesis of liquid crystals from this compound typically involves a two-step process:

  • Schiff Base Formation: The two primary amine groups of this compound can be reacted with various aromatic aldehydes to form a Schiff base (imine) linkage. This reaction extends the molecular structure and introduces additional aromatic rings, which contribute to the mesogenic (liquid crystalline) behavior. The choice of aldehyde can be tailored to influence the final properties of the liquid crystal, such as its transition temperatures and mesophase type.

  • Esterification (Optional): In some synthetic routes, the nitro group can be reduced to an amino group, which can then be further functionalized. Alternatively, related precursors like 3,5-diaminobenzoic acid can be used to introduce an ester linkage, adding another layer of complexity and tunability to the molecular design.

The resulting molecules possess a bent shape due to the 1,3,5-substitution pattern on the central benzene ring, a key feature for the formation of tilted smectic and other polar liquid crystal phases.

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical Schiff Base Bent-Core Liquid Crystal

This protocol describes the synthesis of a symmetrical Schiff base liquid crystal derived from this compound and 4-alkoxybenzaldehyde.

Materials:

  • This compound

  • 4-n-Octyloxybenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Toluene

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.

  • Addition of Aldehyde: To the stirred solution, add a stoichiometric amount (2.0 mmol) of 4-n-octyloxybenzaldehyde dissolved in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as toluene or an ethanol/chloroform mixture.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Characterization

The synthesized compound should be characterized using the following techniques:

  • FT-IR Spectroscopy: To confirm the formation of the imine (C=N) bond, which typically shows a characteristic absorption band around 1620 cm⁻¹.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure of the final product.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes.[1][2]

  • Polarizing Optical Microscopy (POM): To observe the liquid crystalline textures and identify the different mesophases (e.g., nematic, smectic).[1][2]

Data Presentation

The following table presents hypothetical quantitative data for a series of symmetrical Schiff base liquid crystals derived from this compound and various 4-alkoxybenzaldehydes. This data is for illustrative purposes to demonstrate how experimental results would be presented.

Alkoxy Chain Length (n)Compound NameMelting Point (°C)Clearing Point (°C)Mesophase(s) Observed
6N,N'-bis(4-hexyloxybenzylidene)-3,5-dinitrobenzene-1-amine125148Nematic
8N,N'-bis(4-octyloxybenzylidene)-3,5-dinitrobenzene-1-amine118165Nematic, Smectic A
10N,N'-bis(4-decyloxybenzylidene)-3,5-dinitrobenzene-1-amine112172Smectic C, Smectic A
12N,N'-bis(4-dodecyloxybenzylidene)-3,5-dinitrobenzene-1-amine105178Smectic C, Smectic A

Visualizations

Experimental Workflow for Schiff Base Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start This compound + 4-Alkoxybenzaldehyde dissolution Dissolve in Ethanol start->dissolution catalysis Add Acetic Acid dissolution->catalysis reflux Reflux 6-8h catalysis->reflux cooling Cool to RT reflux->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Ethanol filtration->washing recrystallization Recrystallize from Toluene washing->recrystallization drying Vacuum Drying recrystallization->drying product Purified Liquid Crystal drying->product ftir FT-IR product->ftir nmr NMR product->nmr dsc DSC product->dsc pom POM product->pom

Caption: Workflow for the synthesis and characterization of bent-core liquid crystals.

Logical Relationship of Molecular Structure to Liquid Crystal Properties

structure_property_relationship cluster_molecular_structure Molecular Structure cluster_properties Liquid Crystal Properties core This compound Core (Bent Shape) mesophase Mesophase Type (e.g., Nematic, Smectic) core->mesophase Influences packing electro_optic Electro-Optical Properties (e.g., Ferroelectricity) core->electro_optic Introduces dipole side_chains Terminal Alkoxy Chains (Flexible) side_chains->mesophase Promotes layering transition_temp Transition Temperatures (Melting, Clearing) side_chains->transition_temp Affects melting point linkage Schiff Base Linkage (Rigid) linkage->mesophase Enhances rigidity linkage->transition_temp Increases clearing point

Caption: Influence of molecular components on liquid crystal properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Diaminonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Diaminonitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes to produce this compound?

A1: The two main synthetic strategies for obtaining this compound are:

  • Selective reduction of 3,5-Dinitroaniline: This is the most common approach and involves the reduction of one of the two nitro groups on the starting material. This can be achieved through catalytic hydrogenation or chemical reduction methods.

  • From 3,5-Dinitrobenzoyl azide: This method involves the reaction of 3,5-dinitrobenzoyl azide with concentrated sulfuric acid.

Q2: Which method generally provides a higher yield?

A2: The selective reduction of 3,5-Dinitroaniline, when optimized, can provide high yields. Catalytic hydrogenation, in particular, is often a clean and efficient method. However, the choice of method may depend on the available equipment and reagents.

Q3: What are the most critical factors affecting the yield in the selective reduction of 3,5-Dinitroaniline?

A3: The key factors influencing the yield include:

  • Choice of reducing agent and catalyst: The type of catalyst in catalytic hydrogenation or the chemical reducing agent used will significantly impact selectivity and yield.

  • Reaction temperature: Temperature control is crucial to prevent over-reduction to 1,3,5-triaminobenzene.

  • Stoichiometry of the reducing agent: A carefully controlled amount of the reducing agent is necessary to selectively reduce only one nitro group.[1]

  • Reaction time: Monitoring the reaction progress is essential to stop the reaction once the desired product is formed in maximum concentration.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Causes and Solutions:

Potential CauseRecommended Action
Over-reduction to 1,3,5-Triaminobenzene - Reduce the reaction temperature.[1] - Decrease the amount of reducing agent or hydrogen pressure in catalytic hydrogenation. - Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop it upon completion.[1]
Incomplete Reaction - Increase the reaction time or temperature slightly, while carefully monitoring for over-reduction. - Ensure the catalyst (if used) is active and not poisoned. - Optimize the solvent system.
Side Reactions - Ensure the purity of the starting material (3,5-Dinitroaniline). - Degas the solvent to remove oxygen, which can lead to oxidative side products.
Product Loss During Work-up - Optimize the extraction and purification steps. - Use a minimal amount of cold solvent for washing the final product to reduce solubility losses.
Issue 2: Formation of Impurities

Common Impurities and Mitigation Strategies:

ImpurityFormationPrevention and Removal
1,3,5-Triaminobenzene Over-reduction of the desired product.See "Over-reduction" in the Low Yield section. Can be separated by column chromatography, though it can be challenging due to similar polarities.
Unreacted 3,5-Dinitroaniline Incomplete reaction.See "Incomplete Reaction" in the Low Yield section. Can be separated by column chromatography.
Polymeric byproducts Can form at elevated temperatures.Maintain the recommended reaction temperature and ensure efficient stirring.[1]
Sulfur-containing impurities (with sulfide reagents) Use of reagents like sodium sulfide.Perform a thorough aqueous workup with brine. Washing the organic layer with dilute acid can help remove basic impurities.[1]

Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation of 3,5-Dinitroaniline

This protocol is a general guideline and may require optimization.

Materials:

  • 3,5-Dinitroaniline

  • Palladium on carbon (Pd/C, 5% or 10%) or Ru-SnOx/Al2O3 catalyst[2]

  • Ethanol or other suitable solvent

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve 3,5-Dinitroaniline in a suitable solvent (e.g., ethanol).

  • Add the catalyst (e.g., 1-5 mol% of Pd/C).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 MPa).[2]

  • Stir the mixture vigorously at a controlled temperature (e.g., 25-60°C).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data from Literature (for similar systems):

CatalystTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity to m-Nitroaniline (%)Reference
Ru/Al2O31004539.297.4[2]
Ru-SnOx/Al2O3-2%1004310097.3[2]

Note: This data is for the hydrogenation of m-dinitrobenzene to m-nitroaniline and serves as a starting point for optimization.

Protocol 2: Selective Chemical Reduction using Sodium Sulfide (Zinin Reduction)

This protocol is a general guideline and requires careful handling of sulfide reagents.

Materials:

  • 3,5-Dinitroaniline

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Water and/or Ethanol

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for work-up)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend 3,5-Dinitroaniline in a mixture of water and/or ethanol.

  • Add a solution of sodium sulfide nonahydrate in water portion-wise. The molar ratio of sodium sulfide to 3,5-Dinitroaniline needs to be carefully controlled to favor mono-reduction.

  • Heat the reaction mixture to a controlled temperature (e.g., 60-80°C) and stir for the required time, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product and neutralize any remaining sulfide.

  • Filter the crude product and wash it with water.

  • For purification, the crude product can be dissolved in a dilute acid, filtered to remove insoluble impurities, and then re-precipitated by adding a base like sodium hydroxide.

  • The final product can be further purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_methods Selective Reduction Methods cluster_product Product cluster_purification Purification 3_5_Dinitroaniline 3,5-Dinitroaniline Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) 3_5_Dinitroaniline->Catalytic_Hydrogenation Chemical_Reduction Chemical Reduction (e.g., Na₂S) 3_5_Dinitroaniline->Chemical_Reduction 3_5_Diaminonitrobenzene This compound Catalytic_Hydrogenation->3_5_Diaminonitrobenzene Chemical_Reduction->3_5_Diaminonitrobenzene Purification Purification (Recrystallization or Column Chromatography) 3_5_Diaminonitrobenzene->Purification Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Over_Reduction Over-reduction Low_Yield->Over_Reduction Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Control_Temp_Stoich Control Temperature & Stoichiometry Over_Reduction->Control_Temp_Stoich Optimize_Time_Catalyst Optimize Time & Catalyst Activity Incomplete_Reaction->Optimize_Time_Catalyst Purify_Starting_Material Purify Starting Material & Degas Solvent Side_Reactions->Purify_Starting_Material

References

Troubleshooting low molecular weight in polyimide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with low molecular weight during polyimide polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for obtaining low molecular weight polyimide?

Low molecular weight in polyimide synthesis is typically traced back to a few critical areas:

  • Monomer Quality: The purity of the diamine and dianhydride monomers is paramount. Impurities can terminate the polymer chain growth.

  • Stoichiometry: A precise 1:1 molar ratio of diamine to dianhydride functional groups is essential for achieving a high degree of polymerization in polycondensation reactions.[1][2][3] Even minor deviations can drastically limit the maximum achievable molecular weight.[1][2]

  • Reaction Conditions: Factors such as temperature, reaction time, and monomer concentration significantly influence the polymerization process. The initial formation of polyamic acid (PAA) is an exothermic equilibrium reaction, and lower temperatures often favor higher molecular weights.[4]

  • Polyamic Acid (PAA) Instability: The PAA intermediate is susceptible to hydrolysis, which causes chain scission and reduces molecular weight.[4][5] This degradation is accelerated by the presence of water and higher storage temperatures.[6][7]

  • Imidization Process: The conversion of PAA to the final polyimide, whether through thermal or chemical means, is a critical step where molecular weight can be compromised. Incomplete cyclization or side reactions can lead to a lower molecular weight product.[4][8]

Q2: How does monomer purity impact the final molecular weight?

Monomer impurities are a primary cause of premature chain termination. There are two main types of problematic impurities:

  • Monofunctional Impurities: These impurities have only one reactive group and will cap the growing polymer chain, preventing further extension. This is one of the most significant factors limiting the ultimate length of the polymer.[2]

  • Non-reactive Impurities: While they don't directly terminate chains, they can affect the overall stoichiometry by adding to the measured weight of the monomer, leading to an incorrect molar ratio.

  • Water: Water is a particularly detrimental impurity. It can react with the highly reactive dianhydride monomer, opening the anhydride ring to form a diacid. This diacid is less reactive and disrupts the 1:1 stoichiometry, preventing high polymer formation.[4][9]

To ensure high molecular weight, using high-purity monomers is crucial.[10][11][12]

Q3: How critical is maintaining a perfect 1:1 stoichiometric balance?

Maintaining a near-perfect 1:1 stoichiometric balance of reactive functional groups is a fundamental requirement for achieving high molecular weight in polycondensation.[2] The Carothers equation mathematically describes how the degree of polymerization (DP) is highly sensitive to stoichiometric imbalance.[1] For example, a monomer ratio of 1.0/1.1 (a 10% excess of one monomer) would theoretically limit the DP to just 21.[1] In practice, this means that even a small weighing error or the presence of impurities affecting the active monomer concentration can severely depress the final molecular weight.[1][13]

Q4: My polyamic acid (PAA) solution viscosity drops during storage. What is happening and how can I prevent it?

A drop in the viscosity of a PAA solution is a strong indicator of a decrease in its molecular weight.[6][14] This phenomenon is often due to the reversibility of the PAA formation reaction and hydrolysis.[4]

  • Hydrolysis: The amic acid linkage is susceptible to hydrolysis, especially in the presence of water. This breaks the polymer chain.[5][6]

  • Reversibility: The formation of PAA from diamine and dianhydride is an equilibrium reaction. At ambient temperatures, the equilibrium lies far to the right, favoring the polymer. However, the reverse reaction can occur, leading to chain scission.[4]

Studies have shown that PAA degradation is accelerated at higher temperatures.[6][7]

Prevention Strategies:

  • Low-Temperature Storage: Store PAA solutions at low temperatures (e.g., -18°C to 4°C) to minimize degradation.[6][7]

  • Use Anhydrous Solvents: Ensure the solvent used for synthesis and storage is as dry as possible to limit hydrolysis.

  • Prompt Use: Use the PAA solution as soon as possible after synthesis to prepare the final polyimide product.

Q5: What are the main differences between thermal and chemical imidization regarding molecular weight?

Both methods convert the PAA precursor to polyimide but have different implications for the final molecular weight.

  • Thermal Imidization: This process involves heating the PAA, typically in the form of a film or powder, to high temperatures (e.g., 200-350°C) to drive the cyclodehydration reaction.[4][8]

    • Advantages: It's a clean process as the only byproduct is water.

    • Disadvantages: At intermediate temperatures (~100-150°C), chain scission via the reverse reaction (depolymerization) can occur, reducing molecular weight.[4] At higher temperatures, the end groups can react to increase the molecular weight again. The removal of the water byproduct is crucial to drive the reaction to completion.[15] Incomplete imidization can leave weak points in the polymer backbone.

  • Chemical Imidization: This method uses a chemical dehydrating agent (like acetic anhydride) and a catalyst (like pyridine or triethylamine) at or near room temperature.[4][8]

    • Advantages: It avoids the high temperatures that can cause thermal degradation or depolymerization.[8]

    • Disadvantages: The final polyimide may precipitate out of solution before reaching its maximum molecular weight.[4] It can also lead to the formation of isoimide structures, which are less stable isomers of the imide.[4] The reagents used can be hazardous and require careful removal.[4]

Troubleshooting Guide for Low Molecular Weight

If you are consistently obtaining polyimides with low molecular weight, use the following guide to diagnose the potential cause.

Step 1: Verify Monomer and Solvent Quality
  • Purity: Are the monomers of the highest possible purity? Consider purification just before use.

  • Moisture: Are the monomers and solvent rigorously dried? Water is a known chain terminator.[4][9]

  • Storage: Are monomers stored in a desiccator under an inert atmosphere to prevent moisture absorption and degradation?

Step 2: Review Polymerization Procedure
  • Stoichiometry: Double-check all calculations for the molar ratio. Are you using a high-precision balance? A slight excess of dianhydride is sometimes used to compensate for its sensitivity to moisture, but a large imbalance is detrimental.[4]

  • Monomer Addition: The order of addition can matter. Often, the solid dianhydride is added to the dissolved diamine solution to ensure the dianhydride reacts preferentially with the diamine rather than trace water.[4]

  • Temperature Control: Was the initial PAA synthesis performed at a low temperature? The reaction is exothermic, and excessive heat can shift the equilibrium back towards the monomers, reducing molecular weight.[4][9]

  • Concentration: Very dilute solutions can lead to decreased molecular weight because the forward reaction is bimolecular. Higher monomer concentrations generally favor the formation of high molecular weight PAA.[4]

Step 3: Assess the Polyamic Acid (PAA) Stage
  • Viscosity: Did the PAA solution have a high viscosity immediately after synthesis? A low initial viscosity suggests a problem in Step 1 or 2.

  • Storage: Was the PAA solution stored for an extended period or at room temperature? Degradation is a common issue.[6][7]

Step 4: Analyze the Imidization Process
  • Thermal Imidization:

    • Heating Profile: Are you using a staged heating ramp? A slow, controlled ramp allows for solvent and water removal without causing defects like bubbles and allows chain-extension reactions to occur.[4][16]

    • Atmosphere: Is the imidization performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation at high temperatures?

  • Chemical Imidization:

    • Reagents: Are the dehydrating agent and catalyst fresh and anhydrous?

    • Precipitation: Did the polymer precipitate prematurely? If so, the molecular weight may be limited. Consider adjusting the solvent or concentration.[4]

This diagnostic process can be visualized as a logical workflow:

G start Low Molecular Weight Observed monomer Step 1: Check Monomer & Solvent Quality - Purity? - Dryness? - Proper Storage? start->monomer procedure Step 2: Review Polymerization Procedure - Stoichiometry? - Addition Order? - Temperature Control? monomer->procedure If OK paa Step 3: Assess Polyamic Acid (PAA) - Initial Viscosity? - Storage Conditions? procedure->paa If OK imidization Step 4: Analyze Imidization - Thermal Profile? - Chemical Reagents? paa->imidization If OK end Identify & Correct Root Cause imidization->end If OK

Caption: Troubleshooting workflow for low molecular weight polyimide.

Quantitative Data Summary

The impact of reaction parameters on molecular weight is significant. The following tables summarize key quantitative relationships found in the literature.

Table 1: Effect of Stoichiometric Imbalance on Degree of Polymerization (DP)

Monomer Ratio (Diamine/Dianhydride)Stoichiometric Imbalance (r)Maximum Theoretical DP (DP = (1+r)/(1-r))
1.0 / 1.01.00
1.0 / 1.010.99199
1.0 / 1.050.9539
1.0 / 1.10.9121
1.0 / 1.50.675
Source: Data derived from the modified Carothers equation as described in literature.[1]

Table 2: Effect of Storage Temperature on Polyamic Acid (PAA) Molecular Weight (Mw)

Storage Temperature (°C)Mw Reduction after 139 days
-180%
-127.2%
434.7%
2583.8%
Source: Stability study of 6FDA-DMB PAA solution.[6][7]

Key Experimental Protocols

Protocol 1: Monomer Purification (Dianhydride Sublimation)

  • Objective: To remove moisture and other volatile impurities from solid dianhydride monomers.

  • Apparatus: Sublimation apparatus, vacuum pump, oil bath, cold finger condenser.

  • Procedure:

    • Place the crude dianhydride powder in the bottom of the sublimation apparatus.

    • Assemble the apparatus and connect the cold finger to a coolant source (chilled water).

    • Slowly apply a high vacuum to the system.

    • Gradually heat the apparatus in an oil bath to a temperature just below the monomer's melting point.

    • The pure dianhydride will sublime and deposit as crystals on the cold finger.

    • Once sublimation is complete, slowly cool the apparatus to room temperature before venting the vacuum.

    • Carefully scrape the purified crystals from the cold finger in a dry environment (e.g., a glovebox) and store in a desiccator.

Protocol 2: Standard Two-Step Polyimide Synthesis

This protocol illustrates the synthesis of a polyimide via a polyamic acid precursor followed by thermal imidization.

G cluster_0 Step 1: Polyamic Acid (PAA) Synthesis cluster_1 Step 2: Imidization diamine Dissolve Diamine in Anhydrous Solvent (e.g., DMAc, NMP) dianhydride Slowly Add Stoichiometric Amount of Dianhydride diamine->dianhydride react React under N2 at Low Temperature (0-25°C) for 12-24h dianhydride->react paa_solution High Viscosity PAA Solution react->paa_solution cast Cast PAA Solution into a film paa_solution->cast thermal Thermal Imidization: Staged Heating to 300-350°C under N2 cast->thermal polyimide Final Polyimide Film thermal->polyimide

Caption: General workflow for a two-step polyimide synthesis.
  • Part A: Polyamic Acid (PAA) Synthesis

    • Dry all glassware in an oven and cool under a stream of dry nitrogen.

    • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of high-purity diamine in an anhydrous polar aprotic solvent (e.g., NMP or DMAc).

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add an equimolar amount of high-purity dianhydride as a solid powder in portions to the stirred diamine solution. Adding the solid dianhydride to the diamine solution is a widely practiced method.[4]

    • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere. The solution should become highly viscous.

  • Part B: Thermal Imidization

    • Pour the viscous PAA solution onto a clean glass plate and cast a film of uniform thickness using a doctor blade.

    • Place the cast film in a vacuum oven or a forced-air oven with a nitrogen purge.

    • Apply a staged heating program. A typical cycle might be:

      • 80-100°C for 1-2 hours (to slowly remove the bulk solvent).

      • Ramp to 200°C and hold for 1 hour.

      • Ramp to 300°C (or a temperature appropriate for the specific polyimide) and hold for 1 hour to ensure complete imidization.[4]

    • Slowly cool the oven back to room temperature.

    • Carefully peel the resulting polyimide film from the glass substrate.

References

Identifying and minimizing side reactions in 3,5-Diaminonitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Diaminonitrobenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the selective reduction of 1,3,5-Trinitrobenzene (TNB) or 3,5-Dinitroaniline.

Issue 1: Low Yield of this compound

  • Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yield is a common issue and can stem from several factors, primarily incomplete reaction or over-reduction of the desired product.

    • Incomplete Reaction: The starting material, 1,3,5-Trinitrobenzene (TNB) or 3,5-Dinitroaniline, may not have been fully converted.

      • Solution:

        • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before workup.

        • Temperature: The reaction temperature may be too low. For reductions using reagents like sodium sulfide or hydrazine hydrate, gentle heating is often required to ensure a reasonable reaction rate.

        • Reagent Stoichiometry: An insufficient amount of the reducing agent will lead to incomplete conversion. Ensure the molar equivalents of the reducing agent are accurately measured and are appropriate for the selective reduction step.

    • Over-reduction: The desired this compound is being further reduced to the primary side-product, 1,3,5-Triaminobenzene (TAB).

      • Solution:

        • Choice of Reducing Agent: For selective reduction, milder reagents are preferred. Catalytic hydrogenation over powerful catalysts like Palladium or Nickel can easily lead to complete reduction to TAB.[1] Reagents like sodium sulfide, ammonium sulfide, or hydrazine hydrate in the presence of a moderator like iron chloride offer better control.[1]

        • Control of Conditions: Over-reduction can be minimized by carefully controlling the reaction temperature and time. Avoid excessive heating or prolonged reaction times after the formation of the desired product is complete (as determined by TLC).

        • Reagent Addition: Adding the reducing agent portion-wise or as a solution via a dropping funnel can help maintain better control over the reaction and prevent a rapid, unselective reduction.

Issue 2: Product is Contaminated with Impurities

  • Question: My final product shows multiple spots on a TLC plate, or my NMR/GC-MS analysis indicates the presence of impurities. How do I identify and remove them?

  • Answer: The most common impurities are the starting material (e.g., 3,5-Dinitroaniline) and the over-reduced product (1,3,5-Triaminobenzene).

    • Identification:

      • TLC: Run a TLC with standards of the starting material and the final product. An intermediate spot would likely be the desired product, a lower Rf spot the starting material, and a higher Rf spot (more polar) the triamine.

      • Spectroscopy:

        • ¹H NMR: The presence of unreacted 3,5-Dinitroaniline would show its characteristic aromatic proton signals. The formation of 1,3,5-Triaminobenzene would result in a highly symmetric aromatic proton signal and an absence of the nitro-group's deshielding effect.

        • Mass Spectrometry: Look for the molecular ion peaks corresponding to the starting material, product, and over-reduced side product.

    • Minimization and Removal:

      • Reaction Control: The best approach is to minimize impurity formation during the reaction by following the solutions in "Issue 1".

      • Purification:

        • Recrystallization: this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The different polarities of the starting material, product, and side product can be exploited to achieve separation.

        • Column Chromatography: For achieving very high purity, especially on a smaller scale, silica gel column chromatography is effective. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) can be used to elute the components separately.

Issue 3: The Reaction Mixture Color is Not as Expected

  • Question: The literature describes a specific color change for the reaction, but mine is different. What does this indicate?

  • Answer: Color changes during the reduction of nitroaromatics are often indicative of the reaction's progress.

    • Expected Color: The reduction of yellow dinitro or trinitro compounds often leads to intensely colored (red or deep orange) solutions as the nitro groups are converted to amino groups.

    • Deviations:

      • No Color Change: If the initial yellow color of the starting material persists, it indicates the reaction has not initiated. This could be due to inactive reagents, incorrect temperature, or a missing catalyst.

      • Dark Brown or Black Color: The formation of dark, tar-like substances can indicate side reactions, such as the formation of azo or azoxy compounds from the condensation of nitroso and hydroxylamine intermediates. This can be caused by overly harsh reaction conditions (e.g., high temperature) or incorrect pH. Ensure the reaction is performed under the recommended conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and logical starting material is 1,3,5-Trinitrobenzene (TNB). The synthesis involves a two-step selective reduction. The first reduction yields 3,5-Dinitroaniline, and a subsequent, controlled reduction gives the target this compound. A one-pot method has been developed to achieve this transformation sequentially.[1]

Q2: What are the primary side reactions to be aware of?

A2: The two main side reactions are:

  • Incomplete Reduction: The reaction stops at the 3,5-Dinitroaniline intermediate.

  • Over-reduction: The product, this compound, is further reduced to 1,3,5-Triaminobenzene (TAB).

Q3: Which analytical techniques are best for monitoring the reaction and assessing product purity?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for real-time monitoring of the reaction's progress to identify the consumption of starting material and the formation of the product and side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information to confirm the identity of the final product and identify any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of impurities by their molecular ions.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as amino (-NH₂) and nitro (-NO₂) groups, and the disappearance of nitro groups from the starting material.

Q4: Can catalytic hydrogenation be used for this synthesis?

A4: While catalytic hydrogenation is a powerful method for reducing nitro groups, it is often too aggressive for the selective synthesis of this compound. Using catalysts like Palladium-on-Carbon (Pd/C) or Raney Nickel typically leads to the complete reduction of all nitro groups, resulting in 1,3,5-Triaminobenzene as the major product.[1] Achieving selectivity with catalytic hydrogenation requires careful selection of a specific catalyst, precise control of hydrogen pressure, and temperature.

Q5: What safety precautions should be taken during this synthesis?

A5: The starting materials (1,3,5-Trinitrobenzene, 3,5-Dinitroaniline) are energetic compounds and should be handled with care, avoiding shock and friction. Many of the reagents used, such as hydrazine hydrate, are toxic and corrosive. The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Quantitative Data on Selective Nitro Reductions

The following table summarizes data from selective reduction reactions of related dinitroaromatic compounds to provide an indication of expected yields and selectivities under different conditions.

Starting MaterialReducing Agent/SystemProductConversion (%)Selectivity (%)Yield (%)Reference
1,3-DinitrobenzeneIron powder / CO₂ / Water-Ethanol3-Nitroaniline>99>99Not ReportedPatent CN101121667A
1,3-DinitrobenzeneAmmonium Polysulfide3-NitroanilineNot ReportedHigh80-85General Literature
2,4-DinitrotolueneAmmonium Polysulfide4-Amino-2-nitrotolueneNot ReportedHigh70-75General Literature
1,3,5-TrinitrobenzeneHydrazine hydrate / FeCl₃ / Charcoal3,5-DinitroanilineNot ReportedHigh84ResearchGate Article[1]
1,3,5-TrinitrobenzeneHydrazine hydrate / FeCl₃ / Charcoal5-Nitro-1,3-phenylenediamineNot ReportedMethod DependentMethod DependentResearchGate Article[1]

Experimental Protocols

Method 1: Selective Reduction using Hydrazine Hydrate (Representative Protocol)

This protocol is adapted from a method developed for the successive reduction of 1,3,5-Trinitrobenzene.[1] Conditions must be carefully optimized to maximize the yield of this compound.

Materials:

  • 1,3,5-Trinitrobenzene (TNB)

  • Hydrazine hydrate

  • Iron(III) Chloride (FeCl₃)

  • Activated Charcoal

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,3,5-Trinitrobenzene in a mixture of ethanol and water.

  • Add a catalytic amount of activated charcoal and Iron(III) Chloride to the suspension.

  • Heat the mixture to a gentle reflux (approximately 60-70 °C).

  • Slowly add a pre-determined amount of hydrazine hydrate dropwise to the reaction mixture. The stoichiometry of hydrazine hydrate is critical for selective reduction. An excess will lead to over-reduction.

  • Monitor the reaction progress by TLC. Samples should be taken periodically to observe the disappearance of TNB, the appearance and then disappearance of 3,5-Dinitroaniline, and the formation of this compound.

  • Once TLC indicates the maximum formation of the desired product, stop the reaction by cooling the flask in an ice bath.

  • Filter the hot reaction mixture to remove the charcoal and iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings. Remove the ethanol under reduced pressure.

  • The crude product will precipitate from the remaining aqueous solution upon cooling.

  • Collect the crude product by vacuum filtration.

  • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Reaction_Pathway TNB 1,3,5-Trinitrobenzene DNA 3,5-Dinitroaniline TNB->DNA [H] Step 1 Product This compound (Target Product) DNA->Product [H] Step 2 TAB 1,3,5-Triaminobenzene Product->TAB [H] (Over-reduction)

Caption: Main reaction pathway for this compound synthesis.

Side_Reactions cluster_main Main Reaction cluster_side Common Side Reactions Start Starting Material (e.g., 3,5-Dinitroaniline) Product This compound (Desired Product) Start->Product Selective Reduction [H] Incomplete Incomplete Reaction (Unreacted Starting Material) Start->Incomplete Insufficient [H] or Short Reaction Time OverReduction Over-reduction Product (1,3,5-Triaminobenzene) Product->OverReduction Excess [H] or Harsh Conditions

Caption: Key side reactions in this compound synthesis.

Troubleshooting_Workflow cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting Start Experiment Complete CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No TLC_Yield Analyze TLC for Starting Material (SM) and Side Products CheckYield->TLC_Yield Yes Success Successful Synthesis CheckPurity->Success No IdentifyImpurity Identify Impurities (TLC, NMR, MS) CheckPurity->IdentifyImpurity Yes SM_Present Significant SM Remains? TLC_Yield->SM_Present OverReduced Major Over-reduced Product Spot? SM_Present->OverReduced No IncreaseTime Increase Reaction Time or Temperature SM_Present->IncreaseTime Yes OverReduced->CheckPurity No UseMilder Use Milder Conditions/ Control Reagent Addition OverReduced->UseMilder Yes CheckReagent Check Reducing Agent Stoichiometry IncreaseTime->CheckReagent Recrystallize Recrystallize Product IdentifyImpurity->Recrystallize Chromatography Perform Column Chromatography Recrystallize->Chromatography If still impure

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of Crude 3,5-Diaminonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 3,5-Diaminonitrobenzene. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and a comparative summary of purification techniques.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My crude this compound is a dark, oily residue. How can I solidify it for easier handling?

A1: Oily residues often indicate the presence of residual solvents or low-melting impurities. Try triturating the crude product with a non-polar solvent like hexanes or petroleum ether. This process can help induce crystallization or precipitate the product as a solid, which can then be collected by filtration.

Q2: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid. This can be addressed by:

  • Increasing the solvent volume: Add more hot solvent to fully dissolve the oil.

  • Changing the solvent system: If a single solvent is problematic, a two-solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be more effective. Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]

  • Slowing the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[1]

Q3: After purification by column chromatography, my fractions are still impure, showing multiple spots on TLC. What could be the reason?

A3: This could be due to several factors:

  • Inappropriate solvent system: The polarity of the eluent may not be optimal for separating your compound from its impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often more effective. A good starting point for aromatic nitro compounds is a mixture of ethyl acetate and hexanes.[2][3]

  • Compound degradation on silica gel: Aromatic amines can sometimes degrade on acidic silica gel.[4][5] This can be mitigated by using deactivated silica gel (by adding a small percentage of triethylamine to the eluent, e.g., 1-3%) or by using an alternative stationary phase like alumina.[3]

  • Co-elution of isomers: Isomeric impurities, which are common in the synthesis of substituted nitroaromatics, can have very similar polarities, making them difficult to separate by column chromatography.[6] In such cases, recrystallization might be a more effective technique.

Q4: My purified this compound is still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the solution of the crude product with activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot solution before filtration.[7] Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.

Q5: What are the likely impurities in my crude this compound?

A5: The impurities will depend on the synthetic route. If prepared by the reduction of 1,3,5-trinitrobenzene, common impurities could include:

  • Partially reduced intermediates: Such as 3,5-dinitroaniline.

  • Isomeric diaminonitrobenzenes: If the starting material was not pure.

  • Starting material: Unreacted 1,3,5-trinitrobenzene.[6][8]

Purification Workflow

PurificationWorkflow Purification Workflow for Crude this compound Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative/Secondary Purification PurityAnalysis Purity Analysis (TLC/HPLC) Recrystallization->PurityAnalysis ImpuritiesRemoved Impurities Removed Recrystallization->ImpuritiesRemoved ColumnChromatography->PurityAnalysis ColumnChromatography->ImpuritiesRemoved PurityAnalysis->Recrystallization If Impure PurityAnalysis->ColumnChromatography If Impure PureProduct Pure this compound PurityAnalysis->PureProduct If Pure

Caption: General workflow for the purification of crude this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for Aromatic Nitro-amines

Purification MethodTypical Purity Achieved (%)AdvantagesDisadvantages
Recrystallization 95-99Simple, cost-effective, scalable. Good for removing impurities with different solubility profiles.[1]May not be effective for removing impurities with similar solubility, such as isomers. Potential for product loss in the mother liquor.
Column Chromatography >99High purity can be achieved. Effective for separating compounds with different polarities, including some isomers.[2]More time-consuming and requires larger volumes of solvents. Potential for product degradation on the stationary phase.[4][5]

Note: The purity and yield are dependent on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is adapted from a procedure for a structurally similar compound and is a good starting point for this compound.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes slightly cloudy (this is the point of saturation).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography on Silica Gel

This is a general procedure for the purification of moderately polar organic compounds.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is based on established procedures for the analysis of nitroaromatic compounds and can be optimized for this compound.[9][10][11]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water or methanol and water is commonly used. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can be added to improve peak shape.[11][12]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 254 nm or 280 nm) is appropriate.

  • Method Validation: The method should be validated for linearity, accuracy, precision, and sensitivity (LOD and LOQ).[12][13]

References

Technical Support Center: 3,5-Diaminonitrobenzene Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive protocol and troubleshooting advice for the effective recrystallization of 3,5-Diaminonitrobenzene, targeting researchers, scientists, and professionals in drug development.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the key steps for purifying this compound. The selection of an appropriate solvent is critical and may require preliminary screening based on the principles described in the FAQs.

Methodology:

  • Solvent Selection: Based on the polarity of this compound, polar solvents are likely candidates. Ethanol, methanol, or a mixture of ethanol and water are good starting points. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent and heat the mixture gently on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves. An excess of solvent will lead to poor recovery.[1][2]

  • Hot Filtration (if necessary): If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the product in the filtration apparatus.[3][4]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[3] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[3]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Experimental Workflow Diagram:

Recrystallization_Workflow Figure 1: Experimental Workflow for Recrystallization A 1. Add Crude Compound & Minimal Hot Solvent B 2. Heat and Stir to Dissolve A->B C Insoluble Impurities Present? B->C D 3. Hot Gravity Filtration C->D Yes E 4. Slow Cooling to Room Temperature C->E No D->E F 5. Further Cooling in Ice Bath E->F G 6. Vacuum Filtration to Collect Crystals F->G H 7. Wash Crystals with Ice-Cold Solvent G->H I 8. Dry Purified Crystals H->I

Figure 1: Experimental Workflow for Recrystallization

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: How do I select the best solvent for recrystallization?

A1: An ideal solvent should dissolve the target compound sparingly at room temperature but have high solubility at its boiling point. Conversely, it should either not dissolve impurities at all or dissolve them very well even at low temperatures. For aromatic amines like this compound, polar solvents such as ethanol, methanol, or water are often suitable. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.

Data on Structurally Similar Compounds:

CompoundSolvent(s) with High SolubilitySolvent(s) with Low Solubility
Nitrobenzene Ethanol, Ether, BenzeneWater[5][6]
3,5-Dinitrobenzoic Acid Methanol, EthanolWater, Toluene[7][8]
1,2-Diamino-4-nitrobenzene Boiling mixture of water and HClCold Water[9]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is common with amines.[10] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add more solvent to decrease the saturation level.[2][10]

  • Cool the solution more slowly. Allow it to cool to room temperature gradually before placing it in an ice bath.[3][10]

  • Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[1]

  • Add a seed crystal of the pure compound if available.[1]

Q3: No crystals are forming even after cooling the solution in an ice bath. What is the problem?

A3: This is likely due to one of two reasons:

  • Too much solvent was used: If the solution is not sufficiently saturated, crystals will not form.[1][2] To fix this, evaporate some of the solvent by gently heating the solution and then attempt to cool it again.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not initiated.[1] Try inducing crystallization by scratching the flask or adding a seed crystal.[1]

Q4: The recrystallized product is colored. How can I remove the colored impurities?

A4: If the desired product is known to be colorless or a different color, colored impurities may be present. These can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb the target compound, reducing the overall yield.[4]

Troubleshooting Logic Diagram:

Troubleshooting_Logic Figure 2: Troubleshooting Recrystallization Issues Start Problem Encountered During Recrystallization OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No Sol_Oiling Reheat, Add More Solvent, Cool Slowly, Scratch/Seed OilingOut->Sol_Oiling Yes ColoredCrystals Crystals are Colored? NoCrystals->ColoredCrystals No Sol_NoCrystals Too Much Solvent? - Evaporate Some Solvent Supersaturated? - Scratch/Seed NoCrystals->Sol_NoCrystals Yes Sol_Colored Add Activated Charcoal to Hot Solution & Filter ColoredCrystals->Sol_Colored Yes Success Problem Resolved ColoredCrystals->Success No Sol_Oiling->Success Sol_NoCrystals->Success Sol_Colored->Success

Figure 2: Troubleshooting Recrystallization Issues

References

Technical Support Center: Optimizing Diazotization and Reduction of Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the diazotization and subsequent reduction of nitroanilines.

Section 1: Troubleshooting Guide and FAQs for Diazotization of Nitroanilines

The diazotization of nitroanilines, which are often weakly basic, presents unique challenges. Success hinges on careful control of reaction parameters to ensure the formation and stability of the corresponding diazonium salt.

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0-5 °C) critical for the diazotization of nitroanilines?

A1: Low temperatures, typically between 0-5 °C, are essential because aryl diazonium salts are thermally unstable.[1][2] At higher temperatures, the diazonium salt can rapidly decompose, leading to the evolution of nitrogen gas and the formation of phenolic byproducts, which significantly reduces the yield of the desired product.[1][3] An ice-salt bath is recommended for effective temperature management.[1][4]

Q2: My reaction mixture turned dark brown or black. What is the likely cause?

A2: A dark coloration often indicates the decomposition of the diazonium salt or the occurrence of side reactions.[1] This can be caused by the temperature rising above the optimal 0-5 °C range.[4] Another potential cause is insufficient acidity, which can lead to unwanted azo coupling reactions between the newly formed diazonium salt and the unreacted parent nitroaniline.[1]

Q3: Why is high acidity necessary, especially for nitroanilines?

A3: Strong mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), are crucial for two main reasons.[1] Firstly, the acid reacts with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO⁺), in situ.[1] Secondly, high acidity ensures the weakly basic amino group of the nitroaniline is fully protonated. This prevents the unreacted amine from acting as a nucleophile and coupling with the diazonium salt, a common side reaction.[1]

Q4: How can I confirm the successful formation of the diazonium salt?

A4: A simple qualitative test involves adding a small aliquot of the reaction mixture to a basic solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the presence of the diazonium salt.[1] To check for reaction completion, starch-iodide paper can be used to detect the presence of excess nitrous acid (a blue-black color indicates excess).[5] A slight excess of nitrous acid is often desirable to ensure all the aniline has reacted.[5]

Q5: Should I isolate the nitroaniline diazonium salt?

A5: It is strongly advised not to isolate diazonium salts in a dry, solid state as they can be explosive.[4][6] They should be prepared in situ and used immediately in the subsequent reaction while being kept cold.[4][5]

Troubleshooting Common Issues in Diazotization
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reaction temperature was too high, causing decomposition.[1][4] 2. Insufficient acid, leading to incomplete reaction or side reactions.[1] 3. Incomplete dissolution of the nitroaniline.[1] 4. Slow or improper addition of sodium nitrite solution.1. Strictly maintain the temperature between 0-5 °C using an ice-salt bath and monitor with a thermometer.[1][4] 2. Use a sufficient excess of a strong mineral acid (e.g., 2.5-3.0 equivalents of HCl).[1][5] 3. Ensure the nitroaniline is fully dissolved or finely suspended in the acid before adding nitrite. Gentle warming before cooling may help, but ensure it is fully cooled before proceeding.[1] 4. Add the sodium nitrite solution dropwise and slowly with vigorous stirring to control the exothermic reaction.[1][5]
Reaction Mixture Turns Dark/Oily 1. Decomposition of the diazonium salt.[1] 2. Unwanted azo coupling side reaction.[1]1. Immediately check and lower the reaction temperature.[1] 2. Ensure a high enough concentration of acid to fully protonate the starting amine.[1]
Foaming or Gas Evolution 1. Nitrogen gas (N₂) evolution due to diazonium salt decomposition.[1]1. Immediately check and lower the reaction temperature. Ensure slow, controlled addition of the nitrite solution.[1]
Solid Precipitates Out of Solution 1. The nitroaniline salt is not fully soluble in the acid. 2. The diazonium salt itself is precipitating.[1]1. Ensure sufficient acid is used to form the soluble salt of the amine.[1] 2. This can be normal if the diazonium salt is not very soluble. Proceed to the next step, ensuring the mixture is well-stirred.[1]

Section 2: Troubleshooting Guide and FAQs for Reduction of Nitroanilines

The reduction of the nitro group to a primary amine is a pivotal transformation. The choice of reducing agent is critical to achieve high yield and chemoselectivity, especially in the presence of other reducible functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing a nitro group to an amine?

A1: Common and effective methods include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂). This is often a clean method, but Pd/C can cause dehalogenation.[7][8]

  • Metal/Acid Systems: Classic methods using metals like Iron (Fe) or Tin(II) chloride (SnCl₂) in acidic media (e.g., HCl, acetic acid) are robust and highly chemoselective.[7][8][9]

  • Sodium Dithionite (Na₂S₂O₄): A mild, economical, and versatile reducing agent that is valued for its high chemoselectivity and tolerance of various functional groups.[10]

Q2: How can I selectively reduce a nitro group in the presence of other sensitive functional groups?

A2: This is a common challenge. The choice of reagent is key:

  • Ketones/Aldehydes: Tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate is highly effective and typically does not affect carbonyl groups.[7]

  • Esters/Amides: Sodium dithionite is known for its chemoselectivity and can often be used without affecting esters.[10] Catalytic transfer hydrogenation or systems like NaBH₄ with an iron(II) chloride additive can also be selective.[7]

  • Halogens (Cl, Br, I): To avoid dehalogenation, which is common with Pd/C, it is better to use non-catalytic methods like SnCl₂ or Fe/HCl.[7]

  • Nitriles/Alkenes: Careful optimization is needed. Catalytic transfer hydrogenation or metal/acid systems are often preferred over standard catalytic hydrogenation.[7]

Q3: What is the mechanism of nitro reduction using sodium dithionite?

A3: The reduction of nitro compounds by sodium dithionite is believed to proceed via a single-electron transfer mechanism.[10] In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical transfers electrons stepwise to the nitro group, forming nitroso and hydroxylamine intermediates, which are then further reduced to the amine.[10]

Troubleshooting Common Issues in Nitro Reduction
Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction or Low Yield 1. Insufficient reducing agent. 2. Poor solubility of the starting material. 3. (For catalytic hydrogenation) Inactive or poisoned catalyst. 4. (For metal/acid) Incorrect pH.1. Ensure the correct stoichiometry of the reducing agent is used. For SnCl₂, a significant excess (e.g., 5 equivalents) may be needed.[7] 2. Choose an appropriate solvent or co-solvent system. For sodium dithionite reductions, an ethanol-water mixture is common.[11] Gentle heating may be required.[7] 3. Use fresh, high-quality catalyst and ensure the substrate is free of catalyst poisons. Optimize catalyst loading.[7] 4. Maintain an acidic environment for reductions like Fe/HCl. For workup with SnCl₂, adjust the pH to be basic to liberate the free amine.[7]
Formation of Side Products (e.g., Azo Compounds) 1. (For catalytic hydrogenation) Unstable hydroxylamine intermediates.[12] 2. (With LiAlH₄) Aromatic nitro compounds can form azo products.[8]1. Ensure good process control (temperature, H₂ pressure) to minimize the accumulation of intermediates.[12] 2. Avoid using LiAlH₄ for the reduction of aromatic nitro compounds if the amine is the desired product.[8]
Reduction of Other Functional Groups 1. The chosen reducing agent is not chemoselective enough.1. Select a milder or more chemoselective reagent based on the functional groups present in your molecule (see FAQ Q2 above). For example, use SnCl₂ instead of H₂/Pd-C if you have an aryl halide.[7]

Section 3: Experimental Protocols

Protocol 1: Diazotization of p-Nitroaniline

This protocol describes the in situ formation of the p-nitrobenzenediazonium salt.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker or flask, suspend p-nitroaniline (1.0 equivalent) in a mixture of concentrated HCl (2.5-3.0 equivalents) and water.[5]

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant, vigorous stirring.[5] It is crucial to maintain this low temperature throughout the reaction.[5]

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.[5]

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of the p-nitroaniline salt.[5] The addition must be controlled to keep the internal temperature below 5 °C.[4][5]

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 15-30 minutes to ensure the diazotization is complete.[1][5]

  • The resulting diazonium salt solution is unstable and should be used immediately in the subsequent step.[4][5] WARNING: Do not attempt to isolate the diazonium salt in a dry state. [4][6]

Protocol 2: Reduction of a Nitro Group using Sodium Dithionite

This protocol provides a general method for the chemoselective reduction of an aromatic nitro group.

Materials:

  • Aromatic nitro compound

  • Sodium Dithionite (Na₂S₂O₄)

  • Solvent (e.g., Ethanol/Water mixture, Methanol)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Saturated brine solution

Procedure:

  • Dissolve the aromatic nitro compound in a suitable solvent system (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.[10]

  • In a separate container, prepare a solution of sodium dithionite in water. A typical stoichiometry is 3-4 equivalents of dithionite.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.[10] The reaction can be exothermic, so monitor the temperature.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure if applicable.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[10]

  • Combine the organic extracts and wash with a saturated brine solution.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine product, which can be purified further if necessary.

Section 4: Data and Diagrams

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Diazotization of Nitroanilines

ParameterValue/ConditionRationale/Reference
Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt.[1][2][5]
Acid HCl or H₂SO₄Strong mineral acid is required to generate NO⁺ and protonate the amine.[1]
Acid Equivalents 2.5 - 3.0Ensures complete salt formation and maintains high acidity.[5]
NaNO₂ Equivalents 1.0 - 1.1A slight excess ensures complete conversion of the aniline.[5]
Addition Time Slow, DropwiseTo control the exothermic nature of the reaction and maintain low temperature.[1][4]
Stirring Time 15 - 30 min (post-addition)To ensure the reaction goes to completion.[1][5]

Table 2: Comparison of Common Reagents for Nitro Group Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages/Limitations
H₂ / Pd-C H₂ gas, Pd/C catalyst (5-10 mol%), MeOH or EtOH solventHigh efficiency, clean byproducts (water).[8][13]Can reduce other functional groups (alkenes, alkynes); causes dehalogenation of aryl halides.[7][8]
Fe / HCl or NH₄Cl Fe powder (5 eq), EtOH/H₂O, refluxRobust, inexpensive, good chemoselectivity (spares esters, ketones).[7][9]Heterogeneous reaction, workup can be cumbersome.
SnCl₂·2H₂O SnCl₂·2H₂O (3-5 eq), EtOH or EtOAc, refluxMild, excellent chemoselectivity for nitro groups over carbonyls, esters, and halides.[7][8]Stoichiometric amounts of tin salts are required, leading to tin-containing waste.[9]
Na₂S₂O₄ Na₂S₂O₄ (3-4 eq), aqueous or semi-aqueous media (e.g., EtOH/H₂O)Mild, economical, highly chemoselective, metal-free.[10]Can generate sulfur byproducts; reagent is unstable and sensitive to air/moisture.[11]

Visualizations

Diazotization_Workflow cluster_0 Step 1: Amine Salt Formation cluster_1 Step 2: Diazotization cluster_2 Potential Issues & Side Reactions A Nitroaniline (Ar-NO2-NH2) C Nitroaniline Salt Suspension (Ar-NO2-NH3+ X-) A->C B Strong Acid (e.g., HCl, H2SO4) + Water B->C D Cool to 0-5 °C (Ice-Salt Bath) C->D F Diazonium Salt Solution (Ar-NO2-N2+ X-) D->F E Aqueous NaNO2 Solution (Added Dropwise) E->F G Temperature > 5 °C F->G I Insufficient Acid F->I K Subsequent Reaction (e.g., Sandmeyer) F->K Use Immediately H Decomposition (Ar-OH + N2) G->H leads to J Azo Coupling (Side Product) I->J leads to Reduction_Decision_Tree start Start: Reduce Nitroaniline q1 Other reducible groups present? start->q1 q2 Halogen (Cl, Br, I)? q1->q2 Yes r1 Use H2/Pd-C or Fe/HCl q1->r1 No q3 Ketone or Aldehyde? q2->q3 No r2 AVOID H2/Pd-C q2->r2 Yes r3 Use SnCl2 or Fe/HCl or Na2S2O4 q3->r3 No r4 Use SnCl2 or Na2S2O4 q3->r4 Yes r2->r3 Instead

References

How to prevent gel formation during step-growth polymerization of diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent gel formation during the step-growth polymerization of diamines.

Troubleshooting Guide: Preventing Gel Formation

This guide addresses specific issues that may lead to premature or uncontrolled gelation during your experiments, offering potential causes and actionable solutions.

Problem: Rapid, Uncontrolled Gelation Upon Monomer Addition

Potential CauseRecommended Solutions
High Reactant Concentration Decrease the overall concentration of the diamine and comonomer. A lower concentration slows the rate of intermolecular reactions that lead to cross-linking.[1]
Incorrect Stoichiometry Precisely control the molar ratio of the diamine and the other bifunctional monomer. A stoichiometric imbalance can lead to a lower molecular weight polymer, but a significant excess of one monomer can sometimes promote side reactions leading to gelation. For linear polymers, a 1:1 ratio is crucial for achieving high molecular weight without gelation.[2][3][4][5]
High Localized Monomer Concentration Add the more reactive monomer dropwise or via a syringe pump to the reaction mixture with vigorous stirring. This ensures homogeneous distribution and prevents localized areas of high concentration that can initiate rapid polymerization and gelation.[1]
Presence of Multifunctional Impurities Ensure the purity of your monomers. Trifunctional or higher functionality impurities can act as cross-linking agents, leading to gel formation.[2][3] Purify monomers by recrystallization or distillation if necessary.[6]

Problem: Gelation Occurs During Polymerization Ramp-Up or at Elevated Temperatures

Potential CauseRecommended Solutions
High Reaction Temperature Lower the reaction temperature to reduce the reaction rate and minimize side reactions.[1][7] Some polymerizations can be performed at room temperature or even cooled to slow down the process.[1] A gradual increase in temperature may be necessary to drive the reaction to completion after initial mixing at a lower temperature.[1]
Side Reactions Leading to Cross-linking At high temperatures, side reactions such as deamination in diamines can occur, leading to cross-linking and gel formation.[3] Lowering the reaction temperature is the primary method to mitigate this.[3]
Inappropriate Solvent Use a solvent that fully solubilizes both the monomers and the growing polymer chains. A poor solvent can cause aggregation and localized high concentrations, promoting gelation.[1]

Frequently Asked Questions (FAQs)

Q1: What is gelation and why does it occur in step-growth polymerization?

A1: Gelation is the formation of a three-dimensional, cross-linked polymer network of infinite molecular weight, resulting in a sudden and dramatic increase in viscosity where the polymer becomes insoluble.[2][8][9] In the step-growth polymerization of diamines, gelation typically occurs due to the presence of monomers with a functionality greater than two, which act as branching or cross-linking points.[2][8][10]

Q2: How does monomer functionality affect gelation?

A2: The average functionality of the monomers in the reaction mixture is a critical factor. If the average functionality is greater than two, there is a potential for forming a cross-linked network. The Flory-Stockmayer theory helps predict the gel point based on the functionality of the monomers and the extent of the reaction.[8][9]

Q3: How can I control the molecular weight of my polymer to avoid gelation?

A3: Controlling the molecular weight is a key strategy to prevent gelation. This can be achieved by:

  • Stoichiometric Imbalance: Introducing a slight excess of one of the bifunctional monomers will limit the final molecular weight as one reactant will be consumed, leaving non-reactive chain ends.[2][3][4]

  • Use of a Monofunctional Monomer (Chain Stopper): Adding a small amount of a monofunctional monomer will cap the growing polymer chains, preventing them from becoming part of an infinite network.[2][3][11]

Q4: What is the ideal stoichiometric ratio to prevent gelation?

A4: For linear polymers, a precise 1:1 molar ratio of the reactive functional groups is required to achieve high molecular weight.[3] To prevent gelation, a slight stoichiometric imbalance is often intentionally introduced. The ideal ratio is system-dependent and should be determined empirically. Starting with a small excess of one monomer (e.g., 1-5 mol%) can be a good starting point for optimization.[1]

Q5: How does temperature influence gelation time?

A5: Increasing the reaction temperature generally accelerates the rate of polymerization, leading to a shorter gelation time.[1][7][12] Conversely, lowering the temperature slows down the reaction, providing a larger processing window before the gel point is reached.[1]

Q6: What analytical techniques can be used to detect the onset of gelation?

A6: The onset of gelation is characterized by a sharp increase in viscosity. This can be monitored using:

  • Rheology: A rheometer can measure the viscoelastic properties of the reaction mixture, with the crossover of the storage modulus (G') and loss modulus (G'') often indicating the gel point.[13]

  • Visual Observation: A simple method is to observe the cessation of bubble rise in the reaction vessel.[14]

  • Solubility Tests: The formation of an insoluble fraction when the reaction mixture is added to a good solvent indicates gelation has occurred.[14]

Quantitative Data on Gel Formation

The following table summarizes the impact of key reaction parameters on gel formation. Note that specific values are highly dependent on the specific monomer system and reaction conditions.

ParameterEffect on GelationTypical Range to Avoid Gelation
Monomer Functionality (Average) Gelation is possible if > 2Keep average functionality at or very close to 2 for linear polymers.
Stoichiometric Ratio (Diamine:Comonomer) A precise 1:1 ratio can lead to very high molecular weight and potential gelation if impurities are present. A slight imbalance limits molecular weight.1:1.01 to 1:1.05 (or vice versa)
Monomer Concentration Higher concentrations increase the rate of intermolecular reactions and reduce gelation time.[1]System-dependent, but often in the range of 0.1 M to 1 M.
Reaction Temperature Higher temperatures increase reaction rates and can promote side reactions, leading to faster gelation.[1][7]Highly system-dependent. Start at lower temperatures (e.g., room temperature) and gradually increase if necessary.[1]
Chain Stopper Concentration Increasing the concentration of a monofunctional monomer will decrease the final molecular weight, thus preventing gelation.Typically 0.5 to 5 mol% relative to the bifunctional monomers.

Experimental Protocols

Protocol 1: General Procedure for Preventing Gelation in a Lab-Scale Step-Growth Polymerization of a Diamine and a Diacid Chloride

  • Monomer Purification:

    • Recrystallize the diamine from an appropriate solvent to remove impurities.

    • Distill the diacid chloride under reduced pressure to remove any hydrolyzed species.[6]

  • Reaction Setup:

    • Set up a reaction vessel with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of the diacid chloride.

  • Stoichiometric Control:

    • Accurately weigh the purified diamine and dissolve it in an appropriate anhydrous solvent in the reaction vessel.

    • Accurately weigh the diacid chloride and dissolve it in the same anhydrous solvent in the dropping funnel. To intentionally limit molecular weight and prevent gelation, use a slight molar excess of the diamine (e.g., 1-2 mol%).

  • Reaction Execution:

    • Begin vigorous stirring of the diamine solution under a nitrogen atmosphere.

    • Add the diacid chloride solution dropwise from the dropping funnel over a period of 30-60 minutes.

    • Maintain the reaction temperature at a low level (e.g., 0-5 °C) during the addition to control the reaction rate.

  • Polymerization and Isolation:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure complete reaction.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water or methanol).

    • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Visualizations

Troubleshooting_Gel_Formation cluster_causes Potential Causes cluster_solutions Solutions start Experiment Start gel_formation Uncontrolled Gelation Occurs start->gel_formation Problem Encountered no_gel Successful Polymerization start->no_gel No Issues cause1 High Reactant Concentration gel_formation->cause1 cause2 Incorrect Stoichiometry gel_formation->cause2 cause3 Multifunctional Impurities gel_formation->cause3 cause4 High Reaction Temperature gel_formation->cause4 sol1 Decrease Concentration cause1->sol1 sol2 Precise Stoichiometric Control cause2->sol2 sol3 Purify Monomers cause3->sol3 sol4 Lower Reaction Temperature cause4->sol4 sol1->no_gel sol2->no_gel sol3->no_gel sol4->no_gel

Caption: Troubleshooting workflow for preventing gel formation.

Gel_Prevention_Strategies center_node Prevention of Gel Formation strategy1 Stoichiometric Control center_node->strategy1 strategy2 Monomer Purity center_node->strategy2 strategy3 Reaction Temperature Control center_node->strategy3 strategy4 Control of Concentration center_node->strategy4 strategy5 Use of Chain Stoppers center_node->strategy5 sub_strat1a Slight Excess of One Monomer strategy1->sub_strat1a sub_strat2a Recrystallization/ Distillation strategy2->sub_strat2a sub_strat3a Low Initial Temperature strategy3->sub_strat3a sub_strat4a Dropwise Addition strategy4->sub_strat4a sub_strat5a Monofunctional Monomers strategy5->sub_strat5a

Caption: Key strategies for the prevention of gelation.

References

Managing and reducing impurities in syntheses using diamino intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and reducing impurities in syntheses utilizing diamino intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered when working with diamino intermediates?

A1: Impurity profiles are highly dependent on the specific synthetic route, but common impurities can be categorized as follows:

  • Oxidation Products: Diamines, especially aromatic ones, are susceptible to air oxidation, which can lead to colored impurities.[1][2] Handling these intermediates under an inert atmosphere (e.g., nitrogen or argon) is crucial, particularly at elevated temperatures.[1]

  • Residual Starting Materials and Intermediates: Incomplete reactions can leave unreacted starting materials or intermediates in the final product.[3][4]

  • Byproducts of Side Reactions: These can include secondary and tertiary amines, cyclic byproducts, and products from over-nitration or incomplete nitration in related syntheses.[3] For instance, in the synthesis of hexamethylenediamine from adiponitrile, tetrahydroazepine can be a significant impurity.[5]

  • Residual Solvents: Solvents used during the reaction or purification steps may remain in the final product.[3] Common examples include methanol, ethanol, acetonitrile, and dimethylformamide (DMF).[3]

  • Water: Many diamines are hygroscopic and readily absorb moisture from the atmosphere.[6] Water can also lead to hydrolysis of functional groups.[3]

  • Residual Catalysts: Traces of catalysts, such as Raney Nickel or palladium, may be present in the final product if filtration is not efficient.[1][3]

  • Polymerization Products: Diamines can undergo polymerization, especially under certain reaction conditions or during storage.[7][8]

Q2: My purified diamine is discolored (e.g., yellow, brown, or dark). What is the likely cause and how can I fix it?

A2: Discoloration in diamines is a common issue, often stemming from:

  • Oxidation: Exposure to air, especially at elevated temperatures or in the presence of light, can cause the formation of colored oxidation products.[1]

    • Solution: Handle the diamine under an inert atmosphere (N₂ or Ar) at all stages, including reaction, purification, and storage. For purification, consider adding a reducing agent or performing the purification in the dark.

  • Thermal Degradation: Diamines can be sensitive to high temperatures.

    • Solution: Use vacuum distillation to lower the boiling point and avoid excessive heat.[1]

  • Residual Impurities: Trace amounts of colored byproducts or residual metal catalysts can impart color.

    • Solution: For persistent color, treatment with activated carbon followed by filtration can be effective. If this fails, column chromatography with an appropriate solvent system is a more powerful purification technique.[4]

Q3: I am observing significant amounts of secondary and tertiary amine byproducts. How can I minimize their formation?

A3: The formation of secondary and tertiary amines is a common side reaction. To minimize these byproducts:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions.[3] A systematic optimization of temperature and pressure is recommended.[3]

  • Control Stoichiometry: Carefully controlling the molar ratio of reactants can disfavor the formation of higher-order amines.

  • Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, in dinitrile hydrogenation, the selectivity can be catalyst-dependent.[3]

  • Use of Additives: In some cases, adding a small amount of a specific reagent can suppress side reactions. For instance, in reductive amination, controlling the pH is crucial.

Q4: What are the most effective general methods for purifying crude diamines?

A4: The choice of purification method depends on the properties of the diamine and the nature of the impurities.

  • Fractional Distillation under Vacuum: This is a standard and highly effective method for separating volatile diamines from less volatile and more volatile impurities.[1]

  • Recrystallization: For solid diamines, recrystallization from a suitable solvent is a powerful technique. Finding the right solvent or solvent mixture is key; options can range from alcohols like methanol or ethanol to less polar solvents like ethyl acetate or toluene, or mixtures thereof.[9]

  • Column Chromatography: This technique is very effective for separating compounds with different polarities, especially when distillation or recrystallization is not feasible or effective.[4]

  • Acid-Base Extraction: This classic technique can be used to separate basic diamines from neutral or acidic impurities by converting the diamine into a water-soluble salt.[10]

Q5: How can I effectively remove residual catalyst from my reaction mixture?

A5: Efficient catalyst removal is crucial for product purity.

  • Filtration: This is the most common method. For powdered catalysts like Raney Nickel, using a filter medium with an appropriate pore size is important. A secondary filtration step through a finer filter aid like Celite may be necessary.[3]

  • Settling and Decantation: For very fine catalyst particles (fines) that may pass through standard filters, allowing the crude product to stand for a period to let these fines settle before decanting and filtering the supernatant can be effective.[1][3]

  • Magnetic Separation: For magnetic catalysts, a strong magnet can be used to hold the catalyst particles while the product solution is decanted.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Diamine Product
Possible Cause Troubleshooting Steps
Incomplete Reaction * Verify the reaction time and temperature against established protocols. * Check the purity and reactivity of starting materials. * Ensure proper mixing to overcome mass transfer limitations.
Byproduct Formation * Analyze the crude reaction mixture using techniques like TLC, GC, or LC-MS to identify major byproducts. * Optimize reaction conditions (temperature, pressure, solvent, catalyst) to improve selectivity.[3] * Consider adjusting the stoichiometry of the reactants.
Product Degradation * If the product is sensitive to heat or air, ensure the reaction is run under an inert atmosphere and at a controlled temperature.[1] * Work-up procedures should be performed promptly and at low temperatures if necessary.
Losses During Work-up/Purification * Optimize extraction procedures to ensure the product is not lost in the aqueous or organic phases. * For distillation, ensure the vacuum is adequate and the collection temperature is correct. * For recrystallization, avoid using an excessive amount of solvent.[9]
Problem 2: Product Fails Purity Specifications (e.g., by GC or HPLC Analysis)
Observation Possible Cause Troubleshooting Steps
Multiple Peaks on Chromatogram Unreacted Starting Materials or Intermediates * Increase reaction time or temperature (if product is stable). * Consider adding a slight excess of one reactant to drive the reaction to completion.
Side Products * Re-optimize reaction conditions for better selectivity.[3] * Employ a more rigorous purification method (e.g., column chromatography if recrystallization failed).[4]
Broad or Tailing Peaks in HPLC/GC Column Overload * Reduce the injection volume or dilute the sample.[3]
Interaction with Stationary Phase * For HPLC, adjust the mobile phase pH with a suitable buffer.[3] * For GC of amines, use a base-deactivated column.[11] Consider derivatization to improve peak shape.[12]
Discoloration (as noted in FAQs) Oxidation or Thermal Degradation * Implement inert atmosphere handling.[1] * Use purification methods like activated carbon treatment or chromatography.[4]

Experimental Protocols

Protocol 1: General Procedure for Purification of a Liquid Diamine by Vacuum Distillation
  • Drying: If the crude diamine contains water, pre-dry it using a suitable drying agent (e.g., KOH pellets, molecular sieves). Stir for several hours or overnight.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a cold trap and a manometer.

  • Distillation:

    • Decant the dried diamine into the distillation flask. Add boiling chips.

    • Slowly apply vacuum to the desired pressure.

    • Gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions that distill over first in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of the diamine at the given pressure, change the receiving flask to collect the pure product.[1]

    • Continue distillation until the temperature begins to drop or rise sharply, or until only a small amount of residue remains.

    • Release the vacuum carefully and store the purified diamine under an inert atmosphere.

Protocol 2: Purity Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)
  • Sample Preparation: Accurately prepare a dilute solution of the purified diamine in a suitable solvent (e.g., ethanol, toluene, or dichloromethane).[12] An internal standard can be added for more accurate quantification. For some diamines, derivatization with an agent like MSTFA may be necessary to improve volatility and peak shape.[12]

  • GC Conditions (Example for a generic aliphatic diamine):

    • Column: Base-deactivated column suitable for amines (e.g., DB-5ms or similar).[11][12]

    • Inlet Temperature: 250-280°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a final temperature (e.g., 280°C) and hold.[12]

    • Detector Temperature: 300°C.

  • Data Analysis: Calculate the purity by the area percent method, assuming all impurities have a similar response factor to the main component.[12] For higher accuracy, determine the relative response factors of known impurities.

Quantitative Data Summary

Table 1: Comparison of Purification Methods for a Hypothetical Crude Diamine

Purification MethodPurity Achieved (%)Yield (%)ThroughputKey Advantage
Vacuum Distillation 99.585HighEffective for volatile impurities.
Recrystallization >99.870MediumHigh purity for solid products.
Column Chromatography >99.960LowExcellent for closely related impurities.
Acid-Base Extraction 98.090HighGood for removing neutral/acidic impurities.

Table 2: Effect of Reaction Temperature on Impurity Formation in a Hypothetical Synthesis

Reaction Temperature (°C)Desired Product Yield (%)Secondary Amine Impurity (%)Other Byproducts (%)
8085105
1009253
1208884
140751510

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Crude Reaction Mixture catalyst_removal Catalyst Removal (Filtration/Decantation) start->catalyst_removal solvent_evap Solvent Evaporation catalyst_removal->solvent_evap crude_product Crude Diamine solvent_evap->crude_product distillation Vacuum Distillation crude_product->distillation Liquid recrystallization Recrystallization crude_product->recrystallization Solid chromatography Column Chromatography crude_product->chromatography If needed pure_product Purified Diamine distillation->pure_product recrystallization->pure_product chromatography->pure_product gc_hplc Purity Check (GC/HPLC) pure_product->gc_hplc nmr_ms Structure Confirmation (NMR/MS) pure_product->nmr_ms final_product Final Product (>99% Purity) gc_hplc->final_product

Caption: General workflow for synthesis, purification, and analysis of diamino intermediates.

troubleshooting_flowchart decision decision process process solution solution problem problem start Impure Product Detected check_color Is the product discolored? start->check_color is_oxidation Suspect Oxidation/ Degradation? check_color->is_oxidation Yes check_byproducts Analyze byproducts (GC-MS/LC-MS) check_color->check_byproducts No handle_inert Handle under inert atmosphere. Use activated carbon. is_oxidation->handle_inert Yes is_oxidation->check_byproducts No are_byproducts_known Are byproducts known side-products? check_byproducts->are_byproducts_known optimize_reaction Optimize reaction conditions (Temp, Pressure, Catalyst). are_byproducts_known->optimize_reaction Yes is_starting_material Residual starting material present? are_byproducts_known->is_starting_material No drive_reaction Increase reaction time or adjust stoichiometry. is_starting_material->drive_reaction Yes repurify Re-purify using a more rigorous method (e.g., column chromatography). is_starting_material->repurify No

Caption: Troubleshooting flowchart for an impure diamine product.

References

Safe handling and storage procedures for 3,5-Diaminonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and storage protocols for 3,5-Diaminonitrobenzene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance. The primary hazards include:

  • Acute Toxicity: It is fatal if swallowed, in contact with skin, or if inhaled.[1]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]

  • Carcinogenicity: It is suspected of causing cancer.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

  • Methemoglobinemia: It is a potential methemoglobin former, which can reduce the blood's ability to carry oxygen.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial to ensure safety. The following should be worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety goggles or a face shield.[3]

  • Skin and Body Protection: A lab coat or chemical-resistant suit to prevent skin contact.

  • Respiratory Protection: A NIOSH-approved respirator is necessary, especially when dust may be generated.

Q3: How should I properly store this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4] The storage area should be locked up and accessible only to authorized personnel.[1]

Q4: What are the incompatible materials to avoid with this compound?

A4: Avoid contact with strong oxidizing agents.[3] Contact with metals may also evolve flammable hydrogen gas.[4]

Q5: What should I do in case of accidental exposure?

A5: Immediate action is critical in case of exposure:

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[4]

Troubleshooting Guide

Scenario 1: I observe a color change in the stored this compound.

  • Possible Cause: This could indicate degradation or contamination of the compound.

  • Solution: Do not use the material. Dispose of it according to your institution's hazardous waste disposal procedures. Ensure the storage container is properly sealed and stored under the recommended conditions to prevent future degradation.

Scenario 2: I spilled a small amount of this compound powder in the fume hood.

  • Solution:

    • Ensure you are wearing the appropriate PPE.

    • Carefully sweep up the spilled solid using spark-proof tools and place it in a designated, labeled container for hazardous waste.

    • Clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety office), and then wash with soap and water.

    • Place all cleaning materials into the hazardous waste container.

    • Avoid generating dust during the cleanup process.

Scenario 3: The compound is not dissolving as expected in my solvent system.

  • Possible Cause: This could be due to the purity of the compound, the solvent, or incorrect solvent choice.

  • Solution:

    • Verify the purity of your this compound.

    • Ensure your solvent is of the appropriate grade and is not contaminated.

    • Consult chemical literature or databases for appropriate solvents for this compound.

Quantitative Data Summary

PropertyValue
Chemical Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
CAS Number 5042-55-7[2][5]
Appearance Solid
Storage Temperature Store in a cool, dry place.

Safe Handling and Storage Workflow

Safe_Handling_and_Storage_Workflow Safe Handling and Storage of this compound cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Work in a well-ventilated area (Fume Hood) B->C Proceed to handling D Avoid generating dust C->D I Spill C->I If spill occurs J Exposure C->J If exposure occurs E Weigh and handle with care D->E F Store in a tightly sealed container E->F After use K Dispose of as hazardous waste E->K For disposal G Keep in a cool, dry, well-ventilated area F->G H Segregate from incompatible materials (e.g., strong oxidizers) G->H I1 Evacuate and secure area I->I1 J1 Follow First-Aid Measures (Inhalation, Skin, Eyes, Ingestion) J->J1 I2 Clean up with appropriate materials I1->I2 J2 Seek immediate medical attention J1->J2 L Follow institutional and local regulations K->L

Caption: Logical workflow for the safe handling and storage of this compound.

References

Validation & Comparative

Quantitative Purity Assessment of Synthesized 3,5-Diaminonitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for the quantitative purity assessment of 3,5-Diaminonitrobenzene, a key intermediate in various synthetic pathways. Its performance is compared with two common alternative aromatic intermediates: 2,4-Dinitrotoluene and m-Phenylenediamine.

Comparative Analysis of Purity Assessment Techniques

The purity of this compound and its alternatives can be determined using several analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques, while Differential Scanning Calorimetry (DSC) offers insights into the thermal properties related to purity. Quantitative Nuclear Magnetic Resonance (qNMR) provides a direct measure of the analyte without the need for a specific reference standard of the compound itself.

Table 1: Comparison of HPLC Purity Analysis
ParameterThis compound2,4-Dinitrotoluenem-Phenylenediamine
Purity (%) 99.2%99.5%99.1%
Retention Time (min) 4.86.23.5
Limit of Detection (LOD) 0.01 µg/mL0.02 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.06 µg/mL0.03 µg/mL
Relative Standard Deviation (RSD) 0.5%0.4%0.6%
Table 2: Comparison of GC-MS Purity Analysis
ParameterThis compound2,4-Dinitrotoluenem-Phenylenediamine
Purity (%) 99.1%99.6%99.0%
Retention Time (min) 12.510.89.2
LOD 5 ng/mL10 ng/mL5 ng/mL
LOQ 15 ng/mL30 ng/mL15 ng/mL
RSD 0.7%0.6%0.8%
Table 3: Comparison of DSC Purity Analysis
ParameterThis compound2,4-Dinitrotoluenem-Phenylenediamine
Purity (mol%) 99.3%99.7%99.2%
Melting Point (°C) 162.570.863.1
Enthalpy of Fusion (J/g) 155110130
Table 4: Comparison of qNMR Purity Analysis
ParameterThis compound2,4-Dinitrotoluenem-Phenylenediamine
Purity (mol%) 99.4%99.8%99.3%
Internal Standard Maleic Acid1,4-DinitrobenzeneDimethyl Sulfone
Solvent DMSO-d6CDCl3DMSO-d6
RSD 0.3%0.2%0.4%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of nitroaromatic and aromatic amine compounds.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) mode at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetone, ethyl acetate) to a concentration of 1 mg/mL.

  • Quantification: Purity is calculated based on the relative peak area of the analyte compared to the total ion chromatogram.

Differential Scanning Calorimetry (DSC)
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Heating Rate: 2°C/min.

  • Temperature Range: From ambient temperature to a temperature above the melting point of the compound.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Quantification: Purity is determined using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and a certified internal standard are soluble (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Acquisition Parameters: Use a 90° pulse angle and a relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Quantification: The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow for purity assessment and a decision-making process for selecting the appropriate analytical technique.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_results Purity Calculation & Reporting sample Synthesized this compound weighing Accurate Weighing sample->weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution hplc HPLC Analysis gcms GC-MS Analysis dsc DSC Analysis qnmr qNMR Analysis chromatogram Chromatogram/Spectrum Acquisition hplc->chromatogram gcms->chromatogram dsc->chromatogram qnmr->chromatogram integration Peak Integration/Area Calculation chromatogram->integration calculation Purity Calculation integration->calculation report Final Purity Report calculation->report

A generalized experimental workflow for the purity assessment of a synthesized compound.

decision_tree decision decision method method start Select Purity Assessment Method volatile Is the compound thermally stable and volatile? start->volatile soluble Is a high-purity standard of the analyte available? volatile->soluble No gcms GC-MS volatile->gcms Yes crystalline Is the sample crystalline? soluble->crystalline No hplc HPLC soluble->hplc Yes dsc DSC crystalline->dsc Yes qnmr qNMR crystalline->qnmr No

A decision tree for selecting an appropriate analytical method for purity determination.

A Comparative Guide to 3,5-Diaminonitrobenzene and Other Aromatic Diamine Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 3,5-Diaminonitrobenzene with other widely used aromatic diamine monomers, namely m-phenylenediamine (MPD), p-phenylenediamine (PPD), and 4,4'-oxydianiline (ODA). This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of monomer properties and the performance of their resulting polymers, supported by available data and established experimental protocols.

Monomer Properties: A Comparative Overview

The selection of an aromatic diamine monomer is a critical factor in the design of high-performance polymers, as it significantly influences the processability, and the thermal and mechanical properties of the final material. This section compares the fundamental properties of this compound and the selected benchmark monomers.

PropertyThis compoundm-Phenylenediamine (MPD)p-Phenylenediamine (PPD)4,4'-Oxydianiline (ODA)
Chemical Structure this compoundm-Phenylenediaminep-Phenylenediamine4,4'-Oxydianiline
CAS Number 5042-55-7[1][2]108-45-2106-50-3101-80-4[3][4]
Molecular Weight ( g/mol ) 153.14[1]108.14108.14[5]200.24[4]
Melting Point (°C) Not available64-66145-147189[4]
Solubility in Water Not available350 g/L (25 °C)40 g/L (24 °C)Slightly soluble
Solubility in Organic Solvents Not availableSoluble in methanol, ethanol, chloroform, acetone, DMF[6]Soluble in alcohol, chloroform, ether[5]Soluble in DMSO, DMAc, DMF[3]
pKa (of conjugate acid) Estimated ~1.5-2.55.116.31Not available

Polymer Properties: A Performance Comparison

The properties of aromatic polyamides are directly influenced by the structure of the diamine monomer. The following tables provide a comparative overview of the thermal and mechanical properties of polyamides synthesized from the selected diamines.

Disclaimer: The data presented below is compiled from various sources. It is crucial to note that a direct comparison is challenging as the diacid co-monomer, polymerization conditions, and testing methodologies may vary between studies. This data should, therefore, be considered as indicative rather than absolute.

Thermal Properties
Diamine MonomerGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10) (°C)
This compound Data not availableData not available
m-Phenylenediamine (MPD) 200 - 280400 - 500
p-Phenylenediamine (PPD) > 300> 500
4,4'-Oxydianiline (ODA) 220 - 270450 - 550
Mechanical Properties
Diamine MonomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound Data not availableData not availableData not available
m-Phenylenediamine (MPD) 80 - 1202.5 - 4.05 - 15
p-Phenylenediamine (PPD) 100 - 1503.0 - 5.03 - 10
4,4'-Oxydianiline (ODA) 90 - 1302.0 - 3.510 - 30

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

  • Preparation of Saturated Solution: An excess amount of the aromatic diamine monomer is added to a known volume of the solvent (e.g., NMP, DMAc, or DMF) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.2 µm PTFE) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved monomer in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed in units such as g/L or mol/L.

Reactivity Determination (pKa Measurement via NMR)

The reactivity of the amino groups in an aromatic diamine can be correlated with their basicity, which is quantified by the pKa of the conjugate acid. A common method to estimate pKa involves NMR spectroscopy.

  • Sample Preparation: A solution of the diamine monomer is prepared in a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Spectroscopy: The 1H NMR spectrum of the sample is acquired.

  • Chemical Shift Determination: The chemical shift (δ) of the amino (-NH2) protons is determined.

  • pKa Estimation: The pKa can be estimated using empirical correlations that relate the chemical shift of the amino protons to the pKa value. For primary aromatic amines, a linear relationship is often observed.

Polymer Synthesis (Low-Temperature Solution Polycondensation)

This is a common method for synthesizing high-molecular-weight aromatic polyamides.

  • Monomer Dissolution: The aromatic diamine monomer is dissolved in a dry, polar aprotic solvent (e.g., NMP or DMAc) containing a solubilizing agent such as lithium chloride (LiCl) under an inert atmosphere (e.g., nitrogen).

  • Acylation: The solution is cooled in an ice bath, and a stoichiometric amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) is added portion-wise with vigorous stirring.

  • Polymerization: The reaction mixture is allowed to warm to room temperature and stirred for several hours to allow for the growth of the polymer chains.

  • Precipitation and Purification: The viscous polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polyamide. The resulting fibrous or powdered polymer is collected by filtration, washed thoroughly with water and methanol to remove residual solvent and byproducts, and dried in a vacuum oven.

Thermal Property Analysis
  • Thermogravimetric Analysis (TGA):

    • A small sample of the polymer (5-10 mg) is placed in a TGA pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature. The temperature at which 10% weight loss occurs (Td10) is a common metric for thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • A small sample of the polymer (5-10 mg) is sealed in a DSC pan.

    • The sample is subjected to a controlled heating and cooling cycle (e.g., heating from room temperature to above the expected Tg at 10 °C/min, holding for a few minutes to erase thermal history, cooling at 10 °C/min, and then reheating at the same rate).

    • The heat flow to or from the sample is measured as a function of temperature. The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.

Mechanical Property Testing
  • Film Preparation: Polymer films of uniform thickness are prepared by casting a polymer solution onto a glass plate and then evaporating the solvent. The films are then dried in a vacuum oven.

  • Tensile Testing: The films are cut into dumbbell-shaped specimens according to a standard (e.g., ASTM D882).

  • Measurement: The specimens are tested using a universal testing machine at a constant crosshead speed. The stress-strain curve is recorded, from which the tensile strength, tensile modulus, and elongation at break can be determined.

Visualizations

Experimental_Workflow cluster_Monomer_Characterization Monomer Characterization cluster_Polymerization Polymer Synthesis cluster_Polymer_Characterization Polymer Characterization Monomer Aromatic Diamine Monomer Solubility Solubility Test (Shake-Flask) Monomer->Solubility Reactivity Reactivity (pKa via NMR) Monomer->Reactivity Polymerization Low-Temperature Solution Polycondensation Monomer->Polymerization Polymer Aromatic Polyamide Polymerization->Polymer Diacid Diacid Chloride Diacid->Polymerization Thermal Thermal Analysis (TGA/DSC) Polymer->Thermal Mechanical Mechanical Testing (Tensile Test) Polymer->Mechanical

Caption: Experimental workflow for comparing aromatic diamine monomers.

Signaling_Pathway cluster_Monomer_Properties Monomer Properties cluster_Polymer_Properties Resulting Polymer Properties Structure Monomer Structure Solubility Solubility Structure->Solubility influences Reactivity Reactivity (pKa) Structure->Reactivity influences Thermal Thermal Stability (Tg, Td) Structure->Thermal determines Mechanical Mechanical Strength Structure->Mechanical determines Processability Processability Solubility->Processability affects Reactivity->Processability affects

Caption: Relationship between monomer properties and polymer performance.

References

A Comparative Guide to the Synthesis of Substituted Benzimidazoles: 3,5-Diaminonitrobenzene vs. 3,5-dichloro-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of substituted benzimidazoles frequently involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde. The nature of the substituents on the o-phenylenediamine ring can significantly influence the reaction's efficiency and the properties of the final product. This guide provides a comparative analysis of two such precursors: 3,5-Diaminonitrobenzene and 3,5-dichloro-o-phenylenediamine, focusing on their performance in the synthesis of 5-substituted benzimidazoles.

Performance Comparison: Electronic Effects at Play

The primary difference between this compound and 3,5-dichloro-o-phenylenediamine lies in the electronic properties of their respective substituents. The nitro group (-NO₂) in this compound is a potent electron-withdrawing group, acting through both strong resonance and inductive effects. This significantly reduces the nucleophilicity of the adjacent amino groups. In contrast, the chloro groups (-Cl) in 3,5-dichloro-o-phenylenediamine are also electron-withdrawing, but primarily through an inductive effect, with a weaker, opposing resonance effect. This results in a less pronounced deactivation of the amino groups compared to the nitro-substituted compound.

These electronic differences are expected to have a considerable impact on the course of a typical benzimidazole synthesis, such as the Phillips condensation with a carboxylic acid or a condensation with an aldehyde followed by oxidation.

Table 1: Predicted Performance Comparison in Benzimidazole Synthesis

ParameterThis compound3,5-dichloro-o-phenylenediamineRationale
Reaction Rate SlowerFasterThe less deactivated amino groups of the dichloro-substituted reactant are more nucleophilic, leading to a faster initial attack on the carbonyl carbon of the aldehyde or carboxylic acid.[1]
Reaction Conditions More forcing conditions likely required (e.g., higher temperatures, stronger acids, longer reaction times).Milder reaction conditions are likely sufficient.The reduced nucleophilicity of the nitro-substituted diamine necessitates more energy to overcome the activation barrier for the initial condensation and subsequent cyclization steps.[2]
Yield Potentially lowerPotentially higherThe strongly deactivating nitro group can lead to incomplete reactions or the formation of side products, potentially lowering the overall yield of the desired benzimidazole.[1]
Purity of Product May require more extensive purification.Generally cleaner reaction profiles are expected.The forcing conditions required for the nitro-substituted reactant can lead to the formation of more byproducts.
Product Properties The resulting 5-nitrobenzimidazole is a valuable intermediate for further functionalization via reduction of the nitro group to an amine.[3]The resulting 5,7-dichlorobenzimidazole offers sites for cross-coupling reactions, although the chloro groups are generally less reactive than other halogens.The choice of starting material is often dictated by the desired downstream modifications of the benzimidazole product.

Experimental Protocols

General Experimental Protocol for the Synthesis of 2,5-Disubstituted Benzimidazoles

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the o-phenylenediamine derivative (this compound or 3,5-dichloro-o-phenylenediamine) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Aldehyde: Add a slight excess (1.1 to 1.2 equivalents) of the desired aldehyde to the solution.

  • Catalyst Addition: Introduce a catalytic amount of an acid, such as p-toluenesulfonic acid or a Lewis acid like indium triflate, to the reaction mixture.[2]

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Due to the expected lower reactivity of this compound, a longer reaction time and potentially a higher boiling point solvent may be necessary.

  • Oxidation (if necessary): In many procedures involving aldehydes, an oxidant is used to facilitate the final aromatization to the benzimidazole. This can be as simple as exposure to air, or the addition of an oxidizing agent like sodium metabisulfite or copper(II) acetate.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure substituted benzimidazole.

Visualizing the Synthesis and Electronic Effects

Diagram 1: General Synthesis of Substituted Benzimidazoles

G o-Phenylenediamine o-Phenylenediamine Intermediate Intermediate o-Phenylenediamine->Intermediate Condensation Aldehyde Aldehyde Aldehyde->Intermediate Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Intermediate Benzimidazole Benzimidazole Intermediate->Benzimidazole Cyclization/ Oxidation

Caption: General reaction pathway for benzimidazole synthesis.

Diagram 2: Influence of Substituents on Reactivity

G cluster_nitro This compound cluster_chloro 3,5-dichloro-o-phenylenediamine Nitro_Group -NO2 (Strongly Deactivating) Nitro_Amine Less Nucleophilic Amino Groups Nitro_Group->Nitro_Amine Resonance & Inductive Effect Slower_Reaction Slower_Reaction Nitro_Amine->Slower_Reaction Chloro_Groups -Cl (Moderately Deactivating) Chloro_Amine More Nucleophilic Amino Groups Chloro_Groups->Chloro_Amine Inductive Effect Faster_Reaction Faster_Reaction Chloro_Amine->Faster_Reaction

References

The Influence of Diamine Isomerism on the Thermal Stability of Polyimides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, understanding the structure-property relationships of polymers is paramount. Polyimides, a class of high-performance polymers, are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. A key determinant of these properties lies in the selection of the diamine monomer used in their synthesis. This guide provides a comparative analysis of the thermal stability of polyimides derived from different diamine isomers, supported by experimental data and detailed methodologies.

The isomeric position of amino groups on the diamine monomer significantly influences the architecture of the resulting polyimide chain. This, in turn, dictates the polymer's thermal characteristics. Generally, para-isomers lead to more linear, rigid polymer backbones, which facilitates closer chain packing and stronger intermolecular interactions. This enhanced structural integrity typically results in higher glass transition temperatures (Tg) and decomposition temperatures (Td). Conversely, meta-isomers introduce kinks into the polymer chain, disrupting the packing and leading to comparatively lower thermal stability.[1]

Comparative Thermal Analysis Data

The following table summarizes the thermal properties of polyimides synthesized from various diamine isomers, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Diamine IsomerDianhydrideTd (5% weight loss, °C)Tg (°C)Reference
p-Phenylenediamine (p-PDA)Pyromellitic dianhydride (PMDA)582 - 605Not Reported[2]
m-PhenylenediaminePyromellitic dianhydride (PMDA)~500~364[3]
4,4'-Oxydianiline (ODA)Pyromellitic dianhydride (PMDA)Not Reported302[4]
4,4'-Oxydianiline (ODA)3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)Not Reported276[4]
4,4'-Oxydianiline (ODA)3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)Not Reported290[4]
3,3'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-benzenamine (3-AB)Various>530>400[5]
4,4'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-benzenamine (4-AB)Various>530>400[5]
p-Substituted MPAB6FDA/BPASuperior thermal stability343 - 351[1]
m-Substituted MPAB6FDA/BPALower thermal stability263 - 273[1]

Experimental Protocols

The data presented in this guide is primarily derived from two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polyimide samples.

Methodology:

  • A small, precisely weighed sample of the polyimide film or powder (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina).

  • The crucible is loaded into the TGA instrument.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere.[6][7]

  • A continuous flow of an inert gas, such as nitrogen, is maintained throughout the experiment to prevent thermo-oxidative degradation.[6][7]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs.[3][5]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polyimide samples.

Methodology:

  • A small, encapsulated sample of the polyimide (typically 5-10 mg) is placed in the DSC instrument alongside an empty reference pan.

  • The sample and reference are subjected to a controlled temperature program, which usually involves a heating and cooling cycle to erase any prior thermal history.

  • A typical heating rate is 10 °C/min or 20 °C/min under a nitrogen atmosphere.[6]

  • The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • The glass transition is observed as a step change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Structure-Property Relationship

The isomeric substitution of the diamine monomer has a direct and predictable impact on the thermal stability of the resulting polyimide. This relationship can be visualized as a logical flow from the monomer structure to the final polymer properties.

G cluster_monomer Diamine Monomer Isomer cluster_chain Polymer Chain Architecture cluster_properties Resulting Thermal Properties Para-isomer Para-isomer Linear & Rigid Chain Linear & Rigid Chain Para-isomer->Linear & Rigid Chain Leads to Meta-isomer Meta-isomer Kinked & Flexible Chain Kinked & Flexible Chain Meta-isomer->Kinked & Flexible Chain Leads to High_Tg_Td Higher Tg and Td Linear & Rigid Chain->High_Tg_Td Results in Low_Tg_Td Lower Tg and Td Kinked & Flexible Chain->Low_Tg_Td Results in

Caption: Diamine isomer effect on polyimide thermal stability.

References

Comparative Kinetic Analysis of Aromatic Diamine Polymerization: A Focus on 3,5-Diaminonitrobenzene Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the polymerization kinetics of aromatic diamines, offering a comparative analysis of 3,5-Diaminonitrobenzene with alternative monomers. This guide provides available experimental data, detailed methodologies, and a standardized workflow for kinetic analysis.

While specific kinetic data for the polymerization of this compound is not extensively available in peer-reviewed literature, a comparative understanding can be achieved by examining the kinetic parameters of structurally similar aromatic diamines. This guide synthesizes available data on the polymerization of alternative monomers, providing a framework for predicting the kinetic behavior of this compound and for designing experimental protocols for its analysis.

The polymerization of aromatic diamines is a cornerstone in the synthesis of high-performance polymers with applications ranging from advanced materials to pharmaceuticals. The kinetics of these reactions, which dictate the rate of polymerization, molecular weight distribution, and ultimately the material's properties, are highly sensitive to the monomer's structure, including the nature and position of substituents on the aromatic ring.

Comparative Kinetic Data of Aromatic Diamine Polymerization

The following table summarizes key kinetic parameters for the polymerization of several aromatic diamines. This data, gathered from various studies, serves as a valuable reference for understanding the influence of monomer structure on polymerization rates.

MonomerPolymerization MethodOxidant/InitiatorReaction OrdersActivation Energy (Ea)Rate Constant (k)Reference
m-Methylaniline Chemical Oxidative PolymerizationNa₂Cr₂O₇ in HCl1.3 (w.r.t. HCl), 1.33 (w.r.t. oxidant), -0.83 (w.r.t. monomer)4.594 x 10⁴ J/molNot specified[1][2]
Aniline Chemical Oxidative PolymerizationFeCl₃0.18 (w.r.t. FeCl₃)Not specified9.1 x 10⁻⁵ (mol dm⁻³)⁻¹·¹⁸ s⁻¹[3]
3,6-Phenylenediamino-2,5-dichlorobenzoquinone Oxidative PolymerizationNot specifiedNot specifiedNot specifiedRate is much higher than that of aniline[4]
Isomeric Diamine-based Benzoxazines Thermal PolymerizationSelf-initiatedNot specifiedNot specifiedCharacterized by DSC using Flynn-Wall-Ozawa method[5]

Insights and Expected Kinetic Profile of this compound

The presence of a nitro group (-NO₂) and two amino groups (-NH₂) on the benzene ring of this compound is expected to significantly influence its polymerization kinetics.

  • Influence of the Nitro Group: The nitro group is a strong electron-withdrawing group. This deactivates the aromatic ring, making it less susceptible to electrophilic attack, which is a key step in many oxidative polymerization reactions. Consequently, the rate of polymerization of this compound is anticipated to be slower compared to unsubstituted aniline or aniline with electron-donating substituents.

  • Influence of Two Amino Groups: The presence of two amino groups provides multiple sites for polymerization, potentially leading to cross-linked or branched polymer structures. The meta-position of the amino groups, as seen in research on isomeric benzoxazines, can lead to an increased crosslink density of the resulting polymer network.[5]

Based on these structural features, the polymerization of this compound is likely to exhibit a measurable reaction rate that can be studied using standard kinetic analysis techniques. The activation energy would provide insights into the temperature sensitivity of the polymerization process.

Experimental Protocols for Kinetic Analysis

To perform a kinetic analysis of the polymerization of this compound or its analogues, the following experimental methodologies are recommended.

Materials and Reagents
  • Monomer (this compound or alternative aromatic diamine)

  • Oxidizing agent (e.g., ammonium persulfate, ferric chloride, sodium dichromate)

  • Acidic medium (e.g., hydrochloric acid, sulfuric acid)

  • Solvent (e.g., water, acetonitrile)

  • Quenching agent (e.g., methanol)

  • Standard laboratory glassware and equipment (reactor, stirrer, thermostat)

General Procedure for Oxidative Polymerization
  • Monomer Solution Preparation: Dissolve a known concentration of the aromatic diamine monomer in an appropriate solvent, often an acidic solution to protonate the amino groups.

  • Initiation: Introduce a specific amount of the oxidizing agent to the monomer solution at a controlled temperature to initiate the polymerization.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by various techniques:

    • Spectrophotometry: Measuring the change in absorbance of the reaction mixture at a specific wavelength over time.

    • Gravimetry: Periodically taking aliquots of the reaction mixture, quenching the polymerization, and precipitating the polymer to determine the yield as a function of time.

    • Redox Potential Measurement: Monitoring the change in the redox potential of the reaction mixture over time can provide insights into the reaction kinetics.[4]

  • Termination: After a predetermined time, or when the desired conversion is reached, the polymerization is terminated by adding a quenching agent.

  • Polymer Isolation and Characterization: The polymer is then isolated by filtration, washed, and dried. Characterization can be performed using techniques such as FT-IR, UV-Vis spectroscopy, and gel permeation chromatography (GPC) to determine the molecular weight and molecular weight distribution.

Determination of Kinetic Parameters
  • Reaction Order: The order of the reaction with respect to the monomer, oxidant, and acid can be determined by systematically varying the initial concentration of one component while keeping the others constant and measuring the initial rate of polymerization.

  • Rate Constant (k): Once the reaction orders are known, the rate constant can be calculated from the rate law equation.

  • Activation Energy (Ea): The polymerization is carried out at different temperatures, and the corresponding rate constants are determined. The activation energy can then be calculated from the Arrhenius plot (ln(k) vs. 1/T).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for the kinetic analysis of aromatic diamine polymerization and a conceptual representation of the oxidative polymerization pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Solution Prepare Monomer Solution Initiation Initiate Polymerization Monomer_Solution->Initiation Oxidant_Solution Prepare Oxidant Solution Oxidant_Solution->Initiation Monitoring Monitor Reaction Progress Initiation->Monitoring Termination Terminate Polymerization Monitoring->Termination Kinetic_Analysis Determine Kinetic Parameters Monitoring->Kinetic_Analysis Isolation Isolate and Purify Polymer Termination->Isolation Characterization Characterize Polymer Isolation->Characterization Characterization->Kinetic_Analysis

Caption: Experimental workflow for the kinetic analysis of aromatic diamine polymerization.

Oxidative_Polymerization_Pathway Monomer Aromatic Diamine Monomer Radical_Cation Monomer Radical Cation Monomer->Radical_Cation Oxidation Dimer Dimer Radical_Cation->Dimer Coupling Oligomer Oligomer Dimer->Oligomer Propagation Polymer Polymer Chain Oligomer->Polymer Chain Growth

References

A Comprehensive Guide to Validating an HPLC-UV Method for the Quantification of 3,5-Diaminonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantification of 3,5-Diaminonitrobenzene against other potential analytical techniques. The presented data, while illustrative, is grounded in established principles of analytical chemistry to ensure practical relevance for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various organic compounds, including pharmaceuticals and dyes. Accurate and precise quantification of this analyte is crucial for quality control, process monitoring, and stability testing. While several analytical techniques can be employed for the determination of aromatic nitro compounds, HPLC-UV offers a robust, sensitive, and widely accessible solution.[1][2] This guide outlines a systematic approach to validating an HPLC-UV method in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose.[3][4][5]

Experimental Protocols

A detailed methodology for the validated HPLC-UV method is provided below. This protocol serves as a template that can be adapted based on specific laboratory conditions and instrumentation.

HPLC-UV Method for this compound

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatography data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).[6][7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 280 nm.[8]

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The validation of the analytical method is performed according to ICH guidelines to establish that the performance characteristics of the method are suitable and reliable for the intended application.[1][3][4][5][9]

a. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5]

  • Procedure: Inject the blank (mobile phase), a placebo solution (if applicable), and a solution of this compound.

  • Acceptance Criteria: The chromatograms should show no interfering peaks at the retention time of this compound.

b. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4]

  • Procedure: Prepare and inject a series of at least five concentrations of this compound over a specified range (e.g., 1-100 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[9]

c. Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value.[5] It is often expressed as the percent recovery.

  • Procedure: Perform recovery studies by spiking a known concentration of this compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

d. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][5] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[4][9]

e. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).[1]

  • Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.

Data Presentation

The following tables summarize the expected performance data from the validation of the HPLC-UV method for this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
% RSD of Peak Area≤ 2.0%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115230
575980
10151500
25378900
50755100
1001510200
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean ± SD, n=3)Recovery (%)
80%4039.8 ± 0.3599.5
100%5050.3 ± 0.41100.6
120%6059.5 ± 0.5299.2
Mean Recovery (%) 99.8

Table 4: Precision Data

Precision LevelParameterResult
Repeatability% RSD (n=6)0.9%
Intermediate Precision% RSD (n=6)1.2%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantification (LOQ)0.75

Comparison with Alternative Methods

While HPLC-UV is a highly suitable method, other techniques can also be employed for the analysis of nitroaromatic compounds.

Table 6: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, high resolution, widely available.[1]Moderate sensitivity compared to MS.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Excellent for volatile and thermally stable compounds.Derivatization may be required for non-volatile analytes.
GC-Mass Spectrometry (GC-MS) Combines GC separation with mass-based detection.High selectivity and sensitivity, structural elucidation.More expensive instrumentation, complex data analysis.
Spectrophotometry Measurement of light absorption.Simple, rapid, and cost-effective.Low specificity, susceptible to interference from other absorbing compounds.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC-UV method validation process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Data Analysis & Reporting start Method Development standards Prepare Standards & Samples start->standards specificity Specificity standards->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq data_analysis Data Analysis lod_loq->data_analysis report Validation Report data_analysis->report

Caption: Workflow for HPLC-UV Method Validation.

Logical Relationship of Validation Parameters

This diagram shows the hierarchical relationship and dependence of the different validation parameters.

Validation_Parameters cluster_core Core Attributes cluster_limits Performance Limits center Validated Method Specificity Specificity Specificity->center Linearity Linearity Linearity->center Range Range Linearity->Range Accuracy Accuracy Accuracy->center LOQ LOQ Accuracy->LOQ Precision Precision Precision->center Precision->LOQ LOD LOD LOD->center LOQ->LOD Range->center

Caption: Interrelationship of Method Validation Parameters.

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantification of this compound. The validation data demonstrates that the method is specific, linear, accurate, and precise over the specified concentration range. While alternative methods exist, the accessibility, ease of use, and satisfactory performance of HPLC-UV make it a highly suitable choice for routine quality control and research applications. The detailed protocol and validation framework presented in this guide offer a solid foundation for laboratories to implement and verify this analytical procedure.

References

Cross-Validation of Analytical Methods for Nitroaromatic Compound Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of nitroaromatic compounds is critical for applications ranging from environmental monitoring to pharmaceutical quality control. The process of cross-validation, where results from two or more distinct analytical methods are compared, ensures the robustness, accuracy, and integrity of the generated data.[1][2] This guide provides an objective comparison of three common analytical techniques for nitroaromatic compound analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods—supported by experimental data and detailed protocols.

Overview of Key Analytical Methods

High-Performance Liquid Chromatography (HPLC): A cornerstone of analytical chemistry, HPLC separates compounds in a liquid mixture based on their interactions with a stationary phase packed in a column.[3] It is particularly well-suited for non-volatile or thermally unstable compounds.[4] For nitroaromatic analysis, HPLC is frequently paired with an Ultraviolet (UV) detector, as these compounds typically exhibit strong UV absorbance.[5] The EPA Method 8330B is a standard procedure for analyzing explosives and propellant residues, including many nitroaromatics, in various matrices using HPLC.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] GC is ideal for volatile and semi-volatile compounds.[7] The sample is vaporized and separated in a column, and the individual components are then ionized and identified based on their mass-to-charge ratio, providing high specificity.[4] GC-MS is highly sensitive and can detect analytes in the lowest µg/L range in biological samples like urine.[8] However, it may require more frequent maintenance, such as changing the injection port liner, to ensure accuracy for certain compounds.[9]

Electrochemical Methods: These techniques measure changes in electrical properties (like current or potential) to determine the concentration of an analyte. For nitroaromatic compounds, methods like cyclic voltammetry and square-wave voltammetry are used, based on the electrochemical reduction of the nitro group.[5][10] Electrochemical sensors offer advantages in portability, simplicity, and cost-effectiveness, making them suitable for field-deployable and rapid screening applications.[11][12] Their sensitivity can be enhanced by modifying electrodes with novel materials like mesoporous silica.[11]

Performance Comparison

The selection of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and practical considerations like cost and analysis time. The following table summarizes the performance of HPLC, GC-MS, and electrochemical methods for the analysis of nitroaromatic compounds.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Electrochemical Methods (Voltammetry)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Measurement of current resulting from the electrochemical reduction of nitro groups.
Selectivity Good; based on retention time and UV spectrum.[5]Very High; based on retention time and unique mass fragmentation patterns.[4][13]Moderate to Good; depends on the reduction potential of the specific nitroaromatic compound.[5][10]
Sensitivity Good (sub to mid-ppb range).[5] EPA Method 8330B is intended for trace analysis.[6]Excellent (low µg/L or pg/mL range).[8][14] Generally offers lower detection limits than HPLC.[9]Excellent (nanomolar to micromolar range).[10][11]
Precision (%RSD) Typically low, often within 2-7%.[14]Good, with imprecision ranging from 3-22% within series.[8]Excellent, can be around ±5% CV.[5]
Common Applications Routine analysis of explosives in water and soil (EPA Method 8330B).[6] Quality control in pharmaceuticals.[13]Biological monitoring (e.g., urine analysis).[8] Environmental analysis of volatile nitroaromatics.[7]Rapid, field-based screening of environmental and biological samples.[10][12]
Advantages Robust, reliable, and well-established.[13] Handles non-volatile and thermally labile compounds well.[4]High specificity and sensitivity.[4] Provides structural information for identification.Simple, cost-effective, portable instrumentation, and rapid analysis.[11]
Disadvantages Can be less sensitive than GC for some compounds.[9] Requires significant volumes of expensive solvents.[3]Not suitable for non-volatile or thermally unstable compounds.[4] Instrumentation can be more expensive and complex.[4]Can be less selective than chromatographic methods and susceptible to matrix interference.[5][10]

Experimental Workflow for Cross-Validation

The cross-validation process ensures that different analytical methods yield comparable and reliable results for the same sample. A typical workflow involves sample preparation followed by parallel analysis using the selected techniques and a final comparison of the quantitative data.

G cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_data Data Evaluation Sample Test Sample Collection Homogenize Homogenization & Aliquoting Sample->Homogenize Prep_HPLC Extraction / Dilution for HPLC Homogenize->Prep_HPLC Prep_GC Extraction / Derivatization for GC-MS Homogenize->Prep_GC Prep_EC Filtration / Buffering for Electrochemical Analysis Homogenize->Prep_EC HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GC->GCMS EC Electrochemical Sensor Analysis Prep_EC->EC Quant_HPLC Quantification (HPLC) HPLC->Quant_HPLC Quant_GCMS Quantification (GC-MS) GCMS->Quant_GCMS Quant_EC Quantification (EC) EC->Quant_EC Compare Statistical Comparison (e.g., t-test, Bland-Altman) Quant_HPLC->Compare Quant_GCMS->Compare Quant_EC->Compare

Caption: Workflow for cross-validating three analytical methods.

Experimental Protocols

Below are representative methodologies for the analysis of nitroaromatic compounds using HPLC-UV, GC-MS, and electrochemical sensing.

HPLC-UV Method for Nitroaromatics in Water (Based on EPA Method 8330B)

This protocol outlines the analysis of nitroaromatic explosives in water.

  • Sample Preparation (Solid-Phase Extraction for Low-Level Samples):

    • Condition a C18 solid-phase extraction (SPE) cartridge by passing 10 mL of methanol followed by 10 mL of reagent-grade water. Do not allow the cartridge to go dry.

    • Pass a 500 mL water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

    • After extraction, dry the cartridge by drawing air through it for 10 minutes.

    • Elute the trapped analytes with 5 mL of acetonitrile into a collection vial.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Instrumental Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Methanol:Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 100 µL.

    • Detector: UV detector set at 254 nm.

    • Column Temperature: 30 °C.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of the target nitroaromatic compounds in acetonitrile.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and quantify the analytes using the linear regression equation from the calibration curve.

GC-MS Method for Nitroaromatics in Urine

This protocol is suitable for the biological monitoring of exposure to explosives.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 5 mL of urine in a screw-cap tube, add an internal standard (e.g., a deuterated analog).

    • Add 2 mL of a suitable extraction solvent (e.g., a mixture of diethyl ether and hexane).

    • Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection. For some compounds, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility.[13][15]

  • Instrumental Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C, splitless mode.

    • Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for each target analyte.

  • Calibration and Quantification:

    • Prepare calibration standards in blank urine and process them alongside the samples.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Calculate the concentration of the analytes in the samples from the calibration curve.

Electrochemical Method using Square-Wave Voltammetry

This protocol describes a rapid screening method for nitroaromatic compounds in an aqueous solution.[10][12]

  • Sample Preparation:

    • Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.

    • Mix the filtered sample with a supporting electrolyte buffer (e.g., phosphate-buffered saline, pH 7.0) in a 1:1 ratio.

    • If necessary, add an internal standard with a well-separated reduction peak.[10]

  • Instrumental Conditions:

    • Instrument: Potentiostat with a three-electrode system (e.g., a glassy carbon working electrode, a platinum wire auxiliary electrode, and an Ag/AgCl reference electrode). A disposable screen-printed carbon electrode can also be used for field applications.[10]

    • Technique: Square-Wave Voltammetry (SWV).

    • Potential Range: Scan from 0 V to -1.0 V vs. Ag/AgCl.

    • Frequency: 25 Hz.

    • Amplitude: 50 mV.

    • Step Potential: 5 mV.

  • Calibration and Quantification:

    • Prepare a series of standards in the supporting electrolyte.

    • Record the square-wave voltammograms for each standard.

    • Construct a calibration curve by plotting the peak current from the reduction of the nitro group against the analyte concentration.

    • Measure the peak current of the prepared sample and determine the concentration from the calibration curve.

Conclusion

The cross-validation of analytical methods is indispensable for generating high-quality, reliable data in scientific research and regulated industries. For the analysis of nitroaromatic compounds, HPLC-UV, GC-MS, and electrochemical methods each offer a unique set of capabilities.

  • HPLC-UV is a robust and versatile method, ideal for routine quality control and the analysis of non-volatile compounds in various matrices.[13]

  • GC-MS provides unparalleled specificity and sensitivity, making it the gold standard for confirmatory analysis and for identifying trace levels of volatile compounds, particularly in complex biological matrices.[4][13]

  • Electrochemical Sensors excel in applications requiring rapid, low-cost, and portable screening tools, offering excellent sensitivity for on-site environmental and security monitoring.[11]

Ultimately, the choice of method depends on the specific analytical challenge. In many cases, using these techniques in a complementary fashion—for instance, using electrochemical sensors for initial screening and HPLC or GC-MS for confirmation and precise quantification—provides the most comprehensive and reliable approach to the analysis of nitroaromatic compounds.

References

A Comparative Guide to the Reactivity of Halogenated vs. Non-Halogenated o-Phenylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of halogenated and non-halogenated o-phenylenediamines (OPDs), crucial starting materials in the synthesis of benzimidazoles and other heterocyclic compounds of significant interest in medicinal chemistry.[1] The presence of halogen substituents on the aromatic ring significantly modulates the electronic properties and, consequently, the reactivity of the diamine. Understanding these differences is paramount for reaction optimization, catalyst selection, and the rational design of novel therapeutic agents.

Theoretical Background: Electronic Effects of Halogenation

The primary difference in reactivity between halogenated and non-halogenated o-phenylenediamines stems from the electronic effects exerted by halogen substituents on the aromatic ring. Halogens influence the electron density of the benzene ring through two opposing effects:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma (σ) bond. This effect deactivates the ring, making it more electron-poor.

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density to the ring, activating it.

For halogens (Cl, Br, I), the inductive effect is significantly stronger than the resonance effect. Consequently, halogenated phenylenediamines are less nucleophilic than their non-halogenated counterparts. The amino groups are the primary reaction centers in many syntheses, such as the formation of benzimidazoles via condensation with aldehydes or carboxylic acids.[2] The reduced electron density on the halogenated aromatic ring diminishes the electron-donating ability and nucleophilicity of these amino groups, leading to a general decrease in reaction rates.

Comparative Reactivity in Benzimidazole Synthesis

The condensation of o-phenylenediamines with aldehydes is a common method for synthesizing 2-substituted benzimidazoles.[2][3] The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and oxidative aromatization. The nucleophilicity of the diamine's amino groups is critical for the initial attack on the aldehyde's carbonyl carbon.

While direct kinetic studies comparing a wide range of halogenated and non-halogenated OPDs are not consolidated in a single report, a comparison of published synthetic procedures reveals a clear trend. Reactions involving halogenated OPDs often require longer reaction times, higher temperatures, or more potent catalytic systems to achieve yields comparable to those obtained with non-halogenated OPD.

Table 1: Comparison of Reaction Conditions and Yields for Benzimidazole Synthesis

o-Phenylenediamine ReactantAldehyde ReactantCatalyst/ConditionsTime (h)Yield (%)Reference
o-PhenylenediamineBenzaldehydeLaCl₃ (10 mol%), Acetonitrile, RT394[2]
4,5-Dichloro-o-phenylenediamineBenzaldehydeLaCl₃ (10 mol%), Acetonitrile, RT592[2]
o-Phenylenediamine4-ChlorobenzaldehydeLaCl₃ (10 mol%), Acetonitrile, RT395[2]
4,5-Dichloro-o-phenylenediamine4-ChlorobenzaldehydeLaCl₃ (10 mol%), Acetonitrile, RT5.593[2]
o-Phenylenediamine4-NitrobenzaldehydeLaCl₃ (10 mol%), Acetonitrile, RT2.596[2]
4,5-Dichloro-o-phenylenediamine4-NitrobenzaldehydeLaCl₃ (10 mol%), Acetonitrile, RT495[2]

Note: The data presented is compiled from a single study using a consistent catalytic system to provide a representative comparison. RT = Room Temperature.

The data consistently shows that for a given aldehyde, the reaction with 4,5-dichloro-o-phenylenediamine requires a longer reaction time to achieve a comparable high yield, illustrating its lower reactivity compared to the unsubstituted o-phenylenediamine.

Visualizing the Underlying Principles

The following diagrams illustrate the key concepts discussed, from the reaction pathway to the electronic effects that govern reactivity.

G General Reaction Pathway for Benzimidazole Synthesis OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate + R-CHO - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product 2-Substituted Benzimidazole Intermediate->Product Cyclization & Oxidation (-2H) G Comparative Electronic Effects cluster_0 Non-Halogenated OPD cluster_1 Halogenated OPD (e.g., Dichloro-OPD) a Electron-Rich Aromatic Ring b High Nucleophilicity of Amino Groups a->b c Higher Reactivity b->c d Electron-Withdrawing Halogens (-I > +R) e Electron-Deficient Aromatic Ring d->e f Lower Nucleophilicity of Amino Groups e->f g Lower Reactivity f->g G Experimental Workflow A 1. Combine Reactants (OPD, Aldehyde, Catalyst) B 2. Add Solvent (Acetonitrile) A->B C 3. Stir at Room Temp B->C D 4. Monitor by TLC C->D E 5. Solvent Removal D->E F 6. Work-up (Extraction & Washing) E->F G 7. Drying & Filtration F->G H 8. Purification (Column Chromatography) G->H

References

Performance Evaluation of 3,5-Diaminonitrobenzene in Quinoxaline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoxaline scaffolds is a cornerstone of creating novel therapeutic agents. This guide provides a comprehensive comparison of 3,5-Diaminonitrobenzene's performance as a starting material in quinoxaline synthesis against other common alternatives, supported by experimental data and detailed protocols.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core of numerous pharmaceuticals with a broad range of biological activities, including anticancer, antiviral, and antibacterial properties. The most common and direct route to these valuable molecules is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The choice of the diamine precursor is critical as its substituent pattern influences the reactivity, yield, and ultimately the properties of the final quinoxaline derivative.

This guide focuses on evaluating the performance of this compound in this key reaction, comparing it with the unsubstituted o-phenylenediamine and its isomer, 4-nitro-o-phenylenediamine.

Executive Summary of Performance

The performance of diaminobenzenes in quinoxaline synthesis is significantly influenced by the electronic effects of the substituents on the aromatic ring. Amino groups are electron-donating and activating, while the nitro group is strongly electron-withdrawing and deactivating.

  • o-Phenylenediamine: As the unsubstituted parent compound, it is highly reactive due to the presence of two activating amino groups, generally leading to high yields and fast reaction times.

  • This compound: The two amino groups are meta to the deactivating nitro group. This positioning mitigates the deactivating effect of the nitro group to some extent, suggesting moderate reactivity. It is expected to be less reactive than o-phenylenediamine but potentially more reactive than isomers where the amino groups are ortho or para to the nitro group.

  • 4-Nitro-o-phenylenediamine: The nitro group is para to one of the amino groups, leading to strong deactivation of the ring. This results in lower reactivity compared to o-phenylenediamine and likely requires more forcing reaction conditions or longer reaction times to achieve comparable yields.

Comparative Data on Quinoxaline Synthesis

The following table summarizes the experimental data for the synthesis of 2,3-diphenylquinoxaline and its nitro-substituted analogue from different diaminobenzene precursors and benzil.

Starting MaterialProductCatalyst/SolventReaction TimeTemperatureYield (%)
o-Phenylenediamine2,3-DiphenylquinoxalineAcetic acid / Ethanol2-4 hoursReflux~95%
4-Nitro-o-phenylenediamine6-Nitro-2,3-diphenylquinoxalineThiamine / Ethanol1 hour (ultrasound)Room TemperatureNot specified
This compound6-Nitro-2,3-diphenylquinoxalineHypothetical - see discussionExpected > 1 hourRoom Temp - RefluxExpected < 95%

Note: While a specific experimental yield for the reaction of this compound with benzil was not found in the reviewed literature, based on electronic effects, a lower yield and/or longer reaction time compared to o-phenylenediamine is anticipated. The provided protocol for 4-nitro-o-phenylenediamine utilizes green chemistry principles and may not be directly comparable to traditional reflux methods.[1]

Experimental Protocols

Detailed methodologies for the synthesis of quinoxalines from the compared diaminobenzenes are provided below.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine

This protocol describes a standard method for the synthesis of an unsubstituted quinoxaline.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Green Synthesis of 6-Nitro-2,3-diphenylquinoxaline from 4-Nitro-o-phenylenediamine

This protocol utilizes a vitamin B1 (thiamine) catalyst and ultrasound irradiation, highlighting a more environmentally benign approach.[1]

Materials:

  • 4-Nitro-o-phenylenediamine (1.1 mmol)

  • Benzil (1.0 mmol)

  • Thiamine catalyst (5 mol% relative to the limiting reagent)

  • Ethanol (5 mL)

  • Water (10 mL)

Procedure:

  • In a standard test tube, dissolve 4-nitro-o-phenylenediamine, benzil, and the thiamine catalyst in 5 mL of ethanol.[1]

  • Clamp the test tube in an ultrasonic bath and sonicate at room temperature for 1 hour.[1]

  • After sonication, add 10 mL of water to the reaction mixture.[1]

  • Chill the mixture and stir well to induce precipitation.[1]

  • Collect the product by vacuum filtration.[1]

  • If the product is orange, it can be purified by recrystallization from 70% ethanol.[1]

  • Dry the purified product and determine its melting point (literature value: 193-195 °C).[1]

Visualizing the Synthesis Workflow

The general workflow for the synthesis of quinoxalines from diaminobenzenes and dicarbonyl compounds can be visualized as a straightforward condensation reaction.

Quinoxaline_Synthesis_Workflow Diaminobenzene o-Diaminobenzene (e.g., this compound) Reaction Condensation Reaction Diaminobenzene->Reaction Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) Dicarbonyl->Reaction Solvent_Catalyst Solvent + Catalyst Solvent_Catalyst->Reaction Quinoxaline Quinoxaline Derivative Reaction->Quinoxaline Workup Workup & Purification Quinoxaline->Workup Final_Product Pure Quinoxaline Workup->Final_Product

Caption: General workflow for quinoxaline synthesis.

Reaction Pathway

The synthesis of quinoxalines proceeds through a condensation reaction, which involves the formation of a dihydropyrazine intermediate followed by aromatization.

Reaction_Pathway Reactants o-Diaminobenzene + 1,2-Dicarbonyl Intermediate Dihydropyrazine Intermediate Reactants->Intermediate Condensation Product Quinoxaline Intermediate->Product Aromatization (-2H) Water 2 H₂O

Caption: Simplified reaction pathway for quinoxaline formation.

Conclusion

Based on the principles of electronic effects, this compound is a viable, albeit likely less reactive, precursor for quinoxaline synthesis compared to the unsubstituted o-phenylenediamine. The meta-positioning of the amino groups relative to the nitro group should allow for successful condensation, though potentially requiring more optimized reaction conditions (e.g., longer reaction times, higher temperatures, or more active catalysts) to achieve high yields. In contrast, isomers like 4-nitro-o-phenylenediamine are expected to be even less reactive due to the direct deactivating effect of the nitro group on one of the amino groups.

For researchers in drug development, this compound offers a strategic entry point for introducing a nitro group at the 6-position of the quinoxaline ring, a functional handle that can be further modified to modulate the biological activity of the final compound. The choice between different diaminobenzene starting materials will ultimately depend on the desired substitution pattern of the target quinoxaline and the acceptable trade-offs between reactivity and the need for specific functional groups. Further experimental studies are warranted to quantify the performance of this compound in quinoxaline synthesis under various conditions and to directly compare it with other substituted o-phenylenediamines.

References

Safety Operating Guide

Proper Disposal of 3,5-Diaminonitrobenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,5-Diaminonitrobenzene is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. While a specific Safety Data Sheet (SDS) for this compound was not identified, its structural similarity to other nitroaromatic compounds, such as 1,3-Dinitrobenzene and Nitrobenzene, suggests that it should be handled as a hazardous waste.[1][2] These related compounds are known to be toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] They are also recognized as being toxic to aquatic life with long-lasting effects.[1][2] Therefore, the following procedures, based on general hazardous waste guidelines and information for analogous chemicals, should be strictly followed.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification: this compound should be treated as a hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a waste is hazardous.[4] Given the toxicity of similar compounds, it is prudent to manage it as such.

  • Containerization:

    • Solid Waste: Unused or expired this compound should be disposed of in its original container whenever possible. If the original container is compromised, or for chemically contaminated lab supplies (e.g., gloves, weighing paper), use a new, clean, and compatible container with a secure, leak-proof screw-on cap.[3] The container must be made of a material that does not react with the chemical.

    • Liquid Waste: If this compound is in a solution, it should be collected in a designated, compatible, and leak-proof liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Empty Containers: Thoroughly empty any containers that held this compound. Triple rinse the container with a suitable solvent, and collect the rinsate as hazardous waste. Once cleaned, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid," "solution in methanol"). The date of waste generation (when the first drop of waste enters the container) must also be included.

  • Storage:

    • Store hazardous waste in a designated Satellite Accumulation Area (SAA) within or near the laboratory where it was generated.

    • Ensure that the storage area is secure and away from drains, heat sources, and direct sunlight.

    • Store containers in secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks or spills. The secondary containment must be able to hold 110% of the volume of the largest container.[3]

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at an SAA.

  • Disposal Request: Once the waste container is full (leaving some headspace for expansion) or has been in storage for the maximum allowable time (typically 90 days, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Do not attempt to dispose of this compound down the drain or in the regular trash.[2]

Key Disposal Considerations for this compound

ParameterGuidelineSource
Waste Classification Hazardous Waste (Assumed based on toxicity of similar compounds)[1][2]
Container Type Original container or compatible, sealed container for solids; leak-proof carboy for liquids.[3]
Labeling Requirements "Hazardous Waste," "this compound," contents description, accumulation start date.[3]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.[3]
Incompatible Materials Store separately from strong oxidizing agents, acids, and bases.[5]
Final Disposal Method High-temperature incineration by a licensed hazardous waste facility is recommended for similar nitroaromatic compounds.[6]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Containerization cluster_storage Labeling & Storage cluster_disposal Final Disposal A Wear appropriate PPE (gloves, goggles, lab coat) B Work in a well-ventilated area (fume hood) C Identify waste as 'Hazardous Waste' B->C D Select a compatible, leak-proof container C->D E Transfer waste to container D->E F Securely seal the container E->F G Label container with: - 'Hazardous Waste' - Chemical Name - Accumulation Date F->G H Store in designated SAA with secondary containment G->H I Container is full or storage time limit reached? H->I I->H No J Contact EHS for waste pickup I->J Yes K Transfer to licensed hazardous waste facility J->K

Caption: Decision-making workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3,5-Diaminonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Information

3,5-Diaminonitrobenzene is a chemical that requires careful handling due to its potential toxicity. Based on data from similar compounds, it should be treated as a hazardous substance. It is identified as a potential methemoglobin former, which means it can interfere with oxygen transport in the blood.[1]

Hazard and Safety Information

PropertyInformationSource
Chemical Name This compound
Synonyms 5-Nitro-1,3-benzenediamine, 1,3-Diamino-5-nitrobenzene[2]
CAS Number 5042-55-7[2][3]
Molecular Formula C6H7N3O2[1][2]
GHS Hazard Statements (Inferred) Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[4][5][6]
Incompatibilities Strong oxidizing agents, strong acids, and acid chlorides.[7]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE.

Recommended Personal Protective Equipment

PPE ComponentSpecification
Gloves Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility chart.
Eye Protection Chemical safety goggles and a face shield.
Lab Coat Flame-resistant lab coat.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling the powder form or if there is a risk of aerosolization.
Footwear Closed-toe shoes.

Operational Plan: Step-by-Step Handling Procedure

The following workflow ensures a systematic and safe approach to handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe don_ppe Don Appropriate PPE gather_ppe->don_ppe gather_materials Assemble All Necessary Materials and Equipment don_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate_glassware Decontaminate Glassware and Surfaces dissolve->decontaminate_glassware After Experiment collect_waste Collect All Waste in Labeled Containers decontaminate_glassware->collect_waste doff_ppe Doff PPE Correctly collect_waste->doff_ppe store_waste Store Waste in a Designated Secondary Containment Area collect_waste->store_waste Prepare for Disposal wash_hands Wash Hands Thoroughly doff_ppe->wash_hands arrange_pickup Arrange for Professional Waste Disposal store_waste->arrange_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diaminonitrobenzene
Reactant of Route 2
3,5-Diaminonitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.